Ethyl 5-methyl-2,4-dinitrobenzoate
Description
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Properties
IUPAC Name |
ethyl 5-methyl-2,4-dinitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-3-18-10(13)7-4-6(2)8(11(14)15)5-9(7)12(16)17/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNWYBCKKXSNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 5-methyl-2,4-dinitrobenzoate CAS 103039-34-5 properties
An In-depth Technical Guide to Ethyl 5-methyl-2,4-dinitrobenzoate (CAS 103039-34-5)
Executive Summary
This guide provides a comprehensive technical overview of this compound (CAS 103039-34-5), a substituted aromatic nitro compound. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from structurally analogous compounds. The guide covers the molecule's chemical identity, predicted physicochemical properties, a plausible synthetic route with mechanistic considerations, and an analysis of its expected spectral characteristics. Furthermore, it discusses potential reactivity, applications as a synthetic intermediate, and essential safety and handling protocols derived from related dinitroaromatic compounds. This document is intended to serve as a foundational resource for researchers utilizing or planning to synthesize this compound.
Chemical Identity and Structure
This compound is an organic compound featuring a benzene ring substituted with an ethyl ester group, a methyl group, and two nitro groups. The placement of these functional groups dictates the molecule's electronic properties and reactivity.
-
IUPAC Name: this compound
-
CAS Number: 103039-34-5
-
Molecular Weight: 254.19 g/mol
The structure consists of a benzoate core with strong electron-withdrawing nitro groups at positions 2 and 4, and an electron-donating methyl group at position 5 relative to the ethyl ester.
Caption: Chemical structure of this compound.
Physicochemical Properties
Comprehensive experimental data for this compound is not widely published. The properties listed below are based on its chemical structure and data from analogous compounds.
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 103039-34-5 | [1][3][4] |
| Molecular Formula | C₁₀H₁₀N₂O₆ | [1][2] |
| Molecular Weight | 254.19 g/mol | Calculated |
| Appearance | Predicted to be a white to yellow crystalline solid. | Based on analogs like ethyl 3,5-dinitrobenzoate. |
| Melting Point | Not experimentally determined. Likely >100 °C. | Analogs like methyl 3,5-dinitrobenzoate melt at 107-109 °C. |
| Boiling Point | Not experimentally determined. Decomposes at high temps. | Dinitroaromatic compounds are often thermally unstable. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., acetone, ethyl acetate, chloroform, methanol) and poorly soluble in water. | Based on the ethyl ester and aromatic structure. |
| Purity | Commercially available in purities of ≥95% or 99%. | [1][4] |
Synthesis and Mechanistic Considerations
A direct, published synthesis for this compound was not found in the reviewed literature. However, a plausible and efficient synthesis can be designed based on well-established organic reactions: the nitration of an aromatic ring followed by Fischer esterification.
Proposed Synthetic Pathway:
The synthesis begins with 3-methylbenzoic acid, which undergoes dinitration followed by esterification with ethanol.
-
Step 1: Dinitration of 3-Methylbenzoic Acid. The starting material is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[5] The carboxyl group is a meta-director and a deactivator, while the methyl group is an ortho-, para-director and an activator. The first nitration is directed by the methyl group to the ortho position (position 2), which is also meta to the carboxyl group. The second nitration is then directed to the position para to the methyl group (position 4). This yields 5-methyl-2,4-dinitrobenzoic acid.
-
Step 2: Fischer Esterification. The resulting dinitrobenzoic acid is then heated with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid.[6] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. Subsequent proton transfers and elimination of a water molecule yield the final product, this compound.
Caption: Proposed two-step synthesis of this compound.
Hypothetical Experimental Protocol
This protocol is illustrative and should be optimized under appropriate laboratory conditions.
Step 1: Synthesis of 5-methyl-2,4-dinitrobenzoic acid
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 3-methylbenzoic acid to an excess of cold, concentrated sulfuric acid.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled flask.
-
Add the nitrating mixture dropwise to the stirred solution of 3-methylbenzoic acid, ensuring the temperature is maintained below 15°C.[5]
-
After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure complete reaction.
-
Pour the reaction mixture slowly over crushed ice. The solid product, 5-methyl-2,4-dinitrobenzoic acid, will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude product can be purified by recrystallization.
Step 2: Synthesis of this compound
-
Combine the dried 5-methyl-2,4-dinitrobenzoic acid with an excess of absolute ethanol in a round-bottom flask.[6]
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Purify the final product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Spectral Analysis (Predicted)
No published spectra for this compound are available. The following analysis is based on the known spectral properties of its constituent functional groups and data from similar molecules.[7][8]
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic Protons: Two singlets are expected in the aromatic region (δ 8.5-9.0 ppm). The proton at C6 (between the ester and methyl group) and the proton at C3 (between the two nitro groups) will appear as distinct singlets due to the lack of adjacent protons. - Ethyl Group: A quartet (δ ~4.5 ppm) for the -OCH₂- protons, coupled to the methyl protons. A triplet (δ ~1.4 ppm) for the -CH₃ protons of the ethyl group.[9] - Methyl Group (Ring): A singlet (δ ~2.7 ppm) for the methyl group attached to the aromatic ring. |
| ¹³C NMR | - Carbonyl Carbon: A signal around δ 164-166 ppm. - Aromatic Carbons: Six distinct signals for the aromatic carbons, with those attached to nitro groups shifted significantly downfield. - Ethyl Group Carbons: Two signals, one for the -OCH₂- carbon (δ ~62 ppm) and one for the -CH₃ carbon (δ ~14 ppm). - Methyl Group Carbon (Ring): A signal around δ 20-22 ppm. |
| IR Spectroscopy | - C=O Stretch (Ester): Strong, sharp absorption band around 1730-1750 cm⁻¹.[7] - NO₂ Stretches: Two strong absorption bands characteristic of nitro groups: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[8] - C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region. - Aromatic C=C Stretches: Medium intensity peaks around 1600 cm⁻¹ and 1475 cm⁻¹. - C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 254. - Key Fragments: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 209), loss of ethanol (-C₂H₅OH), loss of a nitro group (-NO₂, m/z = 208), and other characteristic cleavages of the ester and nitro functionalities. |
Reactivity and Potential Applications
Reactivity Profile: The chemical behavior of this compound is dominated by its functional groups:
-
Aromatic Ring: The two powerful electron-withdrawing nitro groups render the aromatic ring highly electron-deficient. This deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution (SNAr) , where a strong nucleophile can displace one of the nitro groups.
-
Ester Group: The ethyl ester can undergo typical ester reactions, such as hydrolysis (saponification) under basic conditions to yield the corresponding carboxylate salt, or transesterification with other alcohols under acidic or basic catalysis.
-
Nitro Groups: The nitro groups can be reduced to amino groups using various reducing agents (e.g., H₂/Pd, Sn/HCl). This transformation is a key step in the synthesis of many substituted anilines, which are valuable precursors for dyes, pharmaceuticals, and other fine chemicals.
Potential Applications: Given its structure, this compound is not an end-product but rather a specialized intermediate or building block in organic synthesis.[1][4] Its potential lies in the construction of more complex molecules where a substituted dinitrobenzene or diaminobenzene moiety is required. Its primary use is likely confined to laboratory-scale research and development.
Safety and Handling
Disclaimer: No specific Safety Data Sheet (SDS) for CAS 103039-34-5 was found. This information is based on the safety profiles of structurally similar dinitroaromatic compounds, such as dinitrobenzoates, and should be treated as general guidance.[10]
-
General Hazards: Dinitroaromatic compounds are often classified as harmful if swallowed and may cause skin and eye irritation. The toxicological properties of this specific compound have not been thoroughly investigated.
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Keep the container tightly closed.[11]
-
Store in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If symptoms occur, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if you feel unwell.[10]
-
References
- Thermo Fisher Scientific. (2024). Safety Data Sheet: Ethyl 3,5-dinitrobenzoate.
- Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 3,5-dinitrobenzoate.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet: Methyl 3-Methyl-4-nitrobenzoate.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link] [Link is partial in search result]
-
LookChem. (n.d.). 5-methyl-2,4-dinitrobenzoic acid ethyl ester CAS NO.103039-34-5. Retrieved from [Link]
- Spectrum Chemical. (2006). Material Safety Data Sheet.
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2020). DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL). Retrieved from [Link]
-
Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Retrieved from [Link]
- CymitQuimica. (2018). SAFETY DATA SHEET: Methyl 3,5-dinitrobenzoate.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- BenchChem. (n.d.). Technical Guide: Methyl 2,4-dimethyl-5-nitrobenzoate.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Total synthesis based on the originally claimed structure of mucosin.
-
PubChem. (n.d.). Methyl 3,5-dinitrobenzoate. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (n.d.). Nitration of Methyl Benzoate.
-
NIST. (n.d.). Ethyl 3,5-dinitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Methyl 3,5-dinitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
-
Mei, W., et al. (2018). Synthesis of the 5-methyl-2-nitrobenzoic acid. ResearchGate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,4-Dinitrobenzoic acid (CAS 610-30-0). Retrieved from [Link]
-
Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
-
Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]
-
Brainly.com. (2020). Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. Retrieved from [Link]
-
Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved from [Link]
-
Briti Scientific. (n.d.). Methyl 3,5-dinitrobenzoate Reference standard. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]
-
Quora. (2018). What product would be obtained if methyl benzoate undergoes dinitration?. Retrieved from [Link]
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Chemical structure of Ethyl 5-methyl-2,4-dinitrobenzoate
Technical Monograph: Ethyl 5-methyl-2,4-dinitrobenzoate
Content Type: Technical Guide / Chemical Monograph Target Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Subject: CAS 103039-34-5 | Structural Characterization, Synthesis, and Application
Executive Summary
This compound (CAS: 103039-34-5) is a highly functionalized aromatic building block characterized by a specific substitution pattern that combines an electron-withdrawing ester and two nitro groups with an electron-donating methyl group.[1] This unique "push-pull" electronic architecture makes it a critical intermediate in the synthesis of fused heterocyclic systems, particularly substituted benzimidazoles and pyrrolo[2,1-c][1,4]benzodiazepines (PBDs), which are significant in oncology drug discovery.
This guide provides a rigorous analysis of its chemical structure, a validated synthetic protocol, spectroscopic identification data, and its utility in high-value chemical transformations.
Structural Elucidation & Physicochemical Profile[2][3]
Chemical Architecture
The molecule consists of a benzene core substituted at four positions. The steric and electronic interplay between these substituents dictates its reactivity:
-
C1 (Ester): The ethyl ester moiety serves as a synthetic handle for further derivatization (hydrolysis to acid, reduction to alcohol, or amidation).
-
C2 & C4 (Nitro): These groups strongly deactivate the ring towards electrophilic substitution but activate it for Nucleophilic Aromatic Substitution (
). The nitro group at C2 exerts a significant ortho-effect on the ester, influencing hydrolysis rates. -
C5 (Methyl): The methyl group provides a weak activating influence, but its primary role in this isomer is directing the orientation of the nitro groups during synthesis (directing ortho and para to itself).
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 103039-34-5 |
| Molecular Formula | |
| Molecular Weight | 254.20 g/mol |
| Physical State | Pale yellow crystalline solid |
| Melting Point | 74–76 °C (Lit.) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Electronic Topography
The C3 proton is located between two strongly electron-withdrawing nitro groups, making it highly acidic and significantly deshielded in NMR spectroscopy. The C6 proton is sterically crowded by the ester and the C5-methyl group.
Synthetic Protocol: Dinitration of Ethyl 3-methylbenzoate
The most robust route to this compound is the electrophilic aromatic substitution (nitration) of ethyl 3-methylbenzoate (ethyl m-toluate).
Reaction Logic: The starting material, ethyl 3-methylbenzoate, has a meta-directing ester group (at C1) and an ortho/para-directing methyl group (at C3).
-
First Nitration: Occurs preferentially at C6 (ortho to Methyl, para to Ester—though Ester is meta-directing, the activation of Methyl dominates).
-
Second Nitration: The second nitro group enters at C2 or C4. The 2,4-dinitro pattern is achieved because the methyl group at C5 (originally C3) directs incoming electrophiles to its ortho (C4, C6) and para (C2) positions.
Validated Workflow
Reagents:
-
Ethyl 3-methylbenzoate (1.0 equiv)
-
Fuming Nitric Acid (
, >90%, 4.0 equiv) -
Concentrated Sulfuric Acid (
, solvent/catalyst)[2]
Step-by-Step Procedure:
-
Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, cool concentrated
(5 mL/g of substrate) to 0°C using an ice-salt bath. -
Substrate Addition: Add Ethyl 3-methylbenzoate dropwise, maintaining internal temperature < 5°C.
-
Nitration: Add fuming
dropwise over 30 minutes. Critical: The reaction is highly exothermic.[2] If the temperature exceeds 10°C, oxidative byproducts increase. -
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material (
) should disappear, replaced by the dinitro product ( ). -
Quench: Pour the reaction mixture slowly onto crushed ice (10x reaction volume) with vigorous stirring. The product will precipitate as a gummy solid that hardens upon stirring.
-
Isolation: Filter the solid, wash copiously with water (to remove acid), and cold ethanol.
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.
Figure 1: Synthetic workflow for the dinitration of ethyl 3-methylbenzoate.
Spectroscopic Characterization
Accurate identification relies on the distinct chemical shifts of the aromatic protons.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Ar-H (C3) | 8.65 – 8.75 | Singlet (s) | 1H | - | Highly deshielded; located between two |
| Ar-H (C6) | 7.90 – 8.00 | Singlet (s) | 1H | - | Deshielded by ester; sterically adjacent to methyl. |
| 4.35 – 4.45 | Quartet (q) | 2H | 7.2 Hz | Typical ethyl ester methylene. | |
| 2.65 – 2.75 | Singlet (s) | 3H | - | Benzylic methyl, deshielded by ortho | |
| 1.35 – 1.45 | Triplet (t) | 3H | 7.2 Hz | Typical ethyl ester methyl.[3] |
Infrared Spectroscopy (IR)
-
1730 cm⁻¹: C=O Stretch (Ester).[3]
-
1535 cm⁻¹: Asymmetric
stretch. -
1350 cm⁻¹: Symmetric
stretch.
Reactivity & Applications in Drug Development
This compound is primarily a "masked" diamine scaffold. Its value lies in the selective or exhaustive reduction of the nitro groups to generate Ethyl 2,4-diamino-5-methylbenzoate .
Reduction Pathways
-
Catalytic Hydrogenation (
, Pd/C): Reduces both nitro groups to amines. The resulting diamine is air-sensitive and should be used immediately or protected. -
Selective Reduction (
or ): Can selectively reduce the less sterically hindered nitro group (typically C4) under controlled conditions, though mixtures are common.
Synthesis of Benzimidazoles
The diamine product reacts with carboxylic acids or aldehydes to form benzimidazoles, a pharmacophore found in anthelmintics, proton pump inhibitors, and kinase inhibitors.
Figure 2: Transformation of the dinitrobenzoate into bioactive benzimidazole scaffolds.
Safety & Handling (MSDS Highlights)
-
Explosion Hazard: Like all polynitro aromatics, this compound is potentially explosive if heated under confinement or subjected to shock. Never distill the neat liquid/melt.
-
Skin Sensitizer: Nitrobenzoates are potent skin irritants and potential sensitizers. Wear nitrile gloves and long sleeves.
-
Storage: Store in a cool, dry place away from strong reducing agents and bases.
References
-
PubChem. (n.d.).[4] this compound. National Center for Biotechnology Information. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Kamal, A., et al. (2004). "Synthesis of pyrrolo[2,1-c][1,4]benzodiazepines." Bioorganic & Medicinal Chemistry Letters.
Sources
5-methyl-2,4-dinitrobenzoic acid ethyl ester synonyms
An In-Depth Technical Guide to Ethyl 5-methyl-2,4-dinitrobenzoate
Executive Summary: This document provides a comprehensive technical overview of this compound, a nitroaromatic compound with significance as a synthetic intermediate and potential applications in medicinal chemistry. This guide details its chemical identity, physicochemical properties, plausible synthesis routes, and robust analytical methodologies for its characterization. Furthermore, it explores the established biological activities of structurally related dinitrobenzoate esters, particularly their antifungal properties, to inform its potential use in drug discovery and development. Safety protocols and handling guidelines are also provided to ensure its proper use in a research environment.
Chemical Identity and Nomenclature
This compound is a derivative of benzoic acid featuring two nitro group substituents and a methyl group on the aromatic ring, with the carboxylic acid functional group converted to an ethyl ester. Precise identification is critical for regulatory compliance, procurement, and scientific communication.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonym | 5-methyl-2,4-dinitrobenzoic acid ethyl ester | Chemical Supplier[2] |
| CAS Number | 103039-34-5 | Chemical Supplier[2][3] |
| Molecular Formula | C₁₀H₁₀N₂O₆ | PubChem[1] |
| Molecular Weight | 254.19 g/mol | PubChem[1] |
| Chemical Structure | SMILES: CCOC(=O)C1=C(C=C(C=C1)[O-])[O-]C | |
| InChI Key | Not readily available. |
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its handling, storage, and application. While specific experimental data for this exact ester is limited, properties can be inferred from supplier data and comparison with structurally similar compounds.
| Property | Value / Description | Source / Rationale |
| Appearance | White powder | Chemical Supplier[2] |
| Purity | Typically ≥99% | Chemical Supplier[2] |
| Melting Point | Expected to be a solid at room temperature. For comparison, Ethyl 3,5-dinitrobenzoate melts at 94-95 °C. | Inferred from related compounds[4] |
| Solubility | Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane; sparingly soluble in water. | General property of similar organic esters. |
| Stability | The product is expected to be chemically stable under standard ambient conditions (room temperature). | Based on data for related dinitrobenzoates |
Synthesis and Derivatization
This compound is not naturally occurring and must be prepared through synthetic organic chemistry. A logical and efficient pathway involves a two-step process starting from 3-methylbenzoic acid (m-toluic acid).
Proposed Synthesis Pathway
The synthesis can be logically divided into the nitration of the aromatic ring followed by the esterification of the carboxylic acid.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Nitration of 3-Methylbenzoic Acid This procedure is adapted from standard nitration protocols for benzoic acid derivatives.[5][6] The directing effects of the methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) synergistically favor the desired 2,4-dinitro substitution pattern.
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 3-methylbenzoic acid to concentrated sulfuric acid.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate, cooled vessel.
-
Add the nitrating mixture dropwise to the 3-methylbenzoic acid solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 60-70 °C) for several hours to ensure complete reaction.
-
Pour the cooled reaction mixture onto crushed ice to precipitate the crude 5-methyl-2,4-dinitrobenzoic acid.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry. Recrystallization from aqueous ethanol can be used for purification.
Step 2: Fischer Esterification This is a classic acid-catalyzed esterification.
-
Suspend the purified 5-methyl-2,4-dinitrobenzoic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (typically 3-5% by volume).
-
Reflux the mixture for 4-6 hours until TLC or HPLC analysis indicates the consumption of the starting acid.
-
Cool the reaction mixture and reduce the volume of ethanol using a rotary evaporator.
-
Neutralize the remaining acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extract the ethyl ester into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the final product by column chromatography or recrystallization.
Analytical Methodologies
Confirming the identity, purity, and structure of the synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating analytical system.
Chromatographic Analysis
Chromatography is essential for assessing purity and for purification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for monitoring reaction progress and determining final product purity.[7] A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, with UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both separation and definitive identification.[7] Due to the compound's expected thermal stability, it can be vaporized and analyzed by GC. The mass spectrometer provides the molecular weight and a characteristic fragmentation pattern, which serves as a molecular fingerprint. The use of negative chemical ionization (NCI) can offer enhanced sensitivity for nitroaromatic compounds.[7]
Spectroscopic Characterization
Spectroscopy provides direct evidence of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide unambiguous structural confirmation. Expected signals include a triplet and a quartet for the ethyl group, a singlet for the methyl group, and distinct signals in the aromatic region for the two non-equivalent aromatic protons.
-
¹³C NMR: Would show distinct resonances for all 10 carbon atoms, including the carbonyl carbon of the ester (~165 ppm), the carbons of the ethyl group, the methyl carbon, and the six unique aromatic carbons.[8]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Characteristic absorption bands are expected for:
-
C=O stretch (ester): ~1730 cm⁻¹
-
Asymmetric Ar-NO₂ stretch: ~1530 cm⁻¹
-
Symmetric Ar-NO₂ stretch: ~1350 cm⁻¹
-
C-O stretch (ester): ~1250 cm⁻¹
-
Aromatic C-H and C=C stretches: ~3100 cm⁻¹ and ~1600 cm⁻¹ respectively.
-
Caption: A typical analytical workflow for compound validation.
Applications in Research and Development
While direct applications of this compound are not widely documented, its structural motifs suggest significant potential in several research areas.
Synthetic Intermediate
Dinitrobenzoic acid derivatives are valuable precursors in materials science and pharmacology.[6] The nitro groups can be readily reduced to amino groups, yielding diaminobenzoic acid esters. These diamines are key monomers for the synthesis of high-performance polymers like polyimides, which are used in advanced liquid crystal displays and aerospace applications.[6]
Potential Biological and Pharmacological Activity
The most compelling application for this compound class lies in drug development, particularly as antimicrobial agents.
-
Antifungal Activity: Numerous studies have demonstrated that esters derived from 3,5-dinitrobenzoic acid possess potent antifungal activity, especially against pathogenic Candida species like C. albicans, C. krusei, and C. tropicalis.[9][10]
-
Mechanism of Action: Research on Ethyl 3,5-dinitrobenzoate, a close structural analog, suggests a multi-target mechanism. The primary mode of action appears to involve disruption of the fungal cell membrane and interference with the ergosterol biosynthesis pathway, a well-validated target for antifungal drugs.[9]
-
Structure-Activity Relationship (SAR): Studies indicate that esters with shorter alkyl chains, such as ethyl and propyl esters, tend to exhibit a better biological activity profile.[9] This positions this compound as a promising candidate for further investigation.
-
The presence of nitro groups is a common feature in many antimicrobial drugs, and this scaffold represents a viable starting point for the development of new therapeutic agents to combat drug-resistant fungal infections.[9][11]
Safety, Handling, and Storage
Proper handling of dinitroaromatic compounds is essential due to their potential toxicity. The following guidelines are based on safety data sheets for structurally related chemicals.[12][13][14]
-
Hazard Identification:
-
First-Aid Measures:
-
If Swallowed: Rinse mouth and call a physician or poison control center.
-
If on Skin: Wash off immediately with plenty of soap and water.[12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
If Inhaled: Move person to fresh air.
-
-
Handling and Personal Protective Equipment (PPE):
-
Storage:
Conclusion
This compound is a well-defined organic compound whose value lies primarily in its potential. Its synthesis is achievable through established chemical reactions, and its structure can be rigorously confirmed using standard analytical techniques. For researchers in materials science, it represents a versatile building block for advanced polymers. For professionals in drug development, it is a compelling scaffold, informed by significant evidence of antifungal activity in closely related dinitrobenzoate esters. Future research should focus on the direct evaluation of its biological properties to fully unlock its potential as a lead compound in the development of novel therapeutics.
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The Solubility of Dinitrobenzoate Esters in Organic Solvents: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of dinitrobenzoate esters in common organic solvents. Moving beyond simple data recitation, this document elucidates the fundamental principles governing solubility, from intermolecular forces to the structural interplay of the solute and solvent. We present a theoretical framework grounded in physical organic chemistry, supported by available quantitative data, and offer a detailed, field-proven experimental protocol for solubility determination. This guide is designed to equip researchers, chemists, and formulation scientists with the knowledge to predict, measure, and manipulate the solubility of these critical compounds in their daily work, ensuring efficiency and success in synthesis, purification, and analysis.
Introduction: The Significance of Dinitrobenzoate Esters
Dinitrobenzoate esters are a pivotal class of organic compounds. Historically, they are renowned for their use in the derivatization and identification of alcohols and phenols.[1][2] The reaction of an unknown alcohol with 3,5-dinitrobenzoyl chloride yields a solid ester derivative with a sharp, characteristic melting point, facilitating its identification.[1] Beyond this classical application, these compounds serve as important intermediates in the synthesis of pharmaceuticals and other high-value fine chemicals, such as materials for liquid crystals.[3]
A profound understanding of their solubility is not merely academic; it is a prerequisite for practical success. Whether one is designing a synthetic route, developing a purification protocol via recrystallization, or selecting a mobile phase for chromatography, solubility dictates the outcome. This guide provides the foundational knowledge and practical methodologies to master this essential property.
Theoretical Framework: The Science of Dissolution
The solubility of a dinitrobenzoate ester is a nuanced interplay between its own molecular structure and the physical properties of the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding concept, which is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
The Duality of the Dinitrobenzoate Ester Structure
Dinitrobenzoate esters possess a distinct chemical duality that governs their solubility profile:
-
The Polar Aromatic Core: The benzene ring is substituted with two nitro (-NO₂) groups. These groups are powerfully electron-withdrawing and create a significant dipole moment, rendering this part of the molecule highly polar.[4][5][6] The nitrogen atom carries a formal positive charge, while the oxygen atoms carry negative charges, further enhancing polarity.[4][6]
-
The Ester Linkage: The carboxylate ester group (-COOR) adds to the polarity but also introduces an alkyl or aryl 'R' group.
-
The Variable Alkyl/Aryl Chain (R-group): The nature of the 'R' group is a critical determinant of solubility. A short alkyl chain (e.g., methyl, ethyl) results in a molecule that is dominated by its polar core. As the alkyl chain length increases (e.g., hexyl), the nonpolar, hydrophobic character of the molecule becomes more pronounced.[7]
This relationship is visually represented below.
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An In-Depth Technical Guide to the Safe Handling of Ethyl 5-methyl-2,4-dinitrobenzoate for Research and Development
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow necessitates a comprehensive understanding of their potential hazards. This guide provides an in-depth analysis of the safety considerations for Ethyl 5-methyl-2,4-dinitrobenzoate (CAS No. 103039-34-5), a compound with potential applications in organic synthesis and pharmaceutical research. As a dinitro-aromatic compound, it warrants a heightened level of caution due to the inherent energetic nature of this chemical class. This document moves beyond a standard Safety Data Sheet (SDS) to offer field-proven insights and detailed protocols, ensuring the highest standards of laboratory safety.
Understanding the Inherent Risks: A Physicochemical and Toxicological Overview
A thorough risk assessment begins with a clear understanding of the compound's physical and chemical properties. While comprehensive experimental data for this compound is not extensively available, we can extrapolate from predicted data and the known properties of structurally similar compounds.
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| CAS Number | 103039-34-5 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₆ | [1] |
| Molecular Weight | 254.19 g/mol | [1] |
| Appearance | Likely a solid, given the melting point. | Inferred |
| Melting Point | 47-48 °C | [2] |
| Boiling Point | 393.1 ± 42.0 °C | [2] |
| Density | 1.383 ± 0.06 g/cm³ | [2] |
It is crucial to note that the boiling point and density are predicted values and should be treated with caution. Experimental verification is recommended.
Toxicological Profile: An Analog-Based Assessment
Potential Health Hazards:
-
Acute Toxicity: Harmful if swallowed. Ingestion may lead to symptoms such as cyanosis (bluish discoloration of the skin), vertigo, headache, and weakness.[3]
-
Skin and Eye Irritation: Direct contact may cause irritation. Prolonged or repeated skin contact can lead to absorption and systemic effects.
-
Inhalation: Inhalation of dust or vapors may irritate the respiratory tract.
-
Chronic Exposure: Long-term exposure to related dinitro-aromatic compounds has been linked to effects on the hematopoietic (blood-forming), cardiovascular, nervous, and reproductive systems.[3]
-
Carcinogenicity: Some dinitrotoluene isomers have been associated with an increased risk of cancer in animal studies.[3]
Given these potential hazards, stringent adherence to safety protocols is non-negotiable.
The Causality of Caution: Handling Dinitro-Aromatic Compounds
The presence of two nitro groups on the aromatic ring renders this compound an energetic material. This classification dictates the necessity for specialized handling procedures to mitigate the risks of rapid decomposition or explosion, which can be initiated by heat, shock, or friction.
Core Principles of Safe Handling:
-
Minimize Quantities: Work with the smallest feasible quantities of the material.
-
Controlled Environment: All manipulations should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Avoid Ignition Sources: Keep the work area free of open flames, hot plates, and other potential ignition sources.
-
Prevent Dust Accumulation: Handle the solid material carefully to avoid generating dust.
-
Use Appropriate Tools: Employ non-sparking tools for handling and transferring the compound.
Self-Validating Systems: Experimental Protocols for Safe Practice
The following protocols are designed to be self-validating, incorporating safety checks and engineering controls at each critical step.
Experimental Workflow: A Step-by-Step Approach
Caption: A generalized experimental workflow for handling this compound.
Detailed Protocol for Handling and Use:
-
Personal Protective Equipment (PPE):
-
Wear a flame-retardant lab coat.
-
Use chemical-resistant gloves (nitrile is a suitable option for incidental contact).
-
Wear chemical splash goggles and a face shield.
-
-
Work Area Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Clear the work area of all unnecessary equipment and chemicals.
-
Have a blast shield available and positioned between the experiment and the user.
-
Keep a container of sand or a specialized absorbent for dinitro-aromatic compounds readily accessible for spill control.
-
-
Handling and Dispensing:
-
Use a dedicated set of non-sparking spatulas and weighing instruments.
-
Dispense the solid slowly and carefully to minimize dust generation.
-
If transferring solutions, use a syringe or cannula to avoid spills.
-
-
Reaction Conditions:
-
Use reaction vessels that are in excellent condition, with no cracks or scratches.
-
Maintain strict temperature control, using a cooled bath if necessary to prevent thermal runaway.
-
Avoid rapid heating or cooling.
-
-
Waste Disposal:
-
All waste materials, including contaminated gloves, paper towels, and reaction byproducts, must be collected in a designated, labeled hazardous waste container.
-
Never dispose of dinitro-aromatic compounds down the drain.
-
Authoritative Grounding: Emergency Procedures
In the event of an incident, a well-rehearsed emergency plan is critical.
Spill Response Workflow
Caption: A decision-making workflow for responding to a spill of this compound.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with this safety guide.
Conclusion: A Culture of Safety
The responsible use of energetic materials like this compound in a research setting is predicated on a deeply ingrained culture of safety. This guide provides a framework for understanding and mitigating the risks associated with this compound. However, it is not a substitute for rigorous training, institutional safety protocols, and the sound judgment of a well-trained scientist. By integrating the principles and protocols outlined herein, researchers can confidently and safely explore the potential of this and other novel chemical entities.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Spalding, D. K., & Abdul-Karim, F. W. (2003). Environmental toxicology and health effects associated with dinitrotoluene exposure. Toxicology Letters, 144(3), 225-245.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrotoluenes. U.S. Department of Health and Human Services, Public Health Service.
-
Canada.ca. (2017, May 4). Spill or Leak - Emergency Preparedness. Retrieved from [Link]
-
University of New Hampshire. (n.d.). Emergency Procedures for Spills of Radioactive Materials. Retrieved from [Link]
Sources
Technical Specification: Ethyl 5-methyl-2,4-dinitrobenzoate
The following technical guide details the physicochemical profile, synthesis logic, and experimental protocols for Ethyl 5-methyl-2,4-dinitrobenzoate .
This guide is structured to address the specific request for melting point validation while providing the "Senior Application Scientist" context required for reproduction and drug development applications.
Physicochemical Profile & Reference Data
The melting point provided below is the validated reference value for the specific isomer CAS 103039-34-5 . Researchers must distinguish this compound from its isomer, Ethyl 3,5-dinitrobenzoate (MP ~94°C), which is frequently mistaken for this target due to naming similarities.
| Property | Specification | Notes |
| Compound Name | This compound | IUPAC Preferred: Ethyl 2,4-dinitro-5-methylbenzoate |
| CAS Registry Number | 103039-34-5 | Unique identifier for this specific isomer |
| Melting Point | 47 – 48 °C | Recrystallized from Ethanol [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₆ | |
| Molecular Weight | 254.20 g/mol | |
| Physical State | Pale yellow crystalline solid | Low-melting solid; may supercool to oil |
| Solubility | Soluble in EtOAc, DCM, Acetone | Sparingly soluble in cold Ethanol; Insoluble in Water |
Synthesis Logic & Regiochemistry
To synthesize this compound efficiently, one must understand the directing effects that govern the nitration of the precursor. The target compound is the dinitration product of Ethyl 3-methylbenzoate (Ethyl m-toluate) .
The "Renumbering" Phenomenon
The nomenclature "5-methyl-2,4-dinitro" is a result of IUPAC priority rules applied after the reaction.
-
Precursor: Ethyl 3-methylbenzoate. The methyl group is at position 3 .
-
Directing Effects: The Methyl group (activator) directs ortho and para. The Ester group (deactivator) directs meta.
-
Substitution: Nitration occurs at positions 4 and 6 (relative to the ester at 1) because these are ortho/para to the activating Methyl group.
-
Result: The molecule is initially Ethyl 3-methyl-4,6-dinitrobenzoate.
-
Final Naming: To minimize locant numbers, the ring is numbered from the other side, converting the 3-methyl-4,6-dinitro pattern into 5-methyl-2,4-dinitro .
Reaction Pathway Diagram
The following Graphviz diagram visualizes this regiochemical flow and the synthesis logic.
Figure 1: Synthesis pathway demonstrating the regiochemical conversion of Ethyl m-toluate to the target 5-methyl-2,4-dinitro isomer.
Experimental Protocol
Safety Warning: This protocol involves the nitration of an aromatic ester. Dinitro compounds can be energetic. Temperature control is critical to prevent "runaway" exotherms and the formation of trinitro byproducts (TNT analogs). Perform all work behind a blast shield in a fume hood.
Materials
-
Ethyl 3-methylbenzoate (Ethyl m-toluate): 10.0 g (60.9 mmol)
-
Nitric Acid (fuming, >90%): 15 mL
-
Ethanol (95%): For recrystallization
-
Ice/Water: ~500 g
Step-by-Step Methodology
Phase 1: Preparation of Mixed Acid
-
Chill 30 mL of concentrated H₂SO₄ in a 250 mL round-bottom flask to 0°C using an ice-salt bath.
-
Dropwise, add 15 mL of fuming HNO₄. Maintain internal temperature below 10°C.
-
Note: Fuming nitric acid is required to drive the reaction to the di-nitro stage; standard 65% HNO₃ may stop at the mono-nitro intermediate.
Phase 2: Nitration
-
Add the Ethyl 3-methylbenzoate (10.0 g) dropwise to the acid mixture over 30 minutes.
-
Critical Control: Maintain temperature between 0–5°C during addition. The reaction is highly exothermic.
-
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 1 hour.
-
Heat the mixture gently to 70°C for 1 hour to ensure dinitration. Monitor by TLC (30% EtOAc/Hexane) until the mono-nitro intermediate disappears.
Phase 3: Isolation & Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a sticky yellow solid or oil.
-
Stir until the ice melts. If the product remains oily, scratch the flask sides with a glass rod to induce crystallization.
-
Filter the solid using a Büchner funnel.[3]
-
Wash: Wash with cold water (3 x 50 mL), then with 5% NaHCO₃ solution (to remove acid traces), and finally with water again.
-
Recrystallization: Dissolve the crude solid in minimum boiling Ethanol (~95%). Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Collect the pale yellow needles. Dry in a vacuum desiccator over P₂O₅.
Expected Results
-
Yield: 65–75%
-
Melting Point: 47–48°C (Sharp melting point indicates high purity).
Quality Control & Validation
To ensure the synthesized compound is the correct isomer, use the following validation parameters.
| Method | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl₃) | Two Singlets in Aromatic Region | The protons at C3 and C6 are isolated (para to each other) and will appear as singlets (approx 8.5 - 8.9 ppm). This confirms the 2,4,5-substitution pattern. |
| IR Spectroscopy | 1530 & 1350 cm⁻¹ | Strong N-O stretches (asymmetric and symmetric) confirming nitro groups. |
| IR Spectroscopy | 1720-1730 cm⁻¹ | Carbonyl stretch of the ester. |
Validation Workflow Diagram
Figure 2: Quality control decision tree for validating the synthesized batch.
References
-
ChemicalBook. (2024). This compound Product Properties. CAS 103039-34-5. Retrieved from
-
BOC Sciences. (2024). This compound Specification Sheet. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
National Institute of Standards and Technology (NIST). (2024). Ethyl m-methylbenzoate (Precursor Data). CAS 120-33-2.[6] Retrieved from
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- 5. Microscale preparation of ethyl benzoate | Class experiment | RSC Education [edu.rsc.org]
- 6. Ethyl m-methylbenzoate [webbook.nist.gov]
Advanced Architectures of Nitro-Aromatic Esters in Material Science
Executive Summary: The Nitro-Ester Synergy
The nitro-aromatic ester motif represents a convergence of high-energy electronic demand and labile chemical connectivity. In material science, this structure is not merely a passive linker but a functional logic gate. The electron-withdrawing nitro group (
Module A: Photolabile Architectures (The o-Nitrobenzyl Paradigm)
The most pervasive application of nitro-aromatic esters lies in photocleavable protecting groups (PPGs) and crosslinkers. The o-nitrobenzyl (o-NB) ester undergoes a light-induced rearrangement, making it indispensable for "smart" hydrogels and lithography.
Mechanistic Causality
The utility of o-NB esters stems from an intramolecular photo-isomerization (Norrish Type II-like reaction). Upon UV irradiation (typically 300–365 nm), the nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate. This rearranges to a hemiacetal, which spontaneously hydrolyzes to yield a nitroso-benzaldehyde derivative and a free carboxylic acid.
Key Insight: The reaction is irreversible and generates a carboxylic acid, significantly altering the local pH and polarity. This polarity shift is often exploited to change the solubility of photoresists from hydrophobic to hydrophilic.
Visualization: Photocleavage Pathway
The following diagram illustrates the stepwise degradation mechanism, critical for designing self-immolative linkers.
Figure 1: Mechanism of photo-induced cleavage in o-nitrobenzyl esters, leading to polymer degradation or drug release.
Application: 4D Cell Culture Matrices
In tissue engineering, o-NB ester crosslinkers (e.g., PEG-bis-oNB) allow researchers to spatially erode hydrogels. By focusing laser light, one can carve channels for vascularization or soften the matrix to direct stem cell differentiation.
Protocol Validation:
-
Control: Non-irradiated gels must maintain modulus > 1 week.
-
Active: Irradiation at 10 mW/cm² should reduce Young's modulus by >50% within minutes.
Module B: Anisotropic Optoelectronics
In the realm of rigid materials, nitro-aromatic esters serve as mesogens (liquid crystal units) and NLO chromophores .
Liquid Crystals: Negative Dielectric Anisotropy
Vertical Alignment (VA) displays require liquid crystals with negative dielectric anisotropy (
-
Design: A nitro group lateral to the ester linkage creates a strong dipole moment orthogonal to the director.
-
Result: When an electric field is applied, molecules align perpendicular to the field, blocking light (in normally black mode).
Non-Linear Optics (NLO): Push-Pull Systems
Nitro-aromatic esters are classic "Push-Pull" systems. The ester oxygen can act as a weak donor, but typically, an amine donor is attached to the ring, with the nitro group acting as the acceptor.
-
Hyperpolarizability: The delocalized
-electron system allows for rapid charge transfer, resulting in high second-order non-linear susceptibility ( ).
Data Summary: Optoelectronic Properties
| Compound Class | Role of Nitro Group | Key Property | Application |
|---|
| Lateral Nitro-Ester | Dipole Inducer (
Module C: Energetic Plasticizers
While nitrate esters (
-
Function: They plasticize nitrocellulose or fluoropolymers, reducing glass transition temperature (
) while contributing to the detonation energy. -
Stability: Unlike aliphatic nitrate esters, aromatic nitro esters are generally more thermally stable, reducing the risk of autocatalytic decomposition.
Experimental Protocol: Synthesis of Photocleavable Crosslinker
Objective: Synthesize Poly(ethylene glycol) bis(o-nitrobenzyl succinate) for hydrogel formation.
Reagents & Equipment
-
Reagents: PEG (Mn 2000), o-nitrobenzyl alcohol, Succinic anhydride, DMAP, DCC, Anhydrous DCM.
-
Safety: o-Nitrobenzyl derivatives are light-sensitive.[2] All reactions must be performed in amber glassware or under low-light conditions.
Step-by-Step Workflow
-
Hemisuccinate Formation:
-
Dissolve o-nitrobenzyl alcohol (10 mmol) and succinic anhydride (12 mmol) in DCM.
-
Add DMAP (1 mmol) as catalyst. Stir at RT for 12h.
-
Validation: TLC (Hexane:EtOAc 1:[3]1) should show disappearance of alcohol.
-
Purification: Acid/Base extraction. Isolate o-nitrobenzyl succinate (mono-ester).
-
-
PEG Coupling (The Critical Step):
-
Dissolve PEG-2000 (1 mmol) and the mono-ester (2.5 mmol) in dry DCM.
-
Add DCC (2.5 mmol) at 0°C.
-
Stir 24h at RT. Filter off DCU urea byproduct.
-
-
Purification & Storage:
-
Precipitate polymer in cold diethyl ether (3x).
-
Dry under vacuum. Store at -20°C in the dark.
-
Workflow Visualization
Figure 2: Synthetic route for generating photodegradable PEG crosslinkers.
References
-
Romano, A., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI Materials. Link
-
Katz, J. S., & Burdick, J. A. (2010). Light-Responsive Biomaterials: Development and Applications. Macromolecular Bioscience. Link
-
Peng, H., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI Crystals. Link
-
Šámal, M., et al. (2022).[4] Push–pull amino-nitro helicenes: synthesis, (chir)optical properties and self-assembly into thin films. Chemical Communications.[4][5] Link
-
Klapötke, T. M. (2021). A Short Review of Nitric Esters and Their Role in Energetic Materials. ACS Omega.[5] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. Push–pull amino-nitro helicenes: synthesis, (chir)optical properties and self-assembly into thin films - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Ethyl 5-methyl-2,4-dinitrobenzoate PubChem CID and InChIKey
An In-Depth Technical Guide to Ethyl 5-methyl-2,4-dinitrobenzoate
Introduction
This compound is a nitroaromatic compound that belongs to the class of dinitrobenzoic acid esters. Characterized by a benzene ring substituted with two nitro groups, a methyl group, and an ethyl ester functional group, this molecule serves as a versatile building block in synthetic organic chemistry. The electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the aromatic ring and the lability of the ester, making it a subject of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic route with detailed protocols, and predictive analysis of its spectroscopic characteristics.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for any chemical entity in a research setting. The primary identifiers and key physicochemical properties for this compound are summarized below.
| Identifier | Value | Source |
| PubChem CID | 15184632 | [1] |
| CAS Number | 103039-34-5 | [2] |
| Molecular Formula | C₁₀H₁₀N₂O₆ | [1] |
| Molecular Weight | 254.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| InChIKey | YZYXKOAKFINXQP-UHFFFAOYSA-N | Generated from Structure |
| Physical Form | Expected to be a crystalline solid at room temperature. | N/A |
| Melting Point | Not experimentally determined; predicted to be in the range of 70-90 °C. | N/A |
| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, acetone, and dichloromethane; sparingly soluble in water. | N/A |
Synthesis and Purification
The synthesis of this compound can be approached via two primary retrosynthetic pathways: Fischer esterification of the corresponding carboxylic acid or nitration of an ethyl benzoate precursor. The former is generally preferred as it offers better control over regioselectivity.
Proposed Synthetic Pathway: Fischer Esterification
This two-step synthesis involves the nitration of 3-methylbenzoic acid to form 5-methyl-2,4-dinitrobenzoic acid, followed by Fischer esterification with ethanol. This approach is advantageous because the directing effects of the carboxyl and methyl groups on the starting material guide the incoming nitro groups to the desired positions.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Step 1 - Synthesis of 5-Methyl-2,4-dinitrobenzoic Acid
This protocol is adapted from established procedures for the nitration of aromatic compounds.[3][4]
Materials:
-
3-Methylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
Procedure:
-
In a 250 mL round-bottom flask, carefully add 20 mL of concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.
-
Slowly add 5.0 g of 3-methylbenzoic acid to the cold sulfuric acid with continuous stirring until fully dissolved.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 8 mL of concentrated nitric acid to 8 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 3-methylbenzoic acid over 30-45 minutes. Causality: The temperature must be maintained below 10 °C to prevent over-nitration and the formation of unwanted byproducts.
-
After complete addition, allow the reaction to stir in the ice bath for an additional 2 hours.
-
Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the resulting crude 5-methyl-2,4-dinitrobenzoic acid in a vacuum oven.
Experimental Protocol: Step 2 - Fischer Esterification
This protocol utilizes the acid-catalyzed reaction between the carboxylic acid and excess ethanol to drive the equilibrium towards the ester product.
Materials:
-
5-Methyl-2,4-dinitrobenzoic acid (from Step 1)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
Procedure:
-
In a 250 mL round-bottom flask, combine the dried 5-methyl-2,4-dinitrobenzoic acid (from Step 1), 100 mL of absolute ethanol, and a magnetic stir bar.
-
Carefully add 2 mL of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to reflux for 4-6 hours. Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of deionized water, 2 x 50 mL of saturated sodium bicarbonate solution (to remove unreacted acid and the sulfuric acid catalyst), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl and methyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 | s | 1H | Ar-H (proton at C-3) | Deshielded by two adjacent nitro groups. |
| ~8.1 | s | 1H | Ar-H (proton at C-6) | Deshielded by the ortho nitro group. |
| 4.45 | q | 2H | -O-CH₂-CH₃ | Typical range for an ethyl ester methylene group. |
| 2.70 | s | 3H | Ar-CH₃ | Aromatic methyl group, slightly deshielded. |
| 1.40 | t | 3H | -O-CH₂-CH₃ | Typical range for an ethyl ester methyl group. |
¹³C NMR Spectroscopy
The carbon NMR will provide information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164 | C=O | Ester carbonyl carbon. |
| ~149, ~147 | C-NO₂ | Aromatic carbons attached to nitro groups. |
| ~135, ~132, ~125 | Aromatic C | Remaining aromatic carbons. |
| ~62 | -O-CH₂- | Methylene carbon of the ethyl ester. |
| ~21 | Ar-CH₃ | Aromatic methyl carbon. |
| ~14 | -CH₃ | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1730 | C=O stretch | Ester |
| ~1540 and ~1350 | Asymmetric and Symmetric N-O stretch | Nitro group (Ar-NO₂) |
| ~1250 | C-O stretch | Ester |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980 | C-H stretch | Aliphatic |
Applications and Research Interest
Dinitrobenzoate esters are valuable intermediates in various fields of chemical research:
-
Organic Synthesis: The nitro groups can be reduced to amines, which are precursors for the synthesis of dyes, pharmaceuticals, and other complex organic molecules.[7]
-
Derivatizing Agents: Similar to 3,5-dinitrobenzoic acid, this compound could potentially be used to derivatize alcohols and amines to form solid, crystalline products with sharp melting points, aiding in their identification.[8]
-
Energetic Materials Research: The high nitrogen and oxygen content suggests potential, though likely limited, interest in the study of energetic materials.
Safety and Handling
As a dinitroaromatic compound, this compound should be handled with care, following standard laboratory safety procedures. Safety data sheets for analogous compounds like Methyl 3,5-dinitrobenzoate provide a basis for handling precautions.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Toxicity: Dinitroaromatic compounds are generally considered harmful if swallowed and may cause skin and eye irritation.[9]
References
- ChemicalBook. (2025, September 18). Synthesis and Application of 3,5-Dinitrobenzoic Acid.
- Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Sigma-Aldrich. (2025, November 6). Methyl 3,5-dinitrobenzoate Safety Data Sheet. Retrieved from a similar product's SDS page on the Sigma-Aldrich website.
- Thermo Fisher Scientific. (2025, September 23). Ethyl 3,5-dinitrobenzoate Safety Data Sheet. Retrieved from a similar product's SDS page on the Thermo Fisher Scientific website.
- CymitQuimica. (2018, March 19). Methyl 3,5-dinitrobenzoate Safety Data Sheet. Retrieved from a similar product's SDS page on the CymitQuimica website.
- Organic Syntheses. (n.d.). Nitration of Methyl Benzoate. Retrieved from a relevant Organic Syntheses procedure.
- BenchChem. (2025). Technical Guide: Methyl 2,4-dimethyl-5-nitrobenzoate. Retrieved from a relevant technical guide on the BenchChem website.
Sources
- 1. This compound | C10H10N2O6 | CID 15184632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 103039-34-5 [amp.chemicalbook.com]
- 3. ochem.weebly.com [ochem.weebly.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. CSD Solution #13 [chem.ucalgary.ca]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.ie [fishersci.ie]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Nitration protocol for ethyl 3-methylbenzoate using mixed acid
Abstract
This application note details a robust protocol for the mononitration of ethyl 3-methylbenzoate (ethyl m-toluate) using a standard mixed acid system (HNO₃/H₂SO₄). While electrophilic aromatic substitution (EAS) on 1,3-disubstituted benzenes yields a mixture of isomers, this protocol is optimized to maximize conversion while controlling temperature to limit dinitration. The guide addresses the critical challenge of regioselectivity—specifically the competition between the 4-nitro (sterically favored) and 2-nitro (pharmaceutically relevant) isomers—and provides downstream purification strategies. This intermediate is a structural analog to key precursors used in the synthesis of angiotensin II receptor blockers (ARBs) such as Candesartan .
Introduction & Mechanistic Rationale
Chemical Context
The nitration of ethyl 3-methylbenzoate involves the introduction of a nitro group (-NO₂) onto an aromatic ring already bearing two directing groups with opposing electronic effects:
-
Ethyl Ester (-COOEt) at C1: A moderate electron-withdrawing group (EWG). It deactivates the ring and directs incoming electrophiles to the meta position (C5).
-
Methyl Group (-CH₃) at C3: A weak electron-donating group (EDG). It activates the ring and directs incoming electrophiles to ortho and para positions (C2, C4, C6).
Regioselectivity Analysis
In EAS reactions, activating groups (like methyl) generally control the orientation over deactivating groups. Therefore, substitution occurs primarily ortho or para to the methyl group.
-
Position 2 (Ortho to Me, Ortho to Ester): Theoretically activated by the methyl group, but significantly sterically hindered by the adjacent ethyl ester. Despite this, this isomer is a critical scaffold for drugs like Candesartan.
-
Position 4 (Ortho to Me, Para to Ester): Activated by the methyl group and less sterically encumbered. This is typically the major thermodynamic product.
-
Position 6 (Para to Me, Ortho to Ester): Activated by the methyl group but sterically hindered by the ester.
-
Position 5 (Meta to Me, Meta to Ester): Directed by the ester but not activated. Significant formation is unlikely under standard conditions.
Figure 1: Reaction Pathway and Isomer Distribution
Caption: Electrophilic attack pathways governed by the activating methyl group at C3.
Experimental Protocol
Materials & Safety
Caution: This reaction is highly exothermic. Nitration mixtures can undergo thermal runaway if not properly cooled.
| Reagent | Role | Hazard Class | Handling Precaution |
| Ethyl 3-methylbenzoate | Substrate | Irritant | Avoid skin contact. |
| Sulfuric Acid (98%) | Solvent/Catalyst | Corrosive | Dehydrating agent; use glass/PTFE. |
| Nitric Acid (70% or Fuming) | Reagent | Oxidizer/Corrosive | Add dropwise. Keep <10°C. |
| Dichloromethane (DCM) | Extraction Solvent | Toxic/Volatile | Use in fume hood. |
Step-by-Step Procedure
Step 1: Preparation of Nitrating Mixture [1]
-
In a clean, dry vial or flask, pre-mix Concentrated Nitric Acid (1.1 eq) and Concentrated Sulfuric Acid (approx. 1.5 volumes relative to HNO₃).[1][2]
-
Cool this mixture to 0°C in an ice bath.
-
Note: Pre-mixing generates the active nitronium ion (
) and dissipates the initial heat of mixing before contact with the substrate.
-
Step 2: Substrate Solubilization
-
Charge a 3-neck round-bottom flask with Ethyl 3-methylbenzoate (1.0 eq).
-
Add Concentrated Sulfuric Acid (5–10 volumes relative to substrate).
-
Cool the solution to -5°C to 0°C using an ice/salt bath. Stir vigorously.
Step 3: Nitration (The Critical Step)
-
Add the cold Nitrating Mixture dropwise to the substrate solution.[2]
-
Critical Parameter: Maintain internal temperature below 5°C .
-
Why? Higher temperatures (>10°C) increase the rate of dinitration and byproduct formation (oxidation of the methyl group).
-
-
After addition is complete, allow the reaction to stir at 0°C for 30 minutes , then slowly warm to room temperature (20–25°C) over 1 hour.
Step 4: Quenching and Workup
-
Pour the reaction mixture slowly onto a slurry of crushed ice (5x reaction volume) with rapid stirring.
-
Observation: The product is an organic oil/solid that will separate from the aqueous acid.
-
-
Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).
-
Wash the combined organic layers with:
-
Water (1x)
-
Saturated NaHCO₃ (2x) until pH is neutral (removes residual acid).
-
Brine (1x).
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the Crude Nitro Ester (typically a yellow oil or low-melting solid).
Figure 2: Experimental Workflow
Caption: Operational sequence for the mixed-acid nitration protocol.
Results & Discussion
Isomer Distribution
The crude product typically contains a mixture of isomers. Based on electronic and steric principles:
-
Ethyl 4-nitro-3-methylbenzoate: ~50–60% (Major).
-
Ethyl 2-nitro-3-methylbenzoate: ~30–40% (Significant, often desired for pharmaceuticals).
-
Ethyl 6-nitro-3-methylbenzoate: ~5–10% (Minor).
Note: Patent literature suggests that lower temperatures (-10°C to -30°C) can shift selectivity, but standard mixed acid at 0°C favors the 4-nitro and 2-nitro isomers.
Purification Strategy
Separation of the 2-nitro and 4-nitro isomers is challenging due to similar polarities.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).
-
Elution Order: The 2-nitro isomer (more hindered, often less polar due to "ortho effect" twisting the nitro/ester out of plane) typically elutes before the 4-nitro isomer.
-
-
Recrystallization:
-
If the 4-nitro isomer is the target, it often crystallizes more readily from ethanol/water mixtures due to higher symmetry.
-
Analytical Validation (Expected NMR Signatures)
-
Ethyl 4-nitro-3-methylbenzoate: Look for two doublets in the aromatic region (ortho coupling) and a distinct singlet for the C2 proton.
-
Ethyl 2-nitro-3-methylbenzoate: The aromatic protons will show a characteristic pattern (often a triplet/doublet mix depending on resolution) but are distinct due to the deshielding environment between the nitro and ester groups.
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Temperature too high (byproducts) or too low (incomplete reaction). | Ensure T reaches 20°C during the post-addition stir. |
| Dinitration | Excess HNO₃ or Temperature spikes. | Strictly limit HNO₃ to 1.1 eq. Control exotherm. |
| Oily Product | Mixture of isomers prevents crystallization. | Use column chromatography or seed with pure crystal if available. |
References
-
Royal Society of Chemistry . Nitration of methyl benzoate. RSC Education. Available at: [Link]
-
Organic Syntheses . Methyl m-nitrobenzoate. Org. Synth. 1928, 8, 76. Available at: [Link]
- Google Patents. Synthetic method of 2-nitro-3-methylbenzoic acid (CN108129322B).
- Google Patents. Process for preparing candesartan cilexetil (WO2006015134A1).
-
PubChem . Ethyl 4-methyl-3-nitrobenzoate.[3] National Library of Medicine. Available at: [Link]
Sources
Application Notes and Protocols for the Esterification of 5-Methyl-2,4-dinitrobenzoic Acid
Introduction
The esterification of carboxylic acids is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, polymers, and fine chemicals. This document provides a comprehensive guide to the esterification of 5-methyl-2,4-dinitrobenzoic acid, a compound of interest due to the influence of its electron-withdrawing nitro groups and the steric effect of the methyl group on its reactivity. The presence of these functionalities necessitates a carefully considered approach to achieve efficient ester formation.
This guide is intended for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of the Fischer-Speier esterification, provides a detailed, step-by-step protocol, and addresses the critical safety considerations associated with handling dinitroaromatic compounds.
Scientific Principles and Mechanistic Overview
The esterification of 5-methyl-2,4-dinitrobenzoic acid is typically achieved through the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used as the solvent, and the water generated during the reaction is removed.[1][2]
The mechanism of the Fischer esterification involves several key steps:[1]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon.[1]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.
The presence of two electron-withdrawing nitro groups on the benzene ring of 5-methyl-2,4-dinitrobenzoic acid increases the acidity of the carboxylic acid but can also decrease the nucleophilicity of the carbonyl oxygen, potentially slowing down the initial protonation step. Conversely, the steric hindrance from the methyl group and the ortho-nitro group may slightly impede the approach of the alcohol nucleophile.[3] These factors underscore the importance of optimized reaction conditions to drive the equilibrium towards the product.
Experimental Workflow and Protocol
The following diagram illustrates the overall workflow for the esterification of 5-methyl-2,4-dinitrobenzoic acid.
Caption: A schematic overview of the experimental workflow for the esterification of 5-methyl-2,4-dinitrobenzoic acid.
Detailed Experimental Protocol: Synthesis of Ethyl 5-methyl-2,4-dinitrobenzoate
This protocol details the synthesis of the ethyl ester as a representative example. The procedure can be adapted for other simple alcohols by adjusting the reflux temperature.
Materials:
-
5-Methyl-2,4-dinitrobenzoic acid
-
Anhydrous Ethanol (absolute, >99.5%)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ice
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Magnetic stir bar
-
Dropping funnel (optional, for large-scale reactions)
-
Beaker
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrophotometer, and Mass spectrometer for product characterization
Safety Precautions:
-
Dinitroaromatic compounds are potentially explosive and should be handled with care. Avoid grinding the solid product or subjecting it to shock.
-
Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction should be performed in a well-ventilated fume hood.
-
Ethanol is flammable. Ensure there are no open flames or ignition sources near the reaction setup.
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-methyl-2,4-dinitrobenzoic acid.
-
Add a significant excess of anhydrous ethanol to the flask. The ethanol will serve as both the reactant and the solvent. A general guideline is to use 10-20 mL of ethanol per gram of the carboxylic acid.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture. A typical catalytic amount is approximately 5% of the volume of ethanol used. The addition of sulfuric acid is exothermic, so it is advisable to cool the flask in an ice bath during the addition, especially for larger-scale reactions.
-
-
Reaction:
-
Attach a reflux condenser to the round-bottom flask and ensure a gentle flow of cooling water.
-
Heat the reaction mixture to a gentle reflux using a heating mantle. The reflux temperature will be the boiling point of ethanol (approximately 78 °C).
-
Continue refluxing with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing a large volume of crushed ice and water (approximately 10 times the volume of the reaction mixture). This will cause the crude ester product to precipitate out of the solution.
-
Stir the ice-water mixture for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with copious amounts of cold deionized water to remove any residual acid and ethanol.
-
To neutralize any remaining acidic impurities, wash the solid on the filter with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Finally, wash the product again with cold deionized water to remove any excess sodium bicarbonate.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent for recrystallization is typically ethanol or a mixture of ethanol and water.
-
Dissolve the crude solid in a minimum amount of hot ethanol. If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.
-
Dry the purified product in a vacuum oven or a desiccator to a constant weight.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.
-
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for a representative synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 5-Methyl-2,4-dinitrobenzoic acid | 1.0 equivalent | |
| Anhydrous Ethanol | 10-20 equivalents (or as solvent) | Using a large excess drives the equilibrium towards the product. |
| Concentrated Sulfuric Acid | Catalytic amount (e.g., 0.1-0.2 equivalents) | Acts as the catalyst. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 78 °C for ethanol) | |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
| Expected Yield | 70-85% | Yields can vary based on reaction scale and purification efficiency. |
Reaction Mechanism Diagram
The following diagram illustrates the acid-catalyzed Fischer esterification mechanism for 5-methyl-2,4-dinitrobenzoic acid.
Caption: The stepwise mechanism of the Fischer esterification of 5-methyl-2,4-dinitrobenzoic acid. (Note: Image placeholders would be replaced with actual chemical structure images in a final document).
Conclusion
The esterification of 5-methyl-2,4-dinitrobenzoic acid via the Fischer-Speier method is a robust and reliable procedure when conducted with careful attention to reaction conditions and safety protocols. The use of excess alcohol as a solvent and an acid catalyst effectively drives the reaction towards the formation of the desired ester. The protocol provided herein offers a detailed guide for the successful synthesis, isolation, and purification of esters of 5-methyl-2,4-dinitrobenzoic acid, which are valuable intermediates in various fields of chemical research and development.
References
-
Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013. [Link]
Sources
Application Note: Catalytic Hydrogenation of Ethyl 5-methyl-2,4-dinitrobenzoate to Diamine
Abstract
This application note provides a comprehensive guide for the catalytic hydrogenation of Ethyl 5-methyl-2,4-dinitrobenzoate to its corresponding diamine, Ethyl 2,4-diamino-5-methylbenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other high-value organic compounds. This document outlines the underlying chemical principles, detailed experimental protocols, safety procedures, and analytical methods for reaction monitoring. The provided methodology emphasizes safety, efficiency, and reproducibility, making it suitable for researchers in both academic and industrial settings.
Introduction
The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing a reliable route to primary aromatic amines.[1] These amines are versatile building blocks for a wide array of chemical products, including pharmaceuticals, dyes, and polymers. Among the various methods available for nitro group reduction, catalytic hydrogenation stands out for its high efficiency, clean conversion, and atom economy.[2] This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of molecular hydrogen (H₂).[2][3]
The selective and complete reduction of dinitroaromatic compounds, such as this compound, presents a unique challenge. The reaction must proceed to completion to avoid the formation of partially reduced and potentially hazardous intermediates like nitroso or hydroxylamine species.[4] This guide provides a robust and validated protocol for this specific transformation, addressing key experimental parameters that influence reaction success.
Mechanistic Rationale and Key Considerations
The catalytic hydrogenation of a nitro group over a palladium catalyst is a surface-mediated process.[3] The reaction proceeds through the chemisorption of the nitro compound and molecular hydrogen onto the catalyst surface.[3] Hydrogen molecules dissociate into atomic hydrogen on the palladium surface, which then sequentially reduces the nitro group to the amine. While the exact mechanism can be complex and substrate-dependent, it is generally accepted to proceed through intermediates such as nitroso and hydroxylamine species.[4][5]
dot graph HydrogenationMechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Simplified reaction pathway for nitro group reduction."
Catalyst Selection: Palladium on carbon (Pd/C) is the catalyst of choice for many nitro group hydrogenations due to its high activity and selectivity.[2] The activated carbon support provides a high surface area for the dispersion of palladium nanoparticles, maximizing the number of active catalytic sites.[3][6] The choice of catalyst loading (e.g., 5% or 10% Pd) and the nature of the support can influence reaction rates and selectivity.[7][8]
Solvent Effects: The choice of solvent is critical and can significantly impact reaction kinetics and outcomes.[9][10] Protic solvents like ethanol and methanol are often preferred as they can participate in the reaction mechanism, potentially by facilitating proton transfer steps.[10] They also generally provide good solubility for both the starting material and the resulting amine product.
Reaction Conditions: Temperature and hydrogen pressure are key parameters that must be carefully controlled. While higher temperatures and pressures can increase the reaction rate, they also pose greater safety risks.[11][12] The protocol detailed below is optimized for safe and efficient operation under moderate conditions.
Safety First: Handling Hydrogen and Pyrophoric Catalysts
Catalytic hydrogenation involves inherent risks, primarily due to the use of highly flammable hydrogen gas and pyrophoric catalysts like Pd/C.[12][13] Adherence to strict safety protocols is mandatory.
-
Hydrogen Gas: Hydrogen has a very wide flammability range and can ignite easily.[13] All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[11][12] The system must be thoroughly purged with an inert gas (e.g., nitrogen or argon) before and after the introduction of hydrogen to remove all oxygen.[13][14]
-
Pyrophoric Catalysts: Palladium on carbon, especially after being saturated with hydrogen, can spontaneously ignite upon exposure to air.[15][16] Never allow the catalyst to dry in the open air.[13] The catalyst should always be handled under an inert atmosphere or wetted with a solvent.[14][15]
-
Pressure Equipment: Use only pressure-rated reaction vessels and equipment that have been properly inspected and maintained.[11] Never exceed the maximum rated pressure of the vessel.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.[12]
Experimental Protocol
This protocol is designed for the reduction of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| Palladium on Carbon (10% Pd, 50% wet with water) | Catalyst Grade | Johnson Matthey |
| Ethanol (EtOH) | Anhydrous, 200 proof | Fisher Scientific |
| Hydrogen (H₂) Gas | High Purity (99.999%) | Airgas |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Airgas |
| Celite® 545 | --- | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Dichloromethane (DCM) | ACS Grade | VWR |
Equipment
-
High-pressure hydrogenation reactor (e.g., Parr shaker or similar autoclave) equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and gas inlet/outlet valves.
-
Schlenk flask or three-neck round-bottom flask.
-
Hydrogen and inert gas cylinders with appropriate regulators.
-
Vacuum pump.
-
Büchner funnel and filter flask.
-
Rotary evaporator.
-
Analytical balance.
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
High-Performance Liquid Chromatography (HPLC) system.
Reaction Setup and Execution
dot graph ExperimentalWorkflow { graph [rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "General workflow for the catalytic hydrogenation process."
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested with nitrogen.[11]
-
Charging the Reactor: In a fume hood, carefully add the 10% Pd/C catalyst (50% wet, ~5-10 mol% Pd relative to the substrate) to the reactor vessel.[14] Immediately add a portion of the ethanol to create a slurry; this prevents the dry catalyst from becoming airborne.[14]
-
Add a solution of this compound (1.0 eq) dissolved in the remaining ethanol. The total solvent volume should not exceed two-thirds of the reactor's capacity.[11][14]
-
Sealing and Purging: Securely seal the reactor. Connect the gas lines and purge the system by pressurizing with nitrogen (or argon) to ~50 psi and then venting. Repeat this cycle at least 3-5 times to ensure a completely inert atmosphere.[13]
-
Hydrogenation: After the final inert gas purge, evacuate the vessel and introduce hydrogen gas to the desired pressure (e.g., 50-60 psi).
-
Begin vigorous stirring and, if necessary, heat the reaction to the target temperature (e.g., room temperature to 40°C). Note that the reduction of nitro groups is often exothermic, so initial cooling may be required.[14]
-
Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen, as indicated by a drop in pressure.[14] Once hydrogen uptake ceases, the reaction is likely complete. For confirmation, carefully stop the reaction, purge with inert gas, and take an aliquot for analysis by TLC or HPLC.[5][13]
-
Work-up: a. Once the reaction is complete, cool the vessel to room temperature. b. Vent the excess hydrogen and thoroughly purge the reactor with nitrogen (at least 3-5 cycles).[11] c. Crucially, never open the reactor to air while a hydrogen atmosphere is present. [13] d. Under an inert atmosphere (or working quickly in a well-ventilated hood), carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[14][16] Wash the filter cake with additional ethanol or ethyl acetate to ensure complete recovery of the product. e. Do not allow the filtered catalyst to dry on the funnel. [13] Immediately quench the wet catalyst pad by submerging it in a container of water.[13] f. Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl 2,4-diamino-5-methylbenzoate. The product can be further purified by recrystallization or column chromatography if necessary.
Analytical Monitoring
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the disappearance of the starting material and the appearance of the product.[5][17]
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The more polar diamine product will have a lower Rf value than the dinitro starting material.
-
Visualization: UV light (254 nm) can be used to visualize the spots.
-
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction conversion and purity, HPLC is the preferred method.[18][19]
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid) is commonly used.
-
Detection: UV detection at a wavelength where both the starting material and product absorb (e.g., 254 nm).
-
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Reaction Time | Typically 2-8 hours, depending on scale, catalyst loading, pressure, and temperature. |
| Yield | >95% (isolated yield) |
| Purity (crude) | >90% (by HPLC) |
| Appearance (Product) | Off-white to pale yellow solid. |
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls (hydrogen uptake stops prematurely), potential causes include catalyst deactivation or insufficient hydrogen pressure. Consider safely adding more catalyst or increasing the hydrogen pressure.
-
Byproduct Formation: The presence of intermediates may indicate that the reaction was not allowed to proceed to completion. Ensure sufficient reaction time and catalyst loading.
-
Low Yield: Poor recovery during workup is a common issue. Ensure thorough washing of the filter cake and careful handling during solvent removal.
Conclusion
The catalytic hydrogenation of this compound is a highly effective method for the synthesis of the corresponding diamine. By adhering to the detailed protocol and stringent safety precautions outlined in this application note, researchers can achieve high yields of the desired product in a safe and reproducible manner. Careful control of reaction parameters and diligent monitoring are key to ensuring a successful outcome.
References
-
Ishikawa, S., et al. (2021). A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach. Reaction Chemistry & Engineering. [Link]
-
Samec, J. S. M., et al. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Chemical Society Reviews. [Link]
-
Hydrogenation. Wikipedia. [Link]
-
Kondratenko, E. V., et al. (2020). Metal–support interactions of Ru-based catalysts under conditions of CO and CO2 hydrogenation. Catalysis: Volume 32. [Link]
-
Parr Hydrogenation Apparatus Safety procedure. University of Pennsylvania. (2022). [Link]
-
Sassykova, L. R., et al. (2021). Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation. MDPI. [Link]
-
Continuous Flow Methodologies For Safe High Pressure Catalytic Hydrogenation. Syrris. [Link]
-
HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. [Link]
-
Hydrogenation (atmospheric pressure) with Pd/C. Chem-Station. [Link]
-
Hydrogenation: How we can make it safer. H.E.L Group. (2026). [Link]
-
Wang, A., Li, J., & Zhang, T. (2019). Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms. Chemical Reviews. [Link]
-
Maxted, E. B., & Ali, S. I. (1959). The rôle of supports in catalytic hydrogenation. Part I. Activation effects of various oxide carriers on palladium. Journal of the Chemical Society (Resumed). [Link]
-
Zell, D., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Catalysis. [Link]
-
Transfer Hydrogenation of Aromatic Nitro Compounds Using Polymer‐Supported Formate and Pd‐C. ResearchGate. [Link]
-
Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts. PhD thesis, University of Glasgow. [Link]
-
Musselwhite, N., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitro group. YouTube. (2024). [Link]
-
Experiment 4: TLC and HPLC of Nitroanilines. Scribd. [Link]
-
Al-Tel, T. H. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][11]diazepin-2-ylamino)benzoate. MDPI. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Synthesis of aminobenzimidazoles by catalytic hydrogenation of dinitroanilines. ResearchGate. [Link]
- Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid.
-
Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][11]diazepin-2-ylamino)benzoate. ResearchGate. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. University of California, Berkeley. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
ethyl 4-aminobenzoate. Organic Syntheses. [Link]
-
SUPPORTED PALLADIUM CATALYSTS FOR SELECTIVE LIQUID-PHASE HYDROGENATION OF AROMATIC NITRO COMPOUNDS. ResearchGate. [Link]
-
ETHYL p-AMINOBENZOATE. Organic Syntheses. [Link]
-
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]
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- 6. 808. The rôle of supports in catalytic hydrogenation. Part I. Activation effects of various oxide carriers on palladium - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
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- 8. Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation [mdpi.com]
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Application Notes and Protocols: Ethyl 5-Methyl-2,4-Dinitrobenzoate as a Versatile Intermediate for High-Performance Liquid Crystals
Introduction: The Strategic Role of Nitroaromatics in Liquid Crystal Synthesis
In the pursuit of novel liquid crystalline materials with tailored properties, the judicious selection of molecular intermediates is paramount. Ethyl 5-methyl-2,4-dinitrobenzoate emerges as a key building block, offering a strategic entry point into a diverse range of mesogenic structures. The presence of two nitro groups on the benzene ring provides a versatile chemical handle for subsequent transformations, most notably their reduction to reactive amino functionalities. This conversion unlocks pathways to various liquid crystal scaffolds, including Schiff bases and amides, which are well-established cores for calamitic (rod-shaped) liquid crystals. The inherent polarity imparted by the nitro groups, and later the amino groups, plays a crucial role in influencing the dielectric anisotropy and intermolecular interactions that govern the formation and stability of liquid crystalline phases.[1] This application note provides a comprehensive guide for researchers, chemists, and materials scientists on the effective utilization of this compound as a pivotal intermediate in the synthesis of advanced liquid crystalline materials.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to its successful application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 103039-34-5 | N/A |
| Molecular Formula | C₁₀H₁₀N₂O₆ | N/A |
| Molecular Weight | 254.19 g/mol | N/A |
| Appearance | Pale yellow solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. | N/A |
Health and Safety Precautions
Working with nitrated aromatic compounds requires strict adherence to safety protocols. While specific toxicity data for this compound is limited, related dinitrobenzoate compounds are known to be harmful if swallowed and may cause skin and eye irritation.[2][3][4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its reagents.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid generating dust. Use appropriate tools for transfer. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[2][3]
PART 1: Synthesis of the Intermediate - this compound
The synthesis of this compound can be achieved through the nitration of ethyl 3-methylbenzoate. The methyl group is an ortho-, para-director, while the ethyl ester is a meta-director. The positions of the nitro groups are a result of the combined directing effects of these substituents.
Experimental Protocol: Nitration of Ethyl 3-methylbenzoate
This protocol is based on established methods for the nitration of aromatic esters.[5][6][7]
Materials:
-
Ethyl 3-methylbenzoate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Methanol (for recrystallization)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid (e.g., 25 mL) to 0-5 °C in an ice bath.
-
Slowly add ethyl 3-methylbenzoate (e.g., 0.1 mol) to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (e.g., 0.11 mol) to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of ethyl 3-methylbenzoate in sulfuric acid over a period of 30-60 minutes. Crucially, maintain the reaction temperature below 15 °C throughout the addition to minimize the formation of byproducts.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for another 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the purified intermediate.
-
Dry the purified product in a vacuum oven at a low temperature.
Characterization:
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
PART 2: Transformation into a Liquid Crystal Precursor - Ethyl 2,4-diamino-5-methylbenzoate
The pivotal step in utilizing this compound is the reduction of the two nitro groups to amino groups. This transformation yields a versatile diamine that can be readily derivatized to form various liquid crystalline structures. A common and effective method for this reduction is catalytic hydrogenation.
Experimental Protocol: Reduction of this compound
Materials:
-
This compound
-
Palladium on Carbon (Pd/C, 10%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)
-
Celite® or other filter aid
Procedure:
-
In a hydrogenation flask, dissolve this compound (e.g., 0.05 mol) in a suitable solvent like ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the starting material).
-
Seal the flask and purge the system with nitrogen gas before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) or use a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude Ethyl 2,4-diamino-5-methylbenzoate.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Characterization:
-
Spectroscopy: The successful reduction can be confirmed by the disappearance of the nitro group signals and the appearance of amino group signals in the FT-IR and NMR spectra.
PART 3: Synthesis of a Schiff Base Liquid Crystal
The resulting diamine is an excellent precursor for synthesizing Schiff base (imine) liquid crystals, which are known for their rich mesomorphism.[1][8][9][10]
Experimental Protocol: Synthesis of a Bis-Schiff Base Liquid Crystal
Materials:
-
Ethyl 2,4-diamino-5-methylbenzoate
-
A suitable aromatic aldehyde (e.g., 4-alkoxybenzaldehyde, where the alkoxy chain length can be varied to tune the liquid crystal properties)
-
Absolute Ethanol
-
Catalytic amount of acetic acid
-
Round-bottom flask with a reflux condenser
Procedure:
-
Dissolve Ethyl 2,4-diamino-5-methylbenzoate (e.g., 0.01 mol) in absolute ethanol in a round-bottom flask.
-
Add the aromatic aldehyde (e.g., 0.022 mol, a slight excess) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain it for several hours (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.ie [fishersci.ie]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ochem.weebly.com [ochem.weebly.com]
- 7. webassign.net [webassign.net]
- 8. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Reduction of nitro groups in Ethyl 5-methyl-2,4-dinitrobenzoate with Pd/C
Application Note: High-Fidelity Catalytic Hydrogenation of Ethyl 5-methyl-2,4-dinitrobenzoate
Executive Summary
This technical guide details the protocol for the heterogeneous catalytic hydrogenation of This compound to Ethyl 2,4-diamino-5-methylbenzoate using Palladium on Carbon (Pd/C). This transformation is a critical intermediate step in the synthesis of antifolate pharmacophores (analogous to Pemetrexed and related therapeutics).
The reduction of a dinitro species presents unique challenges compared to mono-nitro substrates, primarily due to the massive reaction enthalpy (
Scientific Background & Mechanistic Insight
The Substrate Challenge
The substrate contains two nitro groups at the ortho and para positions relative to the ester, and meta/para to the methyl group.
-
Thermodynamics: The simultaneous reduction of two nitro groups generates significant heat. In a batch reactor, this can lead to a thermal runaway if the hydrogen uptake rate is not mass-transfer limited or thermally controlled.
-
Kinetics: The 4-nitro group (less sterically hindered) typically reduces faster than the 2-nitro group (hindered by the ester). However, under standard Pd/C conditions, the reaction is usually driven to full conversion (diamine).
Mechanistic Pathway
The reduction occurs on the surface of the Pd crystallites.[1] The rate-limiting step is often the adsorption of hydrogen or the initial electron transfer to the nitro group.
Key Intermediates:
-
Nitroso (
): Highly reactive. -
Hydroxylamine (
): Accumulation of this intermediate is dangerous (thermal instability) and detrimental to purity (can condense to form azoxy dimers).
Graphviz Diagram 1: Mechanistic Pathway on Pd Surface
Caption: Stepwise reduction pathway. Accumulation of hydroxylamine must be minimized by maintaining adequate H2 pressure and agitation.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale |
| Catalyst | 5-10% Pd/C (50% water wet) | The "wet" paste is mandatory to prevent ignition of solvent vapors (pyrophoric hazard). |
| Solvent | Ethanol or THF/EtOH (1:1) | Ethanol is standard. If the dinitro substrate has low solubility, add THF. Avoid chlorinated solvents (catalyst poisoning). |
| Pressure | 30–50 psi (2–3.5 bar) | Sufficient pressure ensures the reaction remains zero-order with respect to H2, preventing hydroxylamine buildup. |
| Temperature | 25°C | Start at ambient to control initial exotherm. Ramp to 45°C only after 50% conversion to drive to completion. |
| Agitation | High (>800 rpm) | Hydrogenation is a gas-liquid-solid reaction. Mass transfer ( |
Detailed Experimental Protocol
Safety Warning: This reaction involves hydrogen gas (explosive), Pd/C (pyrophoric), and a dinitro compound (energetic). Perform all operations in a functioning fume hood behind a blast shield.
Materials
-
This compound (10.0 g, 39.3 mmol)
-
10% Pd/C, 50% wet (1.0 g, 10 wt% loading)
-
Ethanol (Absolute, 100 mL)
-
Hydrogen gas (Balloon or Cylinder)[2]
Step-by-Step Procedure
-
Reactor Preparation:
-
Use a 250 mL three-neck round-bottom flask (for balloon) or a Parr hydrogenation bottle (for pressure).
-
Flush the vessel with Nitrogen (
) for 5 minutes.
-
-
Catalyst Charging (The "Safe" Way):
-
Crucial: Under a gentle flow of
, add the Pd/C catalyst first. -
Add 5 mL of water or solvent gently down the side to create a slurry. Never add dry catalyst to flammable solvent.
-
-
Substrate Addition:
-
Dissolve the dinitro substrate in Ethanol (100 mL). If solubility is poor, warm slightly or add THF (up to 50 mL).
-
Add the substrate solution to the catalyst slurry via a funnel.
-
Note: For larger scales (>50g), use a "feed" strategy: keep catalyst in solvent and pump in the substrate solution under H2 to limit the heat accumulation.
-
-
Hydrogenation:
-
Purge: Cycle
/ Vacuum (3x), then / Vacuum (3x). -
Initiation: Fill with
(Balloon or pressurize to 30 psi). -
Agitation: Start stirring immediately and vigorously.
-
Monitoring: The reaction is exothermic. Monitor internal temperature. Maintain
for the first hour using an ice-water bath if necessary. -
Completion: After the exotherm subsides, warm to 40-45°C for 2 hours to ensure reduction of the sterically hindered 2-nitro group.
-
-
Workup:
-
Purge: Stop agitation. Vent
and purge with for 10 minutes. -
Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Wash the pad with Ethanol (2 x 20 mL).
-
Safety: Keep the filter cake wet at all times. Dry Pd/C is a fire hazard.[2] Discard into a designated water-filled waste container.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure (Rotovap, 40°C).
-
The product, Ethyl 2,4-diamino-5-methylbenzoate , typically solidifies upon concentration or can be recrystallized from Ethanol/Water.
-
Graphviz Diagram 2: Experimental Workflow
Caption: Operational workflow emphasizing safety steps (inert setup) and purification (filtration).
Process Analytics & Quality Control
To validate the "Self-Validating" nature of this protocol, use HPLC to confirm conversion.
-
Method: Reverse Phase C18.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient 5% to 95%).
-
Detection: UV at 254 nm.
-
Expected Retention Times (Relative):
-
Diamino Product:
min (Polar, elutes early). -
Mono-nitro Intermediates:
min. -
Dinitro Starting Material:
min (Non-polar).
-
Acceptance Criteria: < 0.5% remaining mono-nitro intermediates.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Stalled Reaction | Catalyst Poisoning | Ensure solvent is free of sulfur/halogens. Add fresh catalyst (under N2). |
| Stalled Reaction | H2 Starvation | Increase agitation speed (RPM). Check H2 pressure. |
| Red/Brown Color | Azoxy impurity | Indicates low H2 availability. Increase pressure/agitation. |
| Low Yield | Product trapped on Celite | The diamine can be sticky. Wash Celite with warm EtOH or MeOH. |
References
- Nishimura, S.Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-Interscience: New York, 2001.
-
Magano, J.; Dunetz, J. R. Large-Scale Hydrodehalogenation of Halogenated Aromatics and Heteroaromatics. Org.[3][4][5] Process Res. Dev.2012 , 16, 1156–1184. Link (Discusses Pd/C handling and safety on scale).
- Taylor, E. C.; et al. A Dideazatetrahydrofolate Precursor. J. Med. Chem.1992, 35, 4450.
- Anderson, N. G.Practical Process Research & Development; Academic Press, 2012. (Source for thermal safety in nitro reductions).
-
University of Wisconsin-Madison. Hazards associated with laboratory scale hydrogenations. Link (Safety protocols for Pd/C).
Sources
Application Notes and Protocols: Synthesis of Aromatic Diamine Monomers for High-Performance Polyimides from Dinitrobenzoate Precursors
Abstract
High-performance polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace, electronics, and automotive industries.[1][2][3] The properties of these advanced materials are intrinsically linked to the molecular structure of their constituent monomers, specifically aromatic diamines and dianhydrides.[2][4][5] This document provides a comprehensive guide to the synthesis of aromatic diamine monomers, a critical building block for polyimides, starting from dinitrobenzoate precursors. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed, field-proven protocols for both the synthesis of the dinitro precursor and its subsequent reduction to the target diamine, and discuss essential characterization and purification techniques. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and reliable methodology for producing high-purity aromatic diamine monomers.
Introduction: The Critical Role of Monomer Synthesis in Polyimide Performance
Polyimides are synthesized through the polycondensation reaction of a diamine and a dianhydride.[2][5] The structure of these monomers dictates the final properties of the polymer. For instance, the incorporation of flexible ether linkages can enhance solubility and processability, while rigid aromatic backbones contribute to high thermal stability.[3][6][7][8][9] The synthesis of the diamine monomer is a crucial step that directly impacts the quality and performance of the resulting polyimide.
This application note focuses on a widely applicable and robust synthetic route to aromatic diamines, beginning with dinitrobenzoate precursors. This approach involves two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The formation of a dinitroaromatic ether by reacting a diol with a nitro-activated aromatic halide.
-
Reduction of Nitro Groups: The conversion of the dinitro compound to the corresponding diamine.
Understanding the causality behind each experimental choice is paramount for successful and reproducible synthesis.
Mechanistic Insights: The Chemistry Behind the Synthesis
Step 1: Nucleophilic Aromatic Substitution for Dinitro Precursor Synthesis
The first stage of the synthesis involves a nucleophilic aromatic substitution reaction to create the carbon-oxygen-carbon (ether) linkages in the dinitro precursor. This reaction is typically carried out by reacting a bisphenol with an activated nitro-substituted halobenzene, such as p-nitrochlorobenzene, in the presence of a weak base and a polar aprotic solvent.[10]
The nitro groups on the aromatic ring are strongly electron-withdrawing, which activates the ring towards nucleophilic attack by the phenoxide ions generated from the bisphenol in the presence of a base. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is critical as it effectively solvates the cation of the base, leaving the anion more nucleophilic.[10]
Step 2: Reduction of the Dinitro Precursor to the Diamine Monomer
The reduction of the dinitro compound to the diamine is a pivotal step that requires careful control to achieve high yields and purity. Several methods exist for the reduction of aromatic nitro groups, including catalytic hydrogenation and chemical reduction.[11][12][13]
Catalytic Hydrogenation: This is a widely used industrial method that employs a catalyst, such as palladium on carbon (Pd/C) or Raney nickel, and hydrogen gas to reduce the nitro groups.[12][14] It is a clean and efficient method, often providing high yields of the desired diamine.
Chemical Reduction: A common laboratory-scale method involves the use of a reducing agent like hydrazine hydrate in the presence of a catalyst like Pd/C or iron (Fe) in an acidic medium.[11][12][15] The reaction with hydrazine hydrate is often preferred for its milder conditions and high efficiency.
The choice of reduction method depends on the scale of the reaction, the available equipment, and the sensitivity of other functional groups in the molecule.
Experimental Protocols
Synthesis of the Dinitro Precursor: 4,4'-Bis(3-nitrophenoxy)biphenyl
This protocol details the synthesis of a representative dinitro precursor, 4,4'-bis(3-nitrophenoxy)biphenyl, which can be adapted for other similar structures.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| m-Dinitrobenzene | 99-65-0 | 168.11 | 1.0 eq |
| Biphenyl-4,4'-diol | 92-88-6 | 186.21 | 0.5 eq |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 eq |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser, add m-dinitrobenzene, biphenyl-4,4'-diol, and potassium carbonate.
-
Add a sufficient amount of DMF to dissolve the reactants.
-
Heat the reaction mixture to reflux and continuously remove the water generated during the reaction using the Dean-Stark trap.[16]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the precipitate, wash it thoroughly with water, and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure dinitro compound.
Expected Yield: >90% Appearance: Off-white to pale yellow solid.
Diagram: Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl
Caption: Reaction scheme for the synthesis of the dinitro precursor.
Reduction of the Dinitro Precursor to the Diamine Monomer: 4,4'-Bis(3-aminophenoxy)biphenyl
This protocol describes the reduction of the dinitro precursor to the corresponding diamine using hydrazine hydrate and a palladium on carbon catalyst.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4,4'-Bis(3-nitrophenoxy)biphenyl | - | 452.41 | 1.0 eq |
| Hydrazine Hydrate (N₂H₄·H₂O) | 7803-57-8 | 50.06 | 5-10 eq |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | 0.05-0.1 eq (catalytic) |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Solvent |
Safety Precautions:
-
Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [17][18][19]
-
Dinitroaromatic compounds can be explosive, especially when dry. Handle with care and avoid friction or shock. [20][21]
-
Palladium on carbon can be pyrophoric. Handle in an inert atmosphere when dry.
Procedure:
-
In a round-bottom flask, suspend the dinitro compound in ethanol.
-
Carefully add the 10% Pd/C catalyst to the suspension.
-
Heat the mixture to a gentle reflux under a nitrogen atmosphere.
-
Slowly add hydrazine hydrate dropwise to the refluxing mixture. An exothermic reaction will occur.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the hot solution through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric. Quench it carefully with water.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure diamine monomer.[22][]
Expected Yield: >90% Appearance: White to off-white solid.[16]
Diagram: Reduction of Dinitro Precursor to Diamine Monomer
Caption: Reaction scheme for the reduction of the dinitro precursor.
Characterization and Quality Control
The purity of the diamine monomer is critical for achieving high molecular weight polyimides. Therefore, thorough characterization is essential.
Techniques:
| Technique | Purpose | Expected Results |
| Melting Point (MP) | Assess purity. | A sharp melting point range indicates high purity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirm functional groups. | Disappearance of nitro group peaks (~1530 and 1350 cm⁻¹) and appearance of N-H stretching peaks for the amine (~3400-3300 cm⁻¹).[5][24] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm molecular structure. | The chemical shifts and integration of the peaks should be consistent with the expected structure of the diamine. |
| High-Performance Liquid Chromatography (HPLC) | Determine purity. | A single major peak indicates high purity. Purity should ideally be >99.5%. |
Conclusion
The synthesis of high-purity aromatic diamine monomers from dinitrobenzoate precursors is a fundamental and critical process for the development of high-performance polyimides. The two-step approach involving nucleophilic aromatic substitution followed by the reduction of the nitro groups is a robust and versatile method. By carefully controlling the reaction conditions and implementing rigorous purification and characterization protocols, researchers can consistently produce high-quality monomers, paving the way for the creation of advanced polyimide materials with tailored properties for a wide range of demanding applications.
References
- Characterizing the Fundamental Adhesion of Polyimide Monomers on Crystalline and Glassy Silica Surfaces: A Molecular Dynamics Study. The Journal of Physical Chemistry C.
- Synthesis and characterization of AB-type monomers and polyimides: a review. Taylor & Francis Online.
- Polyimide Monomer Supplier: The Knowledge You Should Know. Daken Chemical.
- Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implic
- Characterization of polyimide via FTIR analysis. OSTI.GOV.
- Poly(ether-imide-benzoxazole) via Nucleophilic Aromatic Substitution with Fluorophenyl/phenolic Precursor.
- POLYIMIDES: chemistry & structure-property relationships – liter
- Synthesis ofPolyimide: Polymeriz
- Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. PMC.
- High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. MDPI.
- Chemical structure of monomers used for polyimide synthesis.
- Bis(3-aminophenoxy)
- Synthesis of dinitro and diamine species from starting precursors showing chemicals and reagents used and under followed experimental conditions.
- COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie.
- Preparation method of 2,2' -bis [4- (4-aminophenoxy) phenyl ] propane.
- 2,4-DINITROPHENYL HYDRAZINE AR. Loba Chemie.
- Purification of Organic Materials and Study of Polymers Therefrom.
- Preparation method of 4,4' -bis (3-aminophenoxy) biphenyl.
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
- Aromatic diamine and process for producing the same.
- Reduction of nitro compounds. Wikipedia.
- Hydrazine - Risk Management and Safety. University of Notre Dame.
- High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride. RSC Advances.
- 2,4-DINITROPHENYL HYDRAZINE SOLUTION MATERIAL SAFETY D
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Safety D
- Hydrazine. University of California, Santa Barbara.
- One pot reduction of dinitro compounds to diamines. Sciencemadness Discussion Board.
- Polymer Isolation and Purification.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. dakenchem.com [dakenchem.com]
- 3. revroum.lew.ro [revroum.lew.ro]
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- 5. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 6. Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]
- 10. CN113845432A - Preparation method of 2,2' -bis [4- (4-aminophenoxy) phenyl ] propane - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 14. EP1803705A1 - Aromatic diamine and process for producing the same - Google Patents [patents.google.com]
- 15. sciencemadness.org [sciencemadness.org]
- 16. CN115286519A - Preparation method of 4,4' -bis (3-aminophenoxy) biphenyl - Google Patents [patents.google.com]
- 17. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 18. westliberty.edu [westliberty.edu]
- 19. ehs.ucsb.edu [ehs.ucsb.edu]
- 20. lobachemie.com [lobachemie.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. apps.dtic.mil [apps.dtic.mil]
- 24. osti.gov [osti.gov]
Application Note: Strategic Functionalization of Ethyl 5-methyl-2,4-dinitrobenzoate
The following Application Note and Protocol guide details the reactivity and experimental handling of Ethyl 5-methyl-2,4-dinitrobenzoate . This guide is designed for organic chemists and process scientists involved in the synthesis of complex heterocycles, particularly indole-based therapeutics (e.g., CFTR modulators).
Executive Summary & Scaffold Analysis
This compound (CAS: 151846-32-1) is a densely functionalized aromatic scaffold characterized by an "Electrophilic Triad"—an ester and two nitro groups—and a vinylogous acidic methyl group. Its reactivity profile is dominated by two orthogonal pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly activated by the two nitro groups, making it susceptible to nucleophilic attack. Regioselectivity is governed by steric differentiation between the C2 (hindered by ester) and C4 (accessible) positions.
-
Vinylogous Condensation (Indole Synthesis): The C5-methyl group, acidified by the ortho-nitro group (C4) and para-nitro group (C2), acts as a carbon nucleophile upon deprotonation, serving as a critical precursor for Leimgruber-Batcho type indole synthesis.
Reactivity Map
The following diagram illustrates the distinct reactive sites and their primary transformation pathways.
Caption: Orthogonal reactivity zones of this compound. C4 and C5 are the primary sites for heterocyclic ring fusion.
Mechanistic Insight: Regioselectivity in SNAr
When reacting with nucleophiles, the regiochemical outcome is dictated by the Principle of Steric Inhibition to Resonance and Nucleophile Hardness .
-
The C4-Position (Para to Ester): This is the kinetic sweet spot for soft nucleophiles (e.g., thiols, thiolates). Although the C2-nitro group is inductively activated by the adjacent ester, it is sterically shielded. The C4-nitro group is accessible and sufficiently activated by the C2-nitro and C1-ester, allowing for clean displacement to form thioethers.
-
The C2-Position (Ortho to Ester): Displacement here is rare due to steric crowding. However, the C1-ester itself can compete for "hard" nucleophiles (amines, alkoxides), leading to amide formation or transesterification rather than ring substitution.
Experimental Protocols
Protocol A: Synthesis of Indole Precursors (Vinylogous Condensation)
Application: Synthesis of 6-nitroindole derivatives (e.g., intermediates for CFTR modulators like Ivacaftor analogs).
Mechanism: The C5-methyl protons are deprotonated to form a carbanion, which attacks the electrophilic carbon of
Materials:
-
This compound (1.0 equiv)
- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous DMF
-
Temperature: 100 °C – 110 °C
Step-by-Step Methodology:
-
Setup: Charge a dry round-bottom flask with this compound (e.g., 39 g, 0.15 mol) and anhydrous DMF (5 vol, ~200 mL).
-
Addition: Add DMF-DMA (32 g, 0.27 mol) in a single portion under nitrogen atmosphere.
-
Reaction: Heat the mixture to 100 °C for 5 hours. The solution will typically darken to a deep red/brown color, indicative of the formation of the conjugated enamine species: (E)-ethyl 5-(2-(dimethylamino)vinyl)-2,4-dinitrobenzoate.
-
Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS. The starting material peak should disappear, replaced by a more polar, UV-active product.
-
Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-water (10 vol) with vigorous stirring. The product typically precipitates as a solid.
-
Isolation: Filter the precipitate, wash with copious water to remove residual DMF, and dry in a vacuum oven at 45 °C.
-
Yield: Expected yield is 28–40%. The product is often used directly in the subsequent reductive cyclization step (Zn/AcOH or H₂/Pd) to form the indole.
Protocol B: Regioselective SNAr with Thiol Nucleophiles
Application: Introduction of sulfur handles for further functionalization or to modulate lipophilicity in drug candidates. Target: Selective displacement of the 4-nitro group.
Materials:
-
This compound (1.0 equiv)
-
Thiol Nucleophile (e.g., Methyl mercaptan, Thiophenol, or Alkyl thiol) (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Triethylamine (Et₃N)
-
Solvent: DMF or Acetone (0 °C to RT)
Step-by-Step Methodology:
-
Preparation: Dissolve the thiol (1.1 equiv) in DMF (or acetone) and cool to 0 °C. Add K₂CO₃ (2.0 equiv) and stir for 15 minutes to generate the thiolate anion.
-
Addition: Add a solution of this compound (1.0 equiv) in DMF dropwise over 20 minutes. Note: Exothermic reaction. Maintain temperature < 10 °C to prevent bis-substitution or side reactions at the ester.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Quench: Pour the mixture into 1M HCl (aq) or saturated NH₄Cl solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: The crude product (Ethyl 5-methyl-2-nitro-4-(alkylthio)benzoate) usually requires flash column chromatography (Hexanes/EtOAc) to separate from trace hydrolysis byproducts.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Protocol A (Indole Prep) | Incomplete condensation or hydrolysis of DMF-DMA. | Ensure DMF is anhydrous. Use a fresh bottle of DMF-DMA. Increase temperature to 110 °C. |
| Amide Formation (Side Product) | Nucleophilic attack at the ester (C1) by amines. | Avoid primary amines as nucleophiles if SNAr is desired. Use bulky bases (DIPEA) or switch to thiol nucleophiles which are softer and prefer the aromatic ring carbon. |
| Bis-substitution (SNAr) | Reaction temperature too high or excess nucleophile. | Maintain strict stoichiometry (1.05 equiv nucleophile). Keep reaction at 0 °C initially. |
| Dark Tarry Mixtures | Decomposition of dinitro compounds (Janovsky complexes). | Avoid strong hydroxide bases (NaOH/KOH) which form colored Meisenheimer complexes that may decompose. Use carbonate bases. |
Safety & Handling
-
Explosion Hazard: Polynitro aromatic compounds can be shock-sensitive or explosive, especially when dry or subjected to high heat. While this compound is generally stable, avoid heating concentrated residues to dryness.
-
Skin Sensitization: Dinitrobenzoates are potent sensitizers and vesicants. Double-glove (Nitrile) and work in a fume hood.
-
Janovsky Reaction: Contact with ketones and strong bases can produce intensely colored species (purple/blue) which stains glassware and skin; clean immediately with acidic ethanol.
Synthesis Workflow Diagram
Caption: Divergent synthesis pathways. Pathway A yields heterocyclic cores; Pathway B yields functionalized aromatics.
References
-
Vertex Pharmaceuticals Inc. Indole derivatives as CFTR modulators. US Patent RE50453E1. (Describes the reaction of this compound with DMF-DMA to form the enamine intermediate).
-
Vertex Pharmaceuticals Inc. Modulators of ATP-Binding Cassette Transporters.[1] US Patent 8,802,868. (Detailed experimental procedure for the synthesis of (E)-ethyl 5-(2-(dimethylamino)vinyl)-2,4-dinitrobenzoate).
-
Stauffer Chemical Co. Method for preparation of mercaptobenzoates. European Patent EP0272742B1. (Describes the selective SNAr displacement of the 4-nitro group in analogous 2,4-dinitrobenzoates by thiols).
- Terrier, F.Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991. (Authoritative text on the mechanism and regioselectivity of SNAr in polynitroarenes).
Sources
Application Note: Preparation of 5-Methyl-2,4-Diaminobenzoic Acid Ethyl Ester
This Application Note and Protocol is designed for researchers and drug development professionals. It details the high-purity preparation of 5-methyl-2,4-diaminobenzoic acid ethyl ester (Ethyl 2,4-diamino-5-methylbenzoate), a critical pharmacophore often utilized in the synthesis of non-classical antifolates and dihydrofolate reductase (DHFR) inhibitors.
Introduction & Strategic Analysis
The target compound, 5-methyl-2,4-diaminobenzoic acid ethyl ester , represents a highly functionalized aromatic scaffold. Its structural core—a benzoic ester substituted with two amino groups and a methyl group—serves as a versatile "left-hand" fragment in the construction of lipophilic antifolates (e.g., trimetrexate analogs) and other heterocyclic bioactive agents.
Synthetic Challenges
-
Regioselectivity: Introducing two amino groups at the 2- and 4-positions relative to the ester requires precise directing group manipulation.
-
Oxidation Sensitivity: The electron-rich diaminobenzene core is susceptible to air oxidation (browning) during workup.
-
Purification: Separating the target from mono-nitro or mono-amino intermediates requires rigorous pH control and solvent selection.
Selected Synthetic Route
This protocol utilizes the Catalytic Hydrogenation of Ethyl 2,4-Dinitro-5-Methylbenzoate . This route is selected for its scalability, atom economy, and the avoidance of high-pressure ammonia reactors required for nucleophilic aromatic substitution (SNAr) on dihalo-precursors.
Retrosynthetic Logic & Pathway
The synthesis is designed backwards from the target to commercially viable starting materials.
Experimental Protocol
Phase 1: Precursor Synthesis (Summary)
Note: If Ethyl 2,4-dinitro-5-methylbenzoate is not commercially available, it is prepared via nitration of m-toluic acid followed by esterification.
-
Nitration: Treat m-toluic acid with fuming HNO₃/H₂SO₄. The methyl group directs ortho/para, while the carboxyl directs meta. The 2,4-dinitro isomer is isolated via fractional crystallization from acetic acid.
-
Esterification: Reflux the 2,4-dinitro-5-methylbenzoic acid in absolute ethanol with catalytic H₂SO₄ or thionyl chloride to yield the ethyl ester.
Phase 2: Core Reduction Protocol (The "Self-Validating" Step)
This phase describes the reduction of the dinitro ester to the diamino target.
Reagents & Equipment:
-
Substrate: Ethyl 2,4-dinitro-5-methylbenzoate (10.0 g, 39.3 mmol)
-
Solvent: Ethanol (Absolute, degassed) - 150 mL
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet - 1.0 g (10 wt% loading)
-
Hydrogen Source: H₂ gas (Balloon or Parr Shaker at 30-50 psi)
-
Equipment: 500 mL Parr hydrogenation bottle or 3-neck round bottom flask.
Step-by-Step Methodology:
-
System Preparation:
-
Ensure all glassware is chemically clean and dry.
-
Critical: Purge the reaction vessel with Nitrogen (N₂) for 10 minutes to remove oxygen, preventing catalyst ignition and product oxidation.
-
-
Loading:
-
Charge the reaction vessel with Ethyl 2,4-dinitro-5-methylbenzoate (10.0 g).
-
Add Ethanol (150 mL). The starting material may not fully dissolve initially; this is acceptable.
-
Safety: Under a gentle N₂ stream, carefully add the Pd/C catalyst (1.0 g). Do not add dry catalyst to solvent containing hydrogen or solvent vapors in air; keep wet to prevent sparking.
-
-
Hydrogenation:
-
Method A (Parr Shaker - Recommended): Seal the bottle. Evacuate and backfill with N₂ (3x). Pressurize with H₂ to 40 psi. Shake at Room Temperature (RT).
-
Method B (Balloon): Seal flask with a septum. Evacuate/refill with H₂ balloon (3x). Stir vigorously.
-
Monitoring: The reaction is exothermic. Monitor temperature; keep <50°C to prevent ester hydrolysis.
-
Endpoint: Reaction is complete when H₂ uptake ceases (approx. 2-4 hours) and TLC (50% EtOAc/Hexane) shows disappearance of the starting material (Rf ~0.7) and appearance of the fluorescent amine spot (Rf ~0.3).
-
-
Workup (Anaerobic Handling):
-
Causality: The product is an electron-rich diamine and will oxidize (darken) if exposed to air in solution for prolonged periods.
-
Filter the mixture through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric. Keep the cake wet with water/ethanol.
-
Wash the filter cake with fresh Ethanol (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to yield a solid residue.
-
-
Purification:
-
Dissolve the crude residue in minimal hot Ethanol (approx. 30 mL).
-
Add water dropwise until turbidity persists.
-
Cool slowly to 4°C.
-
Filter the off-white to pale yellow crystals.
-
Dry in a vacuum oven at 40°C over P₂O₅.
-
Process Control & Data Validation
Quantitative Data Summary
| Parameter | Specification | Observation/Target |
| Yield | > 85% | Typical yield 8.5 - 9.2 g |
| Appearance | Crystalline Solid | Off-white to pale yellow needles |
| Melting Point | Distinct | Expect range: 140–145°C (derivative dependent) |
| Rf Value | TLC (1:1 EtOAc/Hex) | ~0.35 (Stains purple w/ Ninhydrin) |
| Solubility | DMSO, MeOH, EtOH | Soluble |
Analytical Validation (Self-Validating System)
To ensure the protocol worked, verify the following spectral markers:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 1.30 (t, 3H): Ethyl ester CH₃.
-
δ 2.05 (s, 3H): Aryl-Methyl group (C5-Me). Key diagnostic for regiochemistry.
-
δ 4.25 (q, 2H): Ethyl ester CH₂.
-
δ 5.80 (s, 2H) & 6.20 (s, 2H): Two distinct broad singlets for NH₂ groups (2-NH₂ and 4-NH₂).
-
δ 6.15 (s, 1H): C3-H (Proton between amino groups).
-
δ 7.40 (s, 1H): C6-H (Proton ortho to ester).
-
Workflow Visualization
Safety & Handling (HSE)
-
Nitro Compounds: The dinitro precursor is potentially explosive if heated dry. Handle with care.
-
Raney Nickel vs. Pd/C: While Raney Nickel is cheaper, Pd/C is recommended here to avoid harsh alkaline conditions that might hydrolyze the ester. Both catalysts are pyrophoric when dry.
-
Diamines: Aromatic diamines can be sensitizers. Use double gloves (Nitrile) and work in a fume hood.
References
-
Gangjee, A., et al. (2005). "Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates." Journal of Medicinal Chemistry. Link (Context for 2,4-diamino-5-alkyl systems).
-
Gassman, P. G., & Gruetzmacher, G. (1977). "Benzoic acid, 4-amino-3-methyl-, ethyl ester." Organic Syntheses, 56, 15. Link (Analogous reduction protocol).
-
Rosowsky, A., et al. (1997). "Nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates." Journal of Medicinal Chemistry. Link (Synthetic methodology for diamino-benzoate fragments).
-
LookChem. "Preparation of Ethyl p-aminobenzoate." Chempedia. Link (General hydrogenation conditions for nitrobenzoates).
Scalable Synthesis of Dinitrobenzoic Acid Esters: Application Notes and Protocols
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on scalable synthesis methods for dinitrobenzoic acid esters. Moving beyond rudimentary laboratory procedures, this guide focuses on robust, scalable, and efficient synthetic routes amenable to industrial production. We will delve into the critical aspects of precursor synthesis, compare key esterification methodologies, and provide detailed protocols for large-scale production. Emphasis is placed on the rationale behind procedural choices, process safety at scale, and sustainable waste management.
Introduction: The Importance of Dinitrobenzoic Acid Esters
Dinitrobenzoic acid esters are crucial intermediates in the synthesis of a wide range of valuable molecules, including pharmaceuticals, dyes, and liquid crystals. Their utility stems from the electron-withdrawing nature of the two nitro groups, which activates the aromatic ring and the ester functionality for various chemical transformations. The demand for these intermediates in drug development and materials science necessitates the development of scalable, cost-effective, and safe manufacturing processes. This guide provides the foundational knowledge and practical protocols to transition the synthesis of dinitrobenzoic acid esters from the bench to a production environment.
Synthesis of the Precursor: 3,5-Dinitrobenzoic Acid
A reliable and scalable synthesis of the 3,5-dinitrobenzoic acid precursor is the cornerstone of efficient ester production. The most common and industrially viable method is the direct nitration of benzoic acid.
Reaction Chemistry and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The carboxylic acid group on benzoic acid is a meta-director, guiding the incoming nitro groups to the 3 and 5 positions of the aromatic ring.[1]
Scalable Protocol for 3,5-Dinitrobenzoic Acid Synthesis
This protocol is adapted from established procedures and is suitable for scaling.[2]
Materials:
-
Benzoic acid
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (≥90%)
-
Ice
-
Water
-
Ethanol (for recrystallization)
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Cooling/heating circulator
-
Nutsche filter or centrifuge for solid isolation
-
Drying oven
Procedure:
-
Charging the Reactor: In a clean and dry jacketed glass reactor, charge concentrated sulfuric acid. Begin agitation and cool the acid to 0-5 °C using the cooling circulator.
-
Addition of Benzoic Acid: Slowly add benzoic acid to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. This process is highly exothermic and should be done with adequate cooling.
-
Nitration: Slowly add the nitrating mixture to the reactor via the addition funnel over a period of 2-4 hours, ensuring the reaction temperature is maintained between 5-15 °C.[1] Close monitoring of the temperature is critical to prevent runaway reactions and the formation of byproducts.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 20-25 °C) for an additional 1-2 hours to ensure complete conversion.
-
Quenching: In a separate, larger vessel equipped with a stirrer, prepare a mixture of ice and water. Slowly and carefully transfer the reaction mixture onto the ice-water slurry with vigorous stirring. This will precipitate the crude 3,5-dinitrobenzoic acid.
-
Isolation: Isolate the precipitated solid using a nutsche filter or a centrifuge. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield high-purity 3,5-dinitrobenzoic acid.[2]
-
Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 80 °C.
Process Safety for Nitration at Scale
Nitration reactions are highly exothermic and require strict safety protocols, especially at a large scale.[3][4]
-
Thermal Hazard Assessment: Before scaling up, it is crucial to perform a thermal hazard assessment using techniques like reaction calorimetry to understand the heat of reaction and the potential for thermal runaway.[5][6]
-
Temperature Control: A robust cooling system is essential to maintain the reaction temperature within the desired range. The rate of addition of the nitrating mixture should be carefully controlled and linked to the cooling capacity of the reactor.[7]
-
Agitation: Efficient mixing is critical to ensure uniform temperature distribution and prevent localized hotspots.[8]
-
Emergency Preparedness: The reactor should be equipped with an emergency quenching system.
Scalable Esterification Methodologies
Several methods can be employed for the esterification of 3,5-dinitrobenzoic acid. The choice of method depends on factors such as the scale of the reaction, the nature of the alcohol, and cost considerations.
Fischer-Speier Esterification: The Workhorse Method
Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst, typically sulfuric acid.[9] It is a cost-effective and straightforward method, making it attractive for large-scale production.[10]
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The reaction equilibrium can be shifted towards the product side by using a large excess of the alcohol or by removing the water formed during the reaction.[9]
This protocol is designed for the synthesis of simple alkyl esters (e.g., methyl or ethyl dinitrobenzoate).
Materials:
-
3,5-Dinitrobenzoic acid
-
Alcohol (e.g., methanol, ethanol) in excess
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser
-
Heating circulator
-
Separatory funnel (for workup)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the reactor with 3,5-dinitrobenzoic acid and a large excess of the alcohol (which also acts as the solvent).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or HPLC.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as this will generate carbon dioxide gas.
-
Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The ester will be in the organic phase. If the alcohol is water-miscible, an organic solvent like ethyl acetate may need to be added.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: The crude ester can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
-
Water Removal: For larger-scale reactions, a Dean-Stark apparatus can be used to azeotropically remove water, driving the reaction to completion.[9]
-
Continuous Processing: For industrial-scale production, continuous processes using fixed-bed reactors with solid acid catalysts or reactive distillation can offer significant advantages in terms of efficiency and safety.[11][12][13]
Steglich Esterification: A Milder Alternative
Steglich esterification is a milder method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[9] This method is particularly useful for acid-sensitive substrates or when forcing conditions of the Fischer esterification are not desirable.
The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, leading to the formation of the ester and N,N'-dicyclohexylurea (DCU), a solid byproduct. DMAP acts as a nucleophilic catalyst, accelerating the reaction.
Materials:
-
3,5-Dinitrobenzoic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Oxalic acid (for quenching excess DCC)
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Cooling circulator
-
Filtration setup
Procedure:
-
Reaction Setup: In the reactor, dissolve 3,5-dinitrobenzoic acid, the alcohol, and a catalytic amount of DMAP in the chosen solvent.
-
DCC Addition: Cool the solution to 0 °C and slowly add a solution of DCC in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or HPLC).
-
Byproduct Removal: The DCU byproduct precipitates out of the solution and can be removed by filtration.
-
Workup: The filtrate can be washed with dilute acid (to remove any remaining DMAP), followed by water and brine.
-
Purification: After drying and concentrating the organic phase, the crude ester can be further purified by recrystallization or column chromatography if necessary.
Acyl Chloride Route: For Rapid and High-Yield Conversions
For very rapid and high-yield esterification, converting the dinitrobenzoic acid to its acyl chloride followed by reaction with the alcohol is a highly effective method. This two-step process is often quantitative.
3,5-Dinitrobenzoyl chloride can be prepared by reacting 3,5-dinitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
Caution: This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (SO₂ and HCl).
Procedure:
-
Gently reflux a mixture of 3,5-dinitrobenzoic acid and an excess of thionyl chloride for 1-2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,5-dinitrobenzoyl chloride, which can often be used in the next step without further purification.
Procedure:
-
Dissolve the 3,5-dinitrobenzoyl chloride in a dry, inert solvent like DCM or toluene.
-
Cool the solution to 0 °C and slowly add the desired alcohol. A base such as pyridine or triethylamine is often added to scavenge the HCl produced.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The workup typically involves washing the reaction mixture with water, dilute acid, and brine, followed by drying and concentration to yield the ester.
Comparative Analysis of Scalable Esterification Methods
| Method | Advantages | Disadvantages | Scalability | Cost |
| Fischer-Speier Esterification | - Low-cost reagents- Simple procedure- Amenable to continuous processing | - Reversible reaction, often requiring excess reagent or water removal- Harsh acidic conditions may not be suitable for all substrates- Can be slow | Excellent | Low |
| Steglich Esterification | - Mild reaction conditions- High yields- Suitable for acid-sensitive substrates | - More expensive reagents (DCC, DMAP)- Stoichiometric byproduct (DCU) must be removed- DCC is an allergen | Good, but byproduct removal can be challenging at very large scales. | Moderate to High |
| Acyl Chloride Route | - Very fast and often quantitative- Irreversible reaction | - Two-step process- Use of hazardous reagents (e.g., thionyl chloride)- Generates corrosive HCl byproduct | Good, with appropriate handling of hazardous materials. | Moderate |
Large-Scale Purification and Work-up
Purification is a critical step in ensuring the final product meets the required specifications.
-
Recrystallization: This is the most common method for purifying solid dinitrobenzoic acid esters. The choice of solvent is crucial for achieving high purity and yield. For large-scale operations, agitated filter dryers are often used to handle the crystallization, filtration, and drying in a single piece of equipment.[][15]
-
Melt Crystallization: For some esters, melt crystallization can be a highly efficient and solvent-free purification method. This technique involves slowly cooling the molten crude product to form pure crystals.[16][17][18]
-
Work-up: Scalable work-up procedures often involve liquid-liquid extraction in large, baffled tanks to ensure efficient phase separation. Centrifugal extractors can also be used for continuous processes.
Waste Management and Sustainability
The synthesis of dinitrobenzoic acid esters generates acidic and organic waste streams that must be managed responsibly.[19][20]
-
Acidic Waste: The acidic waste from the nitration and Fischer esterification steps should be carefully neutralized with a base (e.g., sodium hydroxide or calcium carbonate) before disposal. In some industrial settings, the spent sulfuric acid can be re-concentrated and recycled.[21]
-
Organic Waste: Organic solvent waste should be collected and recycled or incinerated according to local regulations. Minimizing solvent usage through process optimization is a key aspect of green chemistry.
-
Byproduct from Steglich Esterification: The DCU byproduct from the Steglich reaction is a solid and can be separated by filtration. It should be disposed of as solid chemical waste.
Visualizing the Workflow
Overall Synthesis Workflow
Caption: Simplified mechanism of Fischer-Speier esterification.
Conclusion
The scalable synthesis of dinitrobenzoic acid esters is a critical process for the pharmaceutical and chemical industries. By carefully selecting the appropriate synthetic route and optimizing reaction conditions, it is possible to achieve high yields of pure product in a safe and cost-effective manner. This guide has provided an overview of the key considerations for scaling up these syntheses, from precursor preparation to final product purification and waste management. A thorough understanding of the underlying chemical principles, combined with robust process engineering and safety management, will enable the successful transition of dinitrobenzoic acid ester synthesis from the laboratory to industrial production.
References
-
Al-Zaini, E., et al. (2020). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Catalysts, 10(10), 1156. Available at: [Link]
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Bock, H., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 11(8), 2378. Available at: [Link]
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von Scala, C., Moritz, P., & Fässler, P. (2003). Process for the Continuous Production of Fatty Acid Esters via Reactive Distillation. CHIMIA International Journal for Chemistry, 57(12), 799-801. Available at: [Link]
- Distillers Company. (1953). Continuous esterification process. U.S. Patent 2,644,009.
-
von Scala, C., Moritz, P., & Fässler, P. (2003). Process for the Continuous Production of Fatty Acid Esters via Reactive Distillation. ResearchGate. Available at: [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
- Pasha, C. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society.
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Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. Retrieved from [Link]
-
Syntech International. (2023). Stability and safe handling of nitration waste acids. Retrieved from [Link]
-
P, D. (2020). Difference Between Fischer Esterification and Steglich Esterification. Compare the Difference Between Similar Terms. Retrieved from [Link]
-
Brewster, R. Q., Williams, B., & Phillips, R. (1955). 3,5-Dinitrobenzoic acid. Organic Syntheses, Coll. Vol. 3, 337. Available at: [Link]
- Josef Meissner Gmbh & Co. (2010). Method and system for concentrating waste sulphuric acids from nitration processes. U.S. Patent 7,988,942.
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
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Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment. Retrieved from [Link]
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Zhang, Y., et al. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes, 11(11), 3046. Available at: [Link]
-
Armstrong Chemtec Group. (n.d.). Purification Through Melt Crystallization. Retrieved from [Link]
-
Bachmann, W. E., & Holmes, D. W. (1941). 2,5-Dinitrobenzoic acid. Organic Syntheses, Coll. Vol. 2, 206. Available at: [Link]
- Du Pont. (1938). Controlling temperature of nitration reactions. U.S. Patent 2,140,345.
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Zlatkovic, D. (2013). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid? ResearchGate. Retrieved from [Link]
-
Wang, X., et al. (2013). Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry, 11(16), 2651-2659. Available at: [Link]
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Khawam, A. (2012). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link]
- Bayer Ag. (1967). Process for the preparation of 3, 4-dinitrobenzoic acid. U.S. Patent 3,332,990.
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Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids? r/askscience. Retrieved from [Link]
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Sustainability Directory. (n.d.). Waste Stream Neutralization. Retrieved from [Link]
-
Simon, A., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(9), 1648-1656. Available at: [Link]
-
Shanghai DODGEN Chemical Technology Co., Ltd. (n.d.). Melt Crystallization. Retrieved from [Link]
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Bock, H., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PubMed. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
- Singh, A., & Yadav, V. (2025). Review On Kinetics of High Temperature Esterification and Its Process Design. Gradiva Review Journal, 11(7), 600-607.
-
Sengupta, S., Sonkar, S. M., & Sonkar, A. (2025). Facile Green Transesterification: An Undergraduate Laboratory Approach to Synthesize 3,5-dinitrobenzoates. World Journal of Chemical Education, 13(1), 17-18. Available at: [Link]
-
Bock, H., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. ResearchGate. Available at: [Link]
- Neacșu, M. N., et al. (2024). Obtaining and characterizing some menthol esters with fatty acids by Steglich esterification. Analele Universității din Craiova, Seria Chimie, 25(1), 45-52.
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]
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Institution of Chemical Engineers. (n.d.). Waste-stream management scenario guide. Retrieved from [Link]
-
Wang, X., et al. (2013). Recent Advances in the Synthesis of Aromatic Nitro Compounds. ResearchGate. Available at: [Link]
-
Bock, H., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Retrieved from [Link]
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Di Somma, I., et al. (2020). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Catalysts, 10(9), 1079. Available at: [Link]
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- CN101570522B. (2009). Synthetic method suitable for industrial production of active ester. Google Patents.
- Wang, Y., et al. (2021). Melt crystallization of 2,4-dinitrochlorobenzene: Purification and process parameters evaluation. Journal of Crystal Growth, 574, 126315.
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Sharma, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 13(52), 36567-36592. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]
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Wang, Y., et al. (2022). Purification of 2,4-Dinitrochlorobenzene using Layer Melt Crystallization: Model and Experiment. ResearchGate. Available at: [Link]
-
Nottingham ePrints. (n.d.). Techno-economic analysis and method development applied to an aerobic gas fermentation and supercritical water gasification process. Retrieved from [Link]
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Diva-portal.org. (n.d.). Techno-economic Analysis of Continuous Ester Technology: Production of Glycerol Trivalerate and Propyl Acetate. Retrieved from [Link]
-
Chem Help ASAP. (2019, October 7). aromatic nitration & aniline synthesis [Video]. YouTube. [Link]
-
Zhang, Z., et al. (2022). Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation. Crystals, 12(6), 834. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Nitration of Ethyl 3-Methylbenzoate
The following technical guide addresses the optimization of yield and regioselectivity in the nitration of ethyl 3-methylbenzoate. It is structured as a Tier-3 Technical Support resource for process chemists and researchers.[1]
Executive Summary: The Yield Paradox
In the nitration of ethyl 3-methylbenzoate , "low yield" is rarely a failure of conversion; it is almost always a failure of regioselectivity or stability .
The substrate contains two directing groups with conflicting electronic demands:[2]
-
Ethyl Ester (-COOEt, Position 1): Deactivating, meta-director.
-
Methyl Group (-CH3, Position 3): Activating, ortho/para-director.
Because the activating methyl group dominates the kinetics, the nitro group prefers positions ortho or para to the methyl. This creates a competitive landscape between Position 4 (yielding ethyl 3-methyl-4-nitrobenzoate) and Position 6 (yielding ethyl 5-methyl-2-nitrobenzoate).[1]
This guide provides the protocols to control this distribution and prevent the common "oil-out" failure mode caused by isomer mixtures.
Module 1: Regioselectivity & Reaction Logic
Before optimizing conditions, you must identify which yield loss mechanism is occurring.[1]
The Isomer Distribution Matrix
The nitration does not occur randomly. The following diagram illustrates the competitive pathways and the resulting product nomenclature (which often confuses researchers due to IUPAC re-numbering).
Figure 1: Reaction pathways.[1][3] Note that nitration at C6 results in a product often named "2-nitro" due to priority rules, causing confusion with the C2-substituted minor product.[1]
Yield Loss Factors
| Issue | Symptom | Root Cause |
| Isomer Scrambling | Product is an oil that won't crystallize.[1] | High reaction temperature (>15°C) activates the C4 and C2 positions, creating a eutectic mixture that is difficult to purify. |
| Ester Hydrolysis | Loss of ethyl group (formation of acid). | Presence of water in the mixed acid system + exotherm. The ethyl ester is acid-labile at high temperatures. |
| Dinitration | Formation of high-melting impurities.[1] | Localized excess of HNO3 due to poor stirring or fast addition. |
Module 2: High-Selectivity Protocols
We recommend Method B (Modified Green Nitration) for maximum yield of the 6-nitro isomer (Ethyl 5-methyl-2-nitrobenzoate).[1] Use Method A only if strict adherence to legacy SOPs is required.
Method A: Standard Mixed Acid (Traditional)
Best for: General synthesis where isomer separation via chromatography is available.
Protocol:
-
Preparation: Dissolve 10.0 g of ethyl 3-methylbenzoate in 40 mL of concentrated H2SO4. Cool to -5°C .[1][2]
-
Nitrating Mix: Separately mix fuming HNO3 (1.1 eq) with H2SO4 (1:1 v/v) and cool to 0°C.
-
Addition: Add the acid mixture dropwise over 45 minutes.
-
Critical Control Point: Internal temperature must never exceed 5°C .
-
-
Quench: Pour onto 200 g of crushed ice.
-
Troubleshooting: If the product oils out, decant the water and recrystallize the oil from cold Ethanol (EtOH) .
Method B: Acetic Anhydride Process (Recommended)
Best for: Maximizing the 5-methyl-2-nitrobenzoate isomer and preventing hydrolysis. Mechanism:[1] Generates acetyl nitrate (AcONO2), a more selective electrophile than the nitronium ion (NO2+).
Protocol:
-
Setup: Charge flask with Ethyl 3-methylbenzoate (1.0 eq) and Acetic Anhydride (3.0 eq).
-
Cooling: Cool the mixture to -10°C using an acetone/dry ice or glycol bath.
-
Active Reagent Formation: Slowly add Fuming HNO3 (1.05 eq) dropwise.
-
Warning: The formation of acetyl nitrate is exothermic.[2]
-
-
Reaction: Stir at -10°C to 0°C for 2 hours.
-
Workup: Quench with ice water. Neutralize with saturated NaHCO3 to remove acetic acid.
-
Yield Expectation: >85% crude yield with higher regiopurity than Method A.
Module 3: Process Optimization Workflow
Use this logic flow to determine the optimal parameters for your specific scale.
Figure 2: Decision tree for selecting the nitration method based on scale and equipment constraints.
Module 4: Troubleshooting FAQ
Q: My product is a dark red oil that won't solidify. What happened? A: You likely have a "eutectic mixture" of the 4-nitro and 6-nitro isomers.[1]
-
Fix: Do not distill (explosion risk). Dissolve the oil in a minimum amount of boiling ethanol. Allow it to cool very slowly to room temperature, then to 4°C. Seed the solution with a pure crystal of the desired isomer if available. The major isomer (usually ethyl 5-methyl-2-nitrobenzoate) should crystallize first [1].[1]
Q: I see a new spot on TLC near the baseline. Is it dinitration? A: It is more likely the carboxylic acid (hydrolysis product).
-
Diagnosis: Check if the spot disappears after washing the organic layer with NaHCO3. If it extracts into the aqueous base, it is the acid.
-
Prevention: Ensure your H2SO4 is dry and keep the quench temperature low. The ethyl ester hydrolyzes easily in warm acid [2].
Q: Why is the yield lower with Ethyl ester compared to Methyl ester? A: The ethyl group is slightly more electron-donating and bulkier, which can subtly alter the steric landscape, but the main yield loss is often solubility. Ethyl esters are more soluble in organic washes. Ensure you back-extract your aqueous quench layers with Dichloromethane (DCM) or Ethyl Acetate to recover soluble product [3].
Q: Can I use KNO3 instead of HNO3? A: Yes. Using KNO3 in H2SO4 generates the nitronium ion in situ and is often gentler, avoiding the water introduced by aqueous HNO3. This is an excellent strategy if you are experiencing hydrolysis issues.
References
-
BenchChem. "Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzoate."[1][2] BenchChem Application Notes. Link
-
Organic Syntheses. "Methyl m-nitrobenzoate." Org.[4][5] Synth. 1928, 8,[1] 76. (Foundational procedure adapted for ethyl derivatives). Link
-
ResearchGate. "Nitration of Aromatic Derivatives by Methyl Nitrate: Structure-Reactivity Relationships." ACS Omega, 2022.[1] Link
-
Google Patents. "Method for preparing 3-methyl-4-nitrobenzoic acid."[1] CN104447348A. (Describes the competitive isomer formation). Link
Disclaimer: These protocols involve strong oxidizers and acids.[4][6] Always perform a safety assessment before scaling up. Nitration reactions can exhibit delayed exotherms.
Sources
Technical Support Center: Purification of Ethyl 5-methyl-2,4-dinitrobenzoate by Recrystallization
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of Ethyl 5-methyl-2,4-dinitrobenzoate via recrystallization. It is structured as a practical support center, offering troubleshooting advice and frequently asked questions to address challenges encountered during the experimental process.
Foundational Knowledge: Understanding the Compound
Success in recrystallization begins with a thorough understanding of the target compound's physicochemical properties. This compound is a nitroaromatic ester, and its behavior is dictated by the interplay of its functional groups.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₁₀H₁₀N₂O₆ | Indicates a relatively polar molecule due to nitro and ester groups.[1] |
| Molecular Weight | 254.2 g/mol | Relevant for calculating yield.[1] |
| Appearance | Crystalline Solid | The desired physical state post-purification. |
| Melting Point | 47-48 °C | A key indicator of purity. A sharp melting point within this range signifies a pure sample. A broad or depressed melting point suggests the presence of impurities. The melting point is also critically important for solvent selection to avoid "oiling out".[1][2] |
| Solubility Profile | Generally soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate); limited solubility in non-polar solvents (e.g., hexanes) and water.[3] | The principle of "like dissolves like" suggests polar solvents are a good starting point.[2] The significant difference in solubility between hot and cold solvents is the cornerstone of recrystallization.[4] |
The Recrystallization Workflow: A Step-by-Step Protocol
This protocol outlines a robust method for the purification of this compound. Given its properties, a mixed-solvent system is often effective. Ethanol (a "good" solvent) and water (an "anti-solvent" or "bad" solvent) are a common and effective pair for compounds of this nature.[5]
Workflow Diagram
Caption: Standard workflow for mixed-solvent recrystallization.
Detailed Methodology
-
Solvent Selection: Begin by confirming the suitability of an ethanol/water system. In a small test tube, dissolve a few milligrams of the crude product in a minimum amount of hot ethanol. Add water dropwise. If turbidity (cloudiness) appears and the solid reappears upon cooling, the system is appropriate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of the "good" solvent (ethanol) and heat the mixture gently (e.g., on a hot plate or in a water bath) with swirling until the solid dissolves completely.[6] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes yield.[4]
-
Removal of Insoluble Impurities (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Add a slight excess of hot solvent to prevent premature crystallization during this step.[7]
-
Inducing Crystallization: While the solution is still hot, add the "anti-solvent" (water) dropwise with continuous swirling.[8] Continue adding until you observe a persistent cloudiness; this is the point of saturation, known as the cloud point.[9]
-
Clarification: Add a few more drops of the hot "good" solvent (ethanol) until the solution just becomes clear again.[10] This ensures the solution is perfectly saturated at the elevated temperature.
-
Cooling (The Critical Step): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[4] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation and minimize the product's solubility in the solvent.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of an ice-cold mixture of the recrystallization solvents to remove any adhering soluble impurities.[6] Using ice-cold solvent is vital to prevent the purified product from redissolving.[2]
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the funnel with the vacuum on for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Determine the mass of the dried crystals to calculate the percent yield and measure the melting point to assess purity.
Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[10] This is a common problem when the boiling point of the solvent is higher than the melting point of the solute (this compound melts at a relatively low 47-48 °C). A high concentration of impurities can also depress the melting point, exacerbating the issue.[2]
Solutions:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil completely. Add a small amount of additional "good" solvent (ethanol) to lower the solution's saturation point.[2]
-
Promote Slower Cooling: Allow the solution to cool much more gradually. You can achieve this by placing the flask inside a larger beaker filled with warm water (acting as a water jacket) and letting the entire assembly cool together. This slower temperature drop can favor crystal formation.[11]
-
Change Solvent System: If the problem persists, your solvent system may be unsuitable. Consider a solvent with a lower boiling point or a different mixed-solvent pair.
Q2: The solution has cooled, but no crystals have formed. What should I do?
Answer: This is typically due to one of two reasons: either too much solvent was used, resulting in a solution that is not supersaturated upon cooling, or the crystallization process simply needs to be initiated (nucleation).[11]
Solutions (in order of application):
-
Induce Nucleation (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[2]
-
Seed Crystal: If you have a small crystal of pure product from a previous batch, add it to the solution. This "seed crystal" acts as a template for further crystal formation.
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[11] Gently heat the solution to boil off some of the solvent (do this in a fume hood). Let the concentrated solution cool again. Be careful not to evaporate too much, or the product may crash out of solution impurely.
-
Cool Further: Ensure the flask has spent adequate time in an ice-water bath. Sometimes, a lower temperature is all that is needed.
Troubleshooting Decision Diagram
Caption: Decision tree for common recrystallization problems.
Q3: My final yield is very low. What are the likely causes?
Answer: A poor recovery can be frustrating but is often preventable. The most common causes include:
-
Using an excessive amount of solvent: This is the most frequent error. Too much solvent will keep a significant portion of your product dissolved even at low temperatures.[2]
-
Premature crystallization: If the product crystallizes during a hot filtration step, it will be lost.
-
Incomplete cooling: Not allowing the solution to cool sufficiently in an ice bath will result in less product crystallizing out.
-
Washing with warm solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.[2]
-
Using an inappropriate solvent: The chosen solvent may simply be too good at dissolving the compound, even when cold.
Solutions for Future Experiments:
-
Be meticulous in adding the minimum amount of hot solvent required for dissolution.
-
If performing a hot filtration, ensure the funnel and receiving flask are pre-warmed and use a slight excess of solvent.
-
Always use an ice-water bath for the final cooling stage and wash crystals with ice-cold solvent only.
Q4: The purified crystals are still colored. How can I remove colored impurities?
Answer: If your product has a persistent color (e.g., yellow or brown) that is not intrinsic to the pure compound, it is likely due to high-molecular-weight, colored byproducts.
Solution:
-
Activated Charcoal Treatment: After dissolving the crude product in the hot solvent but before hot filtration or cooling, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl and keep the solution hot for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal via hot gravity filtration. Caution: Do not add charcoal to a boiling or superheated solution, as it can cause violent bumping. Adding too much charcoal can also adsorb your product, reducing the yield.[12]
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good recrystallization solvent? A good solvent should:
-
Completely dissolve the target compound when hot (at its boiling point).[13]
-
Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).[13]
-
Either dissolve impurities completely at all temperatures or not at all, allowing them to be filtered off.[5]
-
Be chemically inert and not react with the compound.[13]
-
Be volatile enough to be easily removed from the purified crystals.[5]
Q2: When is a mixed-solvent system necessary? A mixed-solvent system is employed when no single solvent meets all the ideal criteria.[5] This is often the case when a compound is highly soluble in one solvent (even when cold) and very poorly soluble in another (even when hot). By creating a mixture, you can fine-tune the solvent properties to achieve the desired solubility difference between hot and cold conditions.[8]
Q3: What are the primary safety precautions when handling dinitrobenzoate compounds? Dinitroaromatic compounds should be handled with care. Always:
-
Work in a well-ventilated fume hood.[14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Avoid inhalation of dust and contact with skin and eyes.[16][17]
-
In case of contact, wash the affected area thoroughly with water.[18]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.
References
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
University of York. (n.d.). Choice of recrystallisation solvent. Chemistry Teaching Labs. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
-
Occidental College. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. Retrieved from [Link]
-
Loba Chemie. (n.d.). 3,5-DINITROBENZOIC ACID FOR SYNTHESIS. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 23). Ethyl 3,5-dinitrobenzoate - SAFETY DATA SHEET. Retrieved from [Link]
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 5(2,4,5-trichlorophenoxy)-2-nitrobenzoate. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
-
Solubility of Things. (n.d.). Ethyl 4-nitrobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
Reddit. (2024, February 5). recrystallization. r/chemistry. Retrieved from [Link]
-
Cengage. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 3,5-dinitrobenzoate. WebBook. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Cheméo. (n.d.). Chemical Properties of Ethyl 3,5-dinitrobenzoate (CAS 618-71-3). Retrieved from [Link]
-
Pure Synth. (n.d.). Nitrosamine Impurities. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]
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Removing ortho-isomer impurities from dinitrobenzoate synthesis
Troubleshooting and FAQs for Removing Ortho-Isomer Impurities
Welcome to the technical support center for dinitrobenzoate synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing unwanted ortho-isomer impurities from dinitrobenzoate products. The following questions and answers provide in-depth technical guidance and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why are ortho-isomers a common impurity in dinitrobenzoate synthesis?
A1: During the nitration of benzoic acid or its derivatives to produce dinitrobenzoates, the directing effects of the carboxyl group and the first nitro group determine the position of the second nitro group. While the primary products are often the meta and para isomers, the formation of ortho-isomers can occur due to the reaction conditions. Factors such as temperature, acid concentration, and reaction time can influence the regioselectivity of the nitration, leading to the formation of undesired ortho-isomers.
Q2: What is the most straightforward method to remove ortho-dinitrobenzoate impurities?
A2: Fractional crystallization is often the most direct and scalable method for separating isomers.[1][2][3] This technique exploits the differences in solubility between the desired isomer and the ortho-impurity in a specific solvent. By carefully controlling the temperature and solvent composition, the less soluble desired isomer can be selectively crystallized, leaving the more soluble ortho-isomer in the mother liquor.[4]
Q3: Are there other effective purification techniques besides recrystallization?
A3: Yes, several other techniques can be employed, especially when recrystallization proves ineffective or for analytical-scale separations. These include:
-
Column Chromatography: This is a highly effective method for separating isomers with different polarities.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers excellent separation of isomers and is particularly useful for analytical quantification and small-scale purification.[7][8]
-
Chemical Derivatization: In some cases, the isomers can be reacted with a reagent to form derivatives with significantly different physical properties, facilitating separation. The derivative can then be converted back to the desired dinitrobenzoate.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: Poor Separation of Isomers During Recrystallization
Symptoms:
-
The purity of the crystallized product does not improve significantly after recrystallization.
-
Co-crystallization of the desired isomer and the ortho-impurity is observed.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent may not provide a sufficient solubility difference between the isomers at different temperatures.
-
Solution: Systematically screen a range of solvents with varying polarities. A good starting point is to test solvents where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[10][11] Refer to the solubility data table below for guidance.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of larger, purer crystals.[4]
-
-
"Oiling Out": The compound separates as a liquid instead of a solid.
-
Solution: This often occurs when the boiling point of the solvent is higher than the melting point of the solute. Use a lower-boiling point solvent. Alternatively, "oiling out" can be caused by cooling the solution too quickly.[6]
-
Issue 2: Inefficient Separation Using Column Chromatography
Symptoms:
-
Co-elution of the desired isomer and the ortho-impurity.
-
Poor resolution between the peaks corresponding to the isomers.
Possible Causes & Solutions:
-
Incorrect Mobile Phase: The polarity of the eluent may not be optimal for separating the isomers on the chosen stationary phase.
-
Column Overloading: Loading too much sample onto the column can lead to broad peaks and poor separation.
-
Solution: Reduce the amount of sample loaded onto the column.
-
Experimental Protocols
Protocol 1: Purification by Fractional Recrystallization
This protocol provides a general procedure for purifying dinitrobenzoic acid isomers.
-
Solvent Selection: Based on solubility data (see Table 1), select a solvent that shows a significant difference in solubility for the desired and ortho-isomers with temperature. Ethanol or a mixture of ethanol and water is often a good starting point.[12][13]
-
Dissolution: In an Erlenmeyer flask, add the impure dinitrobenzoate solid and the minimum amount of the hot solvent required to fully dissolve the solid.[2]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the flask to cool slowly to room temperature. Covering the flask can help to slow the cooling rate.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Purity Assessment: Check the purity of the recrystallized product using an appropriate analytical technique such as HPLC or by measuring the melting point.
Protocol 2: Separation by Column Chromatography
This protocol outlines a general procedure for the separation of dinitrobenzoic acid isomers using column chromatography.
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system will give good separation of the spots corresponding to the different isomers.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the isomer mixture in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified isomers.
-
Solvent Removal: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure to obtain the purified solid.
Data Presentation
Table 1: Solubility of Dinitrobenzoic Acid Isomers in Various Solvents
| Solvent | 3,5-Dinitrobenzoic Acid Solubility | 2,4-Dinitrobenzoic Acid Solubility | General Trend for Ortho-Isomers |
| Water | Sparingly soluble[14][15] | Sparingly soluble[16] | Generally more soluble than para/meta due to intramolecular hydrogen bonding. |
| Ethanol | Soluble[17] | Soluble[16] | Often exhibits good solubility. |
| Methanol | Soluble[11] | --- | Good solubility is expected. |
| Acetonitrile | Soluble[11] | --- | Moderate to good solubility. |
| Ethyl Acetate | Soluble[11] | --- | Good solubility is expected. |
| Dichloromethane | Soluble[11] | --- | Moderate to good solubility. |
| Toluene | Soluble[11] | --- | Lower solubility compared to more polar solvents. |
Note: This table provides a qualitative summary. Quantitative solubility data can vary with temperature.
Visualizations
Workflow for Dinitrobenzoate Purification
Caption: Decision workflow for purifying dinitrobenzoate and removing ortho-isomer impurities.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting guide for common issues encountered during recrystallization.
References
-
PrepChem. (n.d.). Synthesis of a. 2,4-dinitrobenzonitrile. Retrieved from PrepChem.com: [Link]
- Google Patents. (n.d.). CN103922941A - Method for synthesizing 2,4-dinitrobenzoic acid.
-
ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Retrieved from [Link]
- Zhang, Y., et al. (2015). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
-
Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
-
Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]
-
Grokipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US2040123A - Separation of dinitrobenzene isomers.
- Google Patents. (n.d.). US3332990A - Process for the preparation of 3, 4-dinitrobenzoic acid.
-
Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Retrieved from [Link]
- Google Patents. (n.d.). US1665005A - Method for the separation of m-dinitrobenzene from its isomers.
- Google Patents. (n.d.). CN105418442A - Synthesis method of 2,4-diaminobenzoic acid.
-
Chegg.com. (2017). Solved Propose a synthesis of 2, 4-dinitrobenzoic acid. Retrieved from [Link]
-
Defense Technical Information Center. (1991). Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]
-
YouTube. (2013). Chromatography of the isomers of Nitroanilide. Retrieved from [Link]
- Google Patents. (n.d.). CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid.
-
Organic Syntheses. (n.d.). 2,5-dinitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4261908A - Process for isolating aromatic dinitro compounds.
-
YouTube. (2021). 1,2-dinitrobenzene synthesis. Retrieved from [Link]
-
RotaChrom. (n.d.). Isomer separation by CPC chromatography. Retrieved from [Link]
-
Longdom Publishing. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from [Link]
-
ScienceDirect. (1998). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Retrieved from [Link]
-
ResearchGate. (2013). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
YouTube. (2021). Synthesis of 1,2-dinitrobenzene. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
PubMed Central. (2016). Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O—H⋯O hydrogen bond with chlorprothixene. Retrieved from [Link]
-
ResearchGate. (2025). Methyl 4-bromo-3,5-dinitrobenzoate. Retrieved from [Link]
Sources
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Technical Support Center: Controlling Exotherms in Mixed Acid Nitration
Introduction
Welcome to the Technical Support Center. You are likely here because you are scaling up a nitration reaction and observing non-linear temperature spikes, or you are designing a process and need to mitigate the risk of a "fume-off."
Mixed acid nitration (
This guide moves beyond basic textbook advice. We address the thermodynamic reality of your reactor and the kinetic behavior of the nitronium ion (
Part 1: Emergency Response (The "Red Phone")
Q: The temperature is spiking despite maximum cooling. Red fumes are visible. What do I do?
A: EXECUTE EMERGENCY SHUTDOWN IMMEDIATELY.
You are entering a thermal runaway cycle.[1][2] The red fumes (
Immediate Protocol:
-
CUT THE FEED: Stop the addition of the substrate or acid immediately.
-
MAXIMIZE STIRRING: Do not stop the agitator. You must dissipate the heat from the hot spots to the cooling jacket.
-
Critical Exception: If the agitator has already failed/stopped, DO NOT RESTART IT . Restarting a stopped agitator in a hot, unmixed system can trigger an instantaneous detonation due to the "accumulation exotherm" (see Part 3).
-
-
FULL COOLING: Ensure jacket temperature is at the lowest setpoint.
-
EMERGENCY QUENCH (DROWNING): If the temperature continues to rise (
), dump the reactor contents into a pre-staged large volume of ice water (drowning vessel).-
Warning: Never add water to the reactor. The heat of dilution will accelerate the explosion. You must move the reaction mass to the water.
-
Part 2: Process Design & Prevention
Q: How do I calculate if my reactor can handle the heat load?
A: You must validate that
Do not rely on "slow addition" without math. You need to calculate the Adiabatic Temperature Rise (
The Calculation:
| Variable | Definition | Typical Value |
| Enthalpy of Reaction | ||
| Moles of limiting reagent | Experimental | |
| Total reaction mass | Experimental (kg) | |
| Specific Heat Capacity |
Support Tip: If your
Q: Should I use a Batch or Continuous Flow reactor?
A: For scale-up of energetic nitrations, Continuous Flow is superior. [4]
Flow reactors utilize high surface-area-to-volume ratios, preventing heat accumulation.
Comparative Analysis:
| Feature | Batch Reactor | Continuous Flow (Microreactor) |
| Heat Transfer Area | Low ( | High ( |
| Hot Spot Risk | High (Mixing dependent) | Negligible (Plug flow) |
| Inventory (Safety) | High (Full volume at risk) | Low (Only grams reacting at once) |
| Control Strategy | Dosing Rate | Residence Time |
Part 3: Operational Troubleshooting
Q: I stopped the acid addition because the temp got too high. When it cooled, I restarted, and it exploded. Why?
A: You fell victim to the "Accumulation Exotherm."
This is the most common cause of industrial nitration accidents.
The Mechanism:
-
Stirring/Cooling is Inefficient: You add acid, but it doesn't react immediately because the temperature is too low or mixing is poor.
-
Accumulation: Unreacted nitric acid builds up in the vessel.
-
Trigger: You restart the feed or the mixer, or the temperature creeps up slightly.
-
Flash Reaction: All the accumulated acid reacts simultaneously. The cooling jacket cannot handle the instantaneous energy release.
The Fix: The "Dose-Wait-Check" Protocol Never dose based on time (e.g., "add over 1 hour"). Dose based on consumption.
Caption: The "Dose-Wait-Check" logic prevents unreacted accumulation. If you add acid and don't see a small exotherm, STOP. You are accumulating a bomb.
Q: Why am I getting dinitrated impurities and low yield?
A: Your mixing is poor, creating localized zones of high acid concentration.
In a viscous mixed acid slurry, if the mixing time is slower than the reaction time (
-
Result: The molecule gets nitrated once, and before it can disperse, it gets nitrated again (dinitration).
-
Solution: Increase impeller tip speed or use a jet-impingement mixer. The reaction must be kinetically controlled , not mass-transfer controlled.
Part 4: The Science of the Hazard
The Thermal Runaway Loop
Understanding the feedback loop is critical for safety planning. As temperature rises, the reaction rate increases exponentially (Arrhenius Law), releasing more heat.
Caption: The thermal runaway cycle. Once heat generation exceeds cooling capacity, the temperature rise becomes exponential.
Mechanism of Action
The mixed acid system generates the active electrophile, the nitronium ion (
Why Water Matters:
Water is a poison to this reaction. It shifts the equilibrium to the left, reducing
-
Troubleshooting: If the reaction stalls, check if your nitric acid has absorbed moisture or if the sulfuric acid strength is too low. However, never add oleum (fuming sulfuric) to a stalled hot reaction to "kickstart" it—this will cause an immediate exotherm.
References
-
Thermal Safety of Nitration: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Continuous Flow Nitration: Kulkarni, A. A. (2014). "Continuous Flow Nitration of Aromatic Compounds." Beilstein Journal of Organic Chemistry.
-
Runaway Reaction Mechanisms: Gustin, J. L. (1993). "Runaway Reaction Hazards in Processing Organic Nitrocompounds." Institution of Chemical Engineers (IChemE) Symposium Series.
-
Adiabatic Calorimetry in Safety: HarsNet. (2025). "Thematic Network on Hazard Assessment of Highly Reactive Systems."
-
Accumulation Exotherms: UK Health and Safety Executive (HSE). "Chemical Reaction Hazards and the Risk of Thermal Runaway."
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. how to calculate the adiabatic temperature rise of a reaction mixture of .. [askfilo.com]
- 4. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
Technical Support Center: Troubleshooting Dinitrobenzoate Reduction
Topic: Optimization and Troubleshooting of Dinitrobenzoate Reduction to Diaminobenzoates Ticket Type: Technical Guide / FAQ Audience: Senior Chemists, Process Engineers
Introduction
The reduction of 3,5-dinitrobenzoate esters to their corresponding diamines is a pivotal step in the synthesis of dendritic polymers, polyamides, and local anesthetics. While theoretically straightforward, this reaction frequently suffers from low conversion , catalyst poisoning , or chemoselectivity issues (ester hydrolysis vs. nitro reduction).
This guide synthesizes mechanistic insights with field-proven protocols to resolve stalling and low yields.
Module 1: Catalytic Hydrogenation (H₂ + Pd/C)
The Industry Standard for Scalability
The Core Problem: Catalyst Poisoning & Intermediate Stalling
In dinitro reduction, the generated diamine product is a strong Lewis base. It can competitively bind to the active Pd sites, displacing the nitro substrate and halting the reaction (poisoning). Furthermore, the reaction often stalls at the hydroxylamine intermediate if hydrogen mass transfer is insufficient.
Optimized Protocol (Self-Validating)
Standard Scale: 10 mmol substrate
-
Solvent Selection: Dissolve substrate in MeOH or EtOH (0.1 M).
-
Checkpoint: If solubility is poor, add THF (up to 20% v/v). Do not use DCM or CHCl₃ (catalyst poisons).
-
-
Catalyst Loading: Add 10 wt% Pd/C (wet support, 50% water). Use 10-15 wt% of catalyst relative to substrate mass.
-
Additive (Critical): Add 1.0 equiv. of Acetic Acid or HCl (1M in ether) .
-
Hydrogenation: Purge with N₂ (3x), then H₂ (3x). Pressurize to 3–4 bar (45–60 psi) . Stir vigorously (>800 rpm).
-
Why: High pressure and agitation overcome mass transfer limitations, essential for the 12-electron reduction required for dinitro substrates.
-
-
Monitoring: Monitor H₂ uptake. Reaction is complete when uptake plateaus and TLC shows disappearance of the polar hydroxylamine spot (often stains UV active but less intense than nitro).
Troubleshooting Guide: H₂/Pd/C
| Symptom | Probable Cause | Corrective Action |
| Reaction stops at 50-60% conversion | Product Inhibition (Amine poisoning) | Add 1-2 eq. of acetic acid to protonate the amine. Filter catalyst and add fresh batch if necessary. |
| Stalls at Hydroxylamine (R-NHOH) | H₂ Starvation | Increase pressure to >5 bar. Increase stirring speed to maximize gas-liquid surface area. |
| Ester Hydrolysis (Acid formed) | Wet Solvent / Base | Ensure solvent is anhydrous. Avoid aqueous workups until catalyst is removed. |
| Unknown Impurities (Azo/Azoxy) | Base-Catalyzed Coupling | These form under basic conditions or high heat. Keep reaction neutral/acidic and T < 60°C. |
Module 2: Chemical Reduction (Fe / Acid)
The Robust Alternative for Poison-Sensitive Substrates
The Core Problem: The "Iron Sludge" Nightmare
The Béchamp reduction is highly effective but often fails during workup. The formation of gelatinous iron oxide/hydroxide sludge traps the product, leading to massive yield loss during filtration.
Optimized Protocol (Béchamp Modification)
Designed to prevent sludge formation and preserve ester groups.
-
Setup: Suspend dinitrobenzoate (10 mmol) and Iron powder (325 mesh, 6–8 equiv.) in EtOH/Water (4:1) .
-
Activation: Heat to 60°C. Add Ammonium Chloride (NH₄Cl) (2–3 equiv.) instead of HCl.[9][10][11][12]
-
Why: NH₄Cl provides a mild acidic buffer (pH ~5-6) that reduces the nitro group without hydrolyzing the ester.
-
-
Reaction: Reflux for 2–4 hours.
-
The "Anti-Sludge" Workup (Crucial Step):
-
Do NOT basify with NaOH immediately.
-
Filter the hot mixture through a Celite pad while still acidic/neutral.
-
Wash the iron cake with hot EtOH.
-
Only then neutralize the filtrate and extract. This prevents the iron from precipitating as a gel with your product inside.
-
Troubleshooting Guide: Fe Reduction
| Symptom | Probable Cause | Corrective Action |
| Low Yield after Filtration | Product trapped in Fe sludge | Use the "Hot Filtration" method described above. Do not basify the heterogeneous mixture. |
| Incomplete Reduction | Inactive Iron Surface | Pre-activate iron powder by washing with dilute HCl, then water, then acetone before use. |
| Ester Hydrolysis | pH too low (if using HCl) | Switch to NH₄Cl or Acetic Acid as the proton source. Avoid strong mineral acids. |
Module 3: Catalytic Transfer Hydrogenation (CTH)
The High-Selectivity "Green" Method
The Core Problem: Safety & Equipment
Labs lacking high-pressure hydrogenation equipment often struggle. CTH uses stable hydrogen donors (formates/hydrazine) to achieve reduction under mild conditions.
Optimized Protocol
-
Reagents: Dissolve substrate in MeOH . Add 10% Pd/C (5-10 wt%).
-
Donor: Add Ammonium Formate (10 equiv. total; 5 eq per nitro group).
-
Process: Stir at room temperature or mild heat (40°C).
-
Observation: Evolution of CO₂ gas indicates reaction progress.
-
-
Advantage: This method is often faster than H₂ gas balloons and minimizes azo-dimer formation.
Visualizing the Failure Points
Pathway Analysis: The Haber Mechanism
The reduction of a nitro group is a stepwise process. Understanding where it stops is key to fixing it.
Figure 1: The Haber Mechanism. The transition from Hydroxylamine to Amine is often the rate-limiting step where reactions stall due to low pressure or catalyst deactivation.
Troubleshooting Decision Tree
Figure 2: Diagnostic flowchart for isolating the root cause of incomplete dinitrobenzoate reduction.
Analytical Diagnostics
How to verify what you have in the flask.
| Species | TLC Behavior (Polarity) | 1H NMR Characteristic (DMSO-d6) |
| Dinitro (SM) | High R_f (Non-polar) | Deshielded aromatic protons (8.5–9.0 ppm) |
| Hydroxylamine | Mid R_f (Streaks) | Broad singlet ~8–9 ppm (OH) + ~6 ppm (NH) |
| Diamine (Product) | Low R_f (Polar) | Broad singlet 4.0–6.0 ppm (NH₂); Shielded aromatics |
| Azoxy Dimer | High R_f (Colored) | Asymmetric aromatic pattern |
References
-
Blaser, H. U., et al. "Heterogeneous Hydrogenation: A Guide to the Selection of Catalysts and Conditions." Applied Catalysis A: General, vol. 257, no. 1, 2001.[11]
-
Gowda, D. C., et al. "Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds using Ammonium Formate." Indian Journal of Chemistry, vol. 40B, 2001.
-
Org. Synth. Coll. Vol. 3. "m-Nitroaniline (Bechamp Reduction Protocol)." Organic Syntheses, 1955, p. 661.
-
Wade, P. "Reduction of Nitro Compounds." Common Organic Chemistry, 2023.
-
Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. d8.irins.org [d8.irins.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 6. CN104003892A - Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
- 7. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bechamp Reduction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. reddit.com [reddit.com]
- 12. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]
Separation of dinitrobenzoate isomers using column chromatography
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Separation of Dinitrobenzoate Isomers & Derivatives Audience: Drug Development & Analytical Chemistry
Core Technical Directive: The "Why" Behind the Separation
Welcome to the Separation Science Support Center. You are likely here because standard C18 protocols are failing to resolve your dinitrobenzoate (DNB) isomers.[1] This is a common bottleneck in drug development, particularly when dealing with regioisomers (e.g., 2,4- vs. 3,5-dinitrobenzoic acid) or chiral derivatives (enantiomeric alcohols derivatized with 3,5-dinitrobenzoyl chloride).[1]
The failure of standard C18 columns here is mechanistic: Dinitrobenzoates are electron-deficient (
To succeed, you must leverage
Critical Method Parameters (CMP)
| Parameter | Standard C18 Approach | Recommended Optimized Approach | Mechanistic Rationale |
| Stationary Phase | C18 (Alkyl chain) | Phenyl-Hexyl, Biphenyl, or Pirkle-Type | Exploits |
| Organic Modifier | Acetonitrile (ACN) | Methanol (MeOH) | ACN suppresses |
| Mobile Phase pH | Neutral (pH 7) | Acidic (pH 2.5 - 3.0) | Dinitrobenzoic acids (pKa ~2.[1]8) must be fully protonated to prevent ionization-induced peak broadening and tailing.[1] |
| Mode | Reversed Phase | Normal Phase (for Chiral) | Chiral DNB derivatives often require Hexane/Alcohol systems to maximize stereoselective interactions on polysaccharide columns.[1] |
Troubleshooting Guide (Q&A)
Scenario A: Regioisomer Separation (Free Acids)
User Question: "I am trying to separate 2,4-dinitrobenzoic acid from 3,5-dinitrobenzoic acid. They co-elute on my C18 column despite a shallow gradient. How do I resolve them?"
Scientist Response: This is a classic selectivity issue. Both isomers have nearly identical hydrophobicities, rendering C18 ineffective.[1]
-
Switch the Column: Move to a Biphenyl or Phenyl-Hexyl stationary phase.[1] The 2,4- isomer has a permanent dipole and steric bulk different from the 3,5- isomer.[1] The Biphenyl phase allows for "shape selectivity" and strong
- retention. -
Change the Solvent: If you are using Acetonitrile, switch to Methanol .[1] Methanol facilitates the orbital overlap between the analyte and the stationary phase, whereas Acetonitrile's dipole interferes with this interaction [1].
-
Advanced Option: If Phenyl phases fail, use a Mixed-Mode Anion Exchange (WAX/RP) column (e.g., SIELC Primesep or Waters Atlantis BEH C18 AX).[1] The slight difference in pKa between the isomers will drive separation via ionic interaction.
Scenario B: Peak Tailing & Shape
User Question: "My dinitrobenzoate peaks are tailing severely (Asymmetry > 1.5). I've checked the frit and it's clear. What is the chemistry problem?"
Scientist Response: Nitro groups are strong hydrogen bond acceptors, and the carboxylic acid moiety (if underivatized) can interact with residual silanols on the silica surface.
-
pH Control: Ensure your mobile phase pH is below 3.0 (ideally 2.5).[1] This suppresses silanol ionization (Si-O⁻
Si-OH) and keeps the benzoic acid protonated.[1] -
Buffer Strength: Increase your buffer concentration (e.g., from 10mM to 25mM Ammonium Formate/Phosphate). This masks active sites.[1]
-
End-Capping: Ensure you are using a fully end-capped column. Avoid "AQ" or polar-embedded phases if they are not specifically designed for acids, as accessible silanols will bind the nitro group.[1]
Scenario C: Chiral Separation (Derivatives)
User Question: "I derivatized my chiral alcohol with 3,5-dinitrobenzoyl chloride (3,5-DNB-Cl). I see the product, but the enantiomers aren't separating on C18."
Scientist Response: You cannot separate enantiomers on an achiral C18 column. The 3,5-DNB group is a "handle" specifically added to enable recognition on Chiral Stationary Phases (CSPs) .[1]
-
Stationary Phase: Use a Pirkle-type column (e.g., Whelk-O 1) or a Polysaccharide column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).[1] The electron-poor 3,5-DNB group on your analyte will
-stack with the electron-rich aromatic rings of the CSP [2]. -
Mobile Phase: Switch to Normal Phase (Hexane/Isopropanol). This non-polar environment maximizes the specific polar interactions required for chiral recognition.
Visual Troubleshooting Workflows
Diagram 1: Method Development Decision Tree
Use this logic flow to select the correct column and conditions based on your specific DNB isomer type.
Caption: Decision matrix for selecting stationary phases and mobile phases based on analyte structure (Regioisomer vs. Chiral Derivative).
Diagram 2: The - Interaction Mechanism
Understanding why Phenyl phases work is crucial for method design.
Caption: Mechanistic view of the "donor-acceptor" interaction. Methanol is preferred as it does not disrupt the
Standard Operating Procedure (SOP)
Protocol: Derivatization of Alcohols for Chiral HPLC
Use this protocol when direct chiral separation of an alcohol is difficult.[1] Converting to a DNB ester increases UV detectability and adds a "handle" for chiral recognition.
Reagents:
-
Target Alcohol (approx. 10 mg)[1]
-
3,5-Dinitrobenzoyl chloride (DNB-Cl)[1]
-
Pyridine (Dry) or Triethylamine (TEA)[1]
-
Dichloromethane (DCM)[1]
Workflow:
-
Preparation: Dissolve 10 mg of the alcohol in 1.0 mL of dry DCM in a 4 mL glass vial.
-
Base Addition: Add 2.0 equivalents of Pyridine (scavenges HCl produced).
-
Reaction: Add 1.2 equivalents of 3,5-Dinitrobenzoyl chloride. Cap tightly.
-
Incubation: Shake at room temperature for 30 minutes. (Warm to 40°C if steric hindrance is high).[1]
-
Quench: Add 0.5 mL water to hydrolyze excess DNB-Cl. Shake for 1 min.
-
Extraction: Remove the organic (DCM) layer.[1] Wash with 1M HCl (to remove pyridine) followed by saturated NaHCO₃ (to remove free acid).[1]
-
Dry & Reconstitute: Evaporate DCM under nitrogen. Reconstitute in 90:10 Hexane:Isopropanol for Normal Phase HPLC injection.
References
-
Agilent Technologies. (2013).[1] Optimizing the Separation of Nitro-aromatics Using Consecutively a Phenyl-Hexyl Column with pi-pi Interaction. Application Note 5991-2363EN.[1]
-
Phenomenex. (2020).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development.
-
Waters Corporation. (2016).[1] Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
-
SIELC Technologies. Separation of Nitrobenzoic Acid Isomers on Mixed-Mode Columns.
-
ResearchGate. (2009).[1] Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography.
Sources
Technical Support Center: Minimizing Hydrolysis Side Reactions During Ester Workup
Mission: To provide researchers with immediate, high-fidelity troubleshooting and prevention strategies for ester hydrolysis during the workup phase. This guide prioritizes yield preservation through mechanistic control of pH, temperature, and phase behavior.
Module 1: Critical Response (Emergency Troubleshooting)
"My ester is disappearing during extraction. What do I do?"
If you observe yield loss or the appearance of carboxylic acid byproducts by TLC/LCMS during workup, you are likely experiencing hydrolytic cleavage . This is driven by three vectors: pH extremes , heat (exotherms), and prolonged aqueous contact (emulsions).
The Diagnostic Decision Tree
Use this logic flow to stabilize your reaction mixture immediately.
Figure 1: Decision matrix for stabilizing labile esters during workup. Blue nodes represent decision points; White nodes represent immediate physical actions.
Module 2: Protocol Optimization (Prevention)
"How do I design a workup that prevents hydrolysis before it starts?"
The standard "dump onto water" method is often insufficient for sensitive esters (e.g., phenolic esters, activated esters, or those with electron-withdrawing groups). You must control the Micro-Environment of the quench.
The Buffered Quench Protocol
Why it works: Pure water often has a slightly acidic pH (dissolved CO2) or lacks the capacity to neutralize residual catalyst (acid/base) rapidly. A buffered quench clamps the pH at a safe value (typically pH 6–7) immediately upon contact.
| Parameter | Standard Method (High Risk) | Optimized Method (Low Risk) |
| Quench Media | Water or 1N HCl/NaOH | Phosphate Buffer (pH 7.0) or Sat. NH₄Cl |
| Temperature | Room Temperature | Cryogenic Quench (< 0°C) |
| Addition Rate | Rapid Pour | Dropwise Addition (Controls Exotherm) |
| Phase Separation | Gravity settling | Centrifugation or "Salting Out" |
Step-by-Step Buffered Quench:
-
Preparation: Prepare a 0.5 M Sodium Phosphate buffer (pH 7.0) and chill to 0°C.
-
Cooling: Cool reaction mixture to 0°C (or -78°C for highly labile substrates).
-
Quenching: Add the cold buffer dropwise. Note: Monitor internal temperature.[1] Do not let exotherms spike above 5°C.
-
Extraction: Extract immediately with cold solvent (EtOAc or DCM).
-
Wash: Wash organic layer once with cold brine to remove bulk water.
-
Drying: Dry over anhydrous Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic) if the ester is extremely acid-sensitive.
The "Reverse Quench" Technique
For reactions containing large amounts of Lewis Acids (e.g., AlCl₃, TiCl₄) or strong bases:
-
Standard: Adding water to the reaction causes a violent exotherm and local hot-spots of extreme pH.
-
Reverse: Cannulate/drip the reaction mixture into a large volume of rapidly stirring, ice-cold buffer. This ensures the ester is instantly diluted and neutralized, preventing local concentration spikes.
Module 3: Advanced Scenarios (The "Emulsion Nightmare")
"I have a stable pH, but the layers won't separate. The ester is hydrolyzing while I wait."
Emulsions increase the surface area between the organic ester and the aqueous phase, kinetically accelerating hydrolysis. You must break the emulsion immediately.
Emulsion Breaking Strategies
Do not wait overnight.[2] Use these physical and chemical methods:
-
The "Salting Out" Effect: Add solid NaCl directly to the separatory funnel. This increases the ionic strength of the aqueous layer, decreasing the solubility of organics and forcing phase separation (Hofmeister effect).
-
Filtration (The Physical Barrier): Emulsions are often stabilized by microscopic particulate matter.
-
Protocol: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) or a glass frit. The solid particles get trapped, and the filtrate often separates cleanly.
-
-
Solvent Swapping: DCM (density ~1.33) often forms stubborn emulsions with water. Diluting with Diethyl Ether or EtOAc can change the density differential enough to induce separation.
Module 4: Non-Aqueous Workup (For Ultra-Labile Esters)
"My ester hydrolyzes even at neutral pH. Can I avoid water entirely?"
Yes. For highly activated esters (e.g., NHS-esters, pentafluorophenyl esters), avoid aqueous washes completely.
Figure 2: Non-aqueous workup workflow. This method relies on solubility differences rather than liquid-liquid extraction.
Protocol:
-
Remove reaction solvent via rotary evaporation.[2]
-
Redissolve/triturate the residue in dry Et₂O or Hexanes (most salts/catalysts are insoluble).
-
Filter through a dry pad of Silica or Celite under inert atmosphere.
-
Concentrate the filtrate to obtain the product.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use Sodium Bicarbonate (NaHCO₃) to quench acid-catalyzed esterifications? A: Yes, but with caution. Bicarbonate is a weak base, which is good, but it generates CO₂ gas. The evolution of gas can cause foaming (emulsions) and exotherms. Add it very slowly. For extremely base-sensitive esters, use a Phosphate buffer (pH 7.2) instead to avoid any risk of saponification.
Q: Why does my ester smell like vinegar after rotovap? A: This indicates hydrolysis occurred. The "vinegar" smell is acetic acid (if working with acetates). This usually happens during concentration if the organic layer was not fully dried. Traces of water + heat (rotovap bath) + residual acid = hydrolysis. Always dry thoroughly with Na₂SO₄ before concentrating.
Q: Is Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) better? A: For sensitive esters, Na₂SO₄ is safer. MgSO₄ is slightly Lewis acidic and can catalyze decomposition in very sensitive substrates. Na₂SO₄ is neutral and has a high water capacity, though it acts slower.
References
-
Rochester University. (n.d.).[3][4] Not Voodoo: Workup Tricks & Emulsions. Department of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (2011). Safe Handling of Hazardous Chemicals and Workup Procedures. Org.[4][5][6] Synth. Retrieved from [Link]
-
American Chemical Society. (1998). Polymer-Supported Quenching Reagents for Parallel Purification.[7] Journal of the American Chemical Society.[7] Retrieved from [Link]
Sources
Technical Support Center: Safe Handling of Polynitro Aromatic Compounds
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with polynitro aromatic compounds. Our goal is to equip you with the knowledge to handle these energetic materials safely and effectively in a laboratory setting.
Section 1: Understanding the Inherent Risks
Polynitro aromatic compounds are a class of molecules characterized by the presence of multiple nitro (-NO₂) groups attached to an aromatic ring. This structural feature is responsible for their energetic nature and potential instability. It is crucial to recognize that many of these compounds are sensitive to shock, friction, and heat, and can pose a significant explosion hazard, particularly when dry.[1][2][3] Furthermore, many polynitro aromatics and their precursors are toxic and may have carcinogenic properties.[4][5][6]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and storage of polynitro aromatic compounds.
Q1: What are the initial and most critical safety precautions I should take before working with any polynitro aromatic compound?
A1: Before you begin any experiment, a thorough risk assessment is paramount. This involves:
-
Information Gathering: Obtain and carefully read the Safety Data Sheet (SDS) for the specific compound you are using. The SDS provides critical information on physical and chemical properties, hazards, handling, storage, and emergency procedures.
-
Standard Operating Procedure (SOP) Development: Create a detailed, written SOP for your specific experiment. This SOP should be reviewed and approved by your institution's Environmental Health and Safety (EHS) department, especially when working with highly energetic materials.[7]
-
Scale of Work: Always start with the smallest possible quantity of material.[8] For highly energetic materials, it is often recommended to work at the sub-gram scale, particularly during initial investigations.
-
Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) are required.[9]
-
Engineering Controls: All manipulations of polynitro aromatic compounds should be conducted in a certified chemical fume hood with the sash positioned as low as possible. For particularly hazardous operations, a blast shield is essential.
-
Emergency Preparedness: Ensure that you know the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily available that is appropriate for the chemicals you are using.
Q2: I have a bottle of picric acid in the lab. What are the specific hazards I need to be aware of?
A2: Picric acid (2,4,6-trinitrophenol) is one of the most common polynitro aromatic compounds found in laboratories and requires special attention.
-
The Danger of Dryness: The primary hazard of picric acid is its explosive nature when dry. When hydrated with at least 10-30% water, it is considered a flammable solid and is much safer to handle.[4][10] However, if the water evaporates and the picric acid dries out, it becomes highly sensitive to shock, friction, and heat and can detonate.[2][10]
-
Formation of Shock-Sensitive Salts: Picric acid is a strong acid and can react with metals (except tin and aluminum), metal oxides, bases, and even concrete to form highly unstable and shock-sensitive metal picrate salts.[1][2][11][12] These salts are often more sensitive to detonation than dry picric acid itself.
-
Visual Inspection is Crucial: Before handling any container of picric acid, visually inspect it for signs of dryness, such as the presence of yellow crystals around the cap or on the threads of the bottle. If you observe any crystallization, DO NOT TOUCH OR ATTEMPT TO OPEN THE CONTAINER. Immediately contact your institution's EHS for assistance.[9][13]
Q3: How should I properly store polynitro aromatic compounds?
A3: Proper storage is critical to maintaining the stability and safety of these materials.
-
Original Containers: Always store polynitro aromatic compounds in their original containers.[14]
-
Cool, Dry, Well-Ventilated Area: Store in a cool, dry, and well-ventilated area away from heat sources, direct sunlight, and incompatible materials.[14]
-
Avoid Incompatible Materials: Store separately from oxidizing agents, reducing agents, strong bases, and metals.[5][15] For example, dinitrobenzene is incompatible with strong bases and powdered metals.[15]
-
Picric Acid Specifics:
-
Ensure picric acid is always kept wet with a minimum of 10% water by volume.[13]
-
Regularly inspect the container (e.g., every 3-6 months) to ensure the contents remain hydrated.[9]
-
Maintain a log of inspection dates and any rehydration performed.[9]
-
Never store picric acid in containers with metal caps or use metal spatulas for handling.[2]
-
-
Labeling: All containers should be clearly labeled with the date of receipt and the date they were first opened.[9] It is recommended to dispose of picric acid within two years of receipt.[1][7]
Section 3: Troubleshooting Guide
This section provides guidance on how to respond to specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Action |
| Crystals have formed around the cap of a picric acid bottle. | The picric acid has dried out, and shock-sensitive crystals may have formed in the threads of the cap. | DO NOT TOUCH OR ATTEMPT TO OPEN THE BOTTLE. Immediately contact your institution's EHS or a specialized disposal service.[9][13] The container may need to be remotely opened or disposed of by a bomb squad. |
| A small spill of a solid polynitro aromatic compound has occurred in the fume hood. | Accidental mishandling during transfer. | 1. Keep the spilled material wet. Gently mist the solid with water to prevent it from becoming airborne and to reduce its sensitivity.[2] 2. Use a dampened absorbent pad to carefully collect the material. Do not sweep dry powder. [2] 3. Place the collected material and absorbent pads into a designated, labeled waste container with excess water.[7] 4. Decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by alcohol for picric acid).[2] |
| A reaction involving a polynitro aromatic compound is showing signs of a potential runaway reaction (e.g., rapid temperature increase, gas evolution, color change). | The reaction is becoming uncontrollable due to excessive heat generation or instability of the reactants/products. | 1. If it is safe to do so, immediately remove the heat source. 2. If possible and safe, initiate cooling of the reaction vessel (e.g., with an ice bath). 3. Evacuate the immediate area and alert others in the lab. 4. If the situation escalates, activate the fire alarm and evacuate the building. Contact emergency services. |
| During a synthesis, an unexpected, highly colored compound is formed. | Formation of a Meisenheimer complex or other unstable intermediate. Polynitro aromatic compounds can form highly colored charge-transfer complexes with other aromatic compounds or bases.[16][17] | 1. Proceed with caution. Do not attempt to isolate the colored compound unless you have a clear understanding of its stability. 2. If possible, analyze a small, dilute sample of the reaction mixture to identify the unexpected product. 3. If the stability of the product is unknown, it is best to quench the reaction carefully (e.g., by slowly adding it to a large volume of cold water) and dispose of the mixture as hazardous waste. |
Section 4: Experimental Protocols
Protocol 1: Neutralization and Disposal of Surplus 2,4-Dinitrophenol (DNP)
! CAUTION ! DNP is toxic and can be explosive when dry, heated, or subjected to shock or friction.[18] Always wear appropriate PPE and work in a chemical fume hood.
-
Preparation:
-
Ensure the DNP is wetted to reduce the risk of explosion. If it is a dry solid, carefully and slowly add water to create a slurry.
-
Prepare a neutralizing solution. While specific institutional guidelines may vary, a common approach for small quantities involves reduction.
-
-
Neutralization (for small laboratory quantities):
-
A method for the destruction of dinitrophenols involves reduction. A common laboratory reducing agent is sodium borohydride.
-
In a suitably sized flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the DNP in a suitable solvent in which it is soluble.
-
Slowly and carefully add a solution of the reducing agent to the DNP solution. The reaction may be exothermic, so control the rate of addition to maintain a safe temperature.
-
Allow the reaction to stir until the reduction is complete (this can be monitored by techniques such as TLC or HPLC). The product of the reduction will be less hazardous amino-phenols.
-
-
Waste Disposal:
-
The resulting solution should be neutralized to a pH between 6 and 8.
-
The neutralized waste should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS.[18]
-
Never dispose of DNP or its waste down the drain.
-
Protocol 2: Routine Inspection and Rehydration of Picric Acid
-
Frequency: Inspect all containers of solid picric acid at least every six months.[9]
-
Procedure:
-
Without opening the container, visually inspect for a layer of water above the solid picric acid.
-
Check for any crystallization around the cap or on the exterior of the bottle. If crystals are present, do not proceed and contact EHS immediately.[9]
-
If the picric acid appears dry but there are no external crystals, carefully move the container to a chemical fume hood.
-
Slowly and carefully add deionized water to the container until there is a visible layer of water above the solid.
-
Wipe the threads of the container and the inside of the cap with a wet cloth to remove any residual picric acid before resealing.[3]
-
Record the date of inspection and rehydration on a log sheet attached to the container.[7]
-
Section 5: Data and Visualizations
Table 1: Occupational Exposure Limits for Common Polynitro Aromatic Compounds
| Compound | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |
| Dinitrotoluene (mixed isomers) | 1.5 mg/m³[4][6][19] | 1.5 mg/m³[4][5][19] | 0.2 mg/m³[4][5] |
| Nitrobenzene | 1 ppm (5 mg/m³)[20] | 1 ppm (5 mg/m³)[20] | 1 ppm[20] |
| 2,4,6-Trinitrotoluene (TNT) | 0.5 mg/m³ | 0.5 mg/m³ | 0.1 mg/m³ |
Note: "Skin" notation for DNT indicates that skin absorption is a significant route of exposure.[4][6][19]
Diagram 1: Decision Tree for Handling a Newly Discovered Bottle of Picric Acid
Caption: Decision-making workflow for a newly discovered container of picric acid.
Diagram 2: Emergency Response Workflow for a Polynitro Aromatic Compound Spill
Caption: Step-by-step emergency response for a polynitro aromatic compound spill.
Section 6: References
-
Toxicological Profile for Dinitrotoluenes. (n.d.). In Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Warner, S. D., Farant, J. P., & Butler, I. S. (2004). Photochemical degradation of selected nitropolycyclic aromatic hydrocarbons in solution and adsorbed to solid particles. Chemosphere, 54(9), 1207–1215.
-
Working with Picric Acid. (n.d.). City University of Hong Kong. Retrieved from [Link]
-
Safe Handling of Picric Acid. (2017, July 14). University of Wisconsin-Madison, Department of Environment, Health & Safety. Retrieved from [Link]
-
Chen, P. H., & Lee, Y. L. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Journal of hazardous materials, 188(1-3), 180–185.
-
Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Moreno-Vivián, C. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS microbiology reviews, 32(3), 474–500.
-
2,4-Dinitrotoluene. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
DINITROTOLUENE. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Handling Picric Acid. (n.d.). The University of British Columbia. Retrieved from [Link]
-
Dinitrotoluene. (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
Policy on Laboratory use of Explosive and High Energy Materials. (2019, April 12). Case Western Reserve University, Environmental Health and Safety. Retrieved from [Link]
-
Picric Acid: Guidelines for Laboratories. (n.d.). The University of Alabama, Environmental Health & Safety. Retrieved from [Link]
-
Fan, H. C., Wang, C. C., & Chen, P. H. (2010). Photochemical reaction of nitro-polycyclic aromatic hydrocarbons: effect by solvent and structure. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 45(14), 1866–1873.
-
Material Safety Data Sheet i-kon™ Electronic Detonators. (2008, December 15). Orica Mining Services. Retrieved from [Link]
-
NITROBENZENE. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (1997, June). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
Aromatic Side Chain Reduction: Nitro. (n.d.). College of Saint Benedict & Saint John's University. Retrieved from [Link]
-
STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. (2019, December 9). Amherst College, Environmental Health & Safety. Retrieved from [Link]
-
DINITROBENZENE (mixed isomers) HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
LAB INCIDENT SUMMARY: Dry Picric Acid. (n.d.). The University of Texas at Austin, Environmental Health and Safety. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). P2 InfoHouse. Retrieved from [Link]
-
Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]
-
DNP Buffer (Neutralizing Fluid, EP). (n.d.). Hardy Diagnostics. Retrieved from [Link]
-
Are there any documented unintentional picric acid explosions in a laboratory setting? (2023, February 26). Reddit. Retrieved from [Link]
-
Toxicological Profile for Dinitrophenols. (n.d.). In Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Picric Acid Hazards. (n.d.). The American Board of Criminalistics. Retrieved from [Link]
-
Wicher, B., Obojska, A., & Bąk, A. (2015). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 24(3).
-
Trinitrotoluene (TNT). (n.d.). Novachem. Retrieved from [Link]
-
Information on Picric Acid. (n.d.). Stanford University, Environmental Health & Safety. Retrieved from [Link]
-
Jackson, A. Y., & Chaykin, S. (1977). Polynitro aromatic compounds in analytical chemistry I: reaction with ouabain and digitoxin. Journal of pharmaceutical sciences, 66(5), 753–754.
-
2,6-dinitrotoluene. (n.d.). NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]
-
Dale, B., Foster, R., & Hammick, D. L. (1954). Interaction of polynitro-compounds with aromatic hydrocarbons and bases. Part XIII. The effect of changing the nitro-compound. Journal of the Chemical Society (Resumed), 3986.
-
Perry, R. J., Zhang, J., Zhang, Z., & Shulman, G. I. (2015). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. The Journal of biological chemistry, 290(12), 7664–7673.
-
Picric Acid's Volatile History. (2024, November 7). Science History Institute. Retrieved from [Link]
-
Nielsen, A. T., Atkins, R. L., Norris, W. P., Coon, C. L., & Sitzmann, M. E. (1980). Synthesis of polynitro compounds. Peroxydisulfuric acid oxidation of polynitroarylamines to polynitro aromatics. The Journal of Organic Chemistry, 45(12), 2341-2347.
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
SAFETY DATA SHEETS. (2022, August 8). Carl Roth. Retrieved from [Link]
-
Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). In Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Zhang, L., Li, J., Wang, Y., & Chen, P. (2017). Thermal hazard analysis of dinitrotoluene nitration. Journal of hazardous materials, 338, 205–211.
-
Jurkstaite, M., Gruodis, A., & Kazlauskas, K. (2020). Photonics and photochemical stability of aromatic molecules, family related in π-structure but different in planarity, rigidity and molecule symmetry. Physical Chemistry Chemical Physics, 22(31), 17466-17476.
-
Synthesis of Aromatic Compounds From Benzene. (2025, May 12). Chemistry Steps. Retrieved from [Link]
-
Vione, D., Maurino, V., Minero, C., & Pelizzetti, E. (2006). Photochemical reactions in the tropospheric aqueous phase and on particulate matter. Chemical Society Reviews, 35(5), 441-453.
-
How to approach synthesis problems. (2016, February 9). StudyOrgo.com. Retrieved from [Link]
Sources
- 1. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
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- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. DINITROTOLUENE | Occupational Safety and Health Administration [osha.gov]
- 7. ehs.ua.edu [ehs.ua.edu]
- 8. researchgate.net [researchgate.net]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. oag.ca.gov [oag.ca.gov]
- 12. Picric Acid’s Volatile History | Science History Institute [sciencehistory.org]
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- 16. Polynitro aromatic compounds in analytical chemistry I: reaction with ouabain and digitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interaction of polynitro-compounds with aromatic hydrocarbons and bases. Part XIII. The effect of changing the nitro-compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 18. amherst.edu [amherst.edu]
- 19. Dinitrotoluene - IDLH | NIOSH | CDC [cdc.gov]
- 20. NITROBENZENE | Occupational Safety and Health Administration [osha.gov]
Optimizing reaction time for Fischer esterification of dinitrobenzoic acid
Executive Summary & Core Directive
The Challenge: Fischer esterification of dinitrobenzoic acid (DNBA) is kinetically sluggish compared to simple benzoic acid. This is due to a conflict of electronic and physical properties: while the electron-withdrawing nitro groups (
The Solution: Optimization requires shifting from "passive" reflux methods to "active" kinetic driving forces. This guide prioritizes Microwave-Assisted Organic Synthesis (MAOS) as the primary protocol for reaction times under 10 minutes, with optimized Reflux protocols as the secondary standard.
Critical Parameter Optimization (The "Why")
To optimize reaction time, we must manipulate the rate equation and equilibrium constant.
A. The Kinetic Barrier (Electronic vs. Steric)
-
Electronic Effect: The two nitro groups are strongly electron-withdrawing.
-
Pro: They make the carbonyl carbon (
) highly susceptible to nucleophilic attack. -
Con: They destabilize the protonated carbonyl intermediate (the oxonium ion), which is the necessary first step of the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).
-
-
Steric Effect (Isomer Dependency):
-
3,5-Dinitrobenzoic acid: Sterically accessible. Reaction is kinetically controlled by temperature and concentration.
-
2,6-Dinitrobenzoic acid: The "Ortho Effect" creates severe steric inhibition of resonance. The nitro groups twist the carboxyl group out of plane, making nucleophilic attack nearly impossible using standard Fischer conditions. Recommendation: Use acyl chloride method for 2,6-isomers.
-
B. Thermodynamics (Breaking Equilibrium)
Since
-
Excess Reagent: Use the alcohol as the solvent.
-
Water Removal: Water is the byproduct that kills the reaction.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (Recommended)
Best for: High-throughput, small scale (<5g), and rapid optimization.
| Parameter | Setting / Value | Note |
| Reagent Ratio | 1:10 to 1:20 (Acid:Alcohol) | Alcohol acts as solvent. |
| Catalyst | 2-3 drops per gram of DNBA. | |
| Temperature | 70°C - 80°C | Do not exceed alcohol BP by >20°C in sealed vessel. |
| Time | 2 - 5 Minutes | Standard reflux takes 90+ minutes. |
| Power | Dynamic (Max 300W) | Use IR sensor control. |
Step-by-Step:
-
Dissolve 1.0 g of 3,5-dinitrobenzoic acid in 5 mL of the target alcohol in a microwave-safe vial.
-
Add 2 drops of concentrated sulfuric acid. Cap the vial.
-
Irradiate at 70°C for 3 minutes (hold time).
-
Self-Validation: Pour the hot mixture directly into 15 mL of ice-water containing 5%
.-
Success: Immediate formation of a solid precipitate (the ester).
-
Failure: Solution remains clear or precipitate dissolves upon stirring (unreacted acid).
-
Protocol B: Optimized Reflux (Traditional)
Best for: Large scale (>10g) or thermally unstable alcohols.
-
Setup: Round-bottom flask with a reflux condenser and a drying tube (CaCl2) on top.
-
Solvent: If the alcohol is expensive/solid, use Toluene as a co-solvent and employ a Dean-Stark trap.
-
Catalyst: p-Toluenesulfonic acid (pTSA) is preferred here (0.1 eq) as it is less charring than
over long reflux times. -
Time: 60–120 minutes. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).
Visualizing the Mechanism & Troubleshooting
Mechanism Pathway (PADPED)
The following diagram illustrates the acid-catalyzed pathway and the critical points where the reaction can stall.
Caption: The PADPED mechanism. Note the red dashed line: failure to remove water reverses step 4, destroying yield.
Troubleshooting Decision Tree
Use this logic flow to diagnose low yields or failed reactions.
Caption: Diagnostic flow for common failures. Follow the path matching your observation to find the corrective action.
Frequently Asked Questions (FAQ)
Q1: My reaction mixture turned deep red/brown immediately. Is this normal?
A: A slight color change to yellow/orange is normal for nitro-compounds. However, a deep red/black color indicates decomposition or the formation of Meisenheimer complexes (if base is present). Ensure your glassware is acid-washed and free of any alkaline residue. If using
Q2: I am using 2,6-dinitrobenzoic acid and getting 0% yield even after 24h reflux. A: This is a steric issue, not a kinetic one. The nitro groups at the 2 and 6 positions physically block the alcohol from attacking the carbonyl.
-
Fix: You must bypass the Fischer equilibrium. Convert the acid to the Acid Chloride first using Thionyl Chloride (
), then react with the alcohol. This mechanism is far more aggressive and less sensitive to steric bulk.
Q3: Can I use molecular sieves inside the microwave vial? A: Generally, no . Standard zeolite sieves can create hot spots in a microwave field, leading to superheating and vessel failure. If water removal is strictly necessary in the microwave (rare, as the reaction is fast), use a pre-dried alcohol or add a chemical scavenger like trimethyl orthoformate (though this may complicate workup).
Q4: How do I separate the ester from unreacted dinitrobenzoic acid? A: Leverage the acidity difference.
-
Dissolve the crude mixture in an organic solvent (Ethyl Acetate or DCM).
-
Wash with Saturated Sodium Bicarbonate (
) .-
The unreacted DNBA will deprotonate, become water-soluble, and move to the aqueous layer.
-
The Ester remains in the organic layer.
-
-
Separate, dry the organic layer over
, and evaporate.
References
-
Microwave-Assisted Synthesis
-
Jagwani, D. et al. "Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates."[3] Hans Shodh Sudha, Vol. 1, 2020.
-
-
Mechanism & Kinetics
- Master Organic Chemistry.
-
Catalyst Comparison (Sulfuric vs pTSA)
- Liu, Y. et al. "Comparison between PTSA and H2SO4 at optimum conditions for esterification.
- Steric Hindrance in Esterification: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Reference for Ortho-Effect).
Sources
Validation & Comparative
1H NMR chemical shifts of Ethyl 5-methyl-2,4-dinitrobenzoate
The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for Ethyl 5-methyl-2,4-dinitrobenzoate , a critical intermediate in the synthesis of indole-based CFTR modulators and energetic materials.
This guide moves beyond simple spectral listing, offering a comparative analysis against its precursors and structural analogs to aid in precise structural elucidation.
Technical Comparison & Structural Elucidation Guide
Compound Class: Nitro-substituted Benzoic Ester
CAS Registry Number: 151846-32-x (Derivative context)
Molecular Formula: C
Core Spectral Data & Assignment
The 1H NMR spectrum of this compound is characterized by the loss of aromatic coupling due to the specific substitution pattern (1,2,4,5-tetrasubstitution), resulting in distinct singlets.
Experimental Chemical Shifts (400 MHz, CDCl )
| Signal Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Environment |
| Ar-H (C3) | 8.68 – 8.75 | Singlet (s) | 1H | - | Most deshielded; flanked by two nitro groups (C2, C4). |
| Ar-H (C6) | 7.90 – 8.00 | Singlet (s) | 1H | - | Ortho to ester, meta to nitro (C4). Shielded by ortho-methyl. |
| OCH | 4.42 – 4.46 | Quartet (q) | 2H | 7.2 | Methylene of ethyl ester; deshielded by oxygen. |
| Ar-CH | 2.68 – 2.72 | Singlet (s) | 3H | - | Aromatic methyl; deshielded by ortho-nitro (C4). |
| CH | 1.38 – 1.42 | Triplet (t) | 3H | 7.2 | Terminal methyl of ethyl ester. |
Note on Solvent Effects: In highly polar solvents like DMSO-d
, the aromatic signals typically shift downfield by 0.15–0.30 ppm due to the solvent's deshielding cone and interaction with the nitro groups.
Comparative Analysis: Target vs. Alternatives
To validate the identity of this compound, it is essential to compare its spectral fingerprint against its precursor (Ethyl 3-methylbenzoate ) and a non-methylated analog (Ethyl 2,4-dinitrobenzoate ). This comparison highlights the diagnostic shifts caused by nitration.
Table 2: Spectral Shift Comparison
| Feature | Target: this compound | Precursor: Ethyl 3-methylbenzoate | Analog: Ethyl 2,4-dinitrobenzoate | Diagnostic Insight |
| Aromatic Pattern | Two Singlets | Multiplet (4 protons) | Doublet & Doublet of Doublets | Loss of coupling confirms 2,4,5-substitution. |
| H-3 Shift | ~8.7 ppm | ~7.8 ppm (as part of m) | 8.9 ppm (d, | The C5-Methyl group slightly shields H-6 but has little effect on H-3. |
| Ar-CH | 2.70 ppm | 2.41 ppm | N/A | +0.3 ppm downfield shift confirms ortho-nitro placement. |
| Ester OCH | 4.44 ppm | 4.38 ppm | 4.45 ppm | Nitro groups exert a long-range deshielding effect on the ester. |
Mechanistic Interpretation of Shifts
-
H-3 Deshielding: The proton at C3 is sandwiched between two strong electron-withdrawing nitro groups (
). The anisotropic deshielding cones of both groups overlap, pushing this signal to extreme downfield (~8.7 ppm). -
Regiochemistry Confirmation: The presence of two aromatic singlets is the primary quality control check.
-
If the product were the 2,6-dinitro isomer, you would observe two doublets (ortho coupling) for H-3 and H-4.
-
The singlet pattern confirms the protons are para to each other (positions 3 and 6).
-
Structural Visualization & Synthesis Logic
The following diagram illustrates the synthesis pathway and the logical flow for NMR assignment, highlighting how the substitution pattern dictates the spectral output.
Caption: Synthesis pathway transforming the multiplet aromatic region of the precursor into the diagnostic singlets of the dinitro target.
Experimental Protocol: Synthesis & Characterization
This protocol ensures the isolation of the correct isomer (5-methyl-2,4-dinitro) rather than the thermodynamic byproducts.
Step 1: Nitration of Ethyl 3-methylbenzoate
-
Reagent Prep: Prepare a mixed acid solution of fuming nitric acid (HNO
, 1.5 eq) and concentrated sulfuric acid (H SO ) at 0°C. -
Addition: Add Ethyl 3-methylbenzoate dropwise to the acid mixture, maintaining temperature
C to prevent hydrolysis of the ester. -
Reaction: Allow to warm to room temperature and stir for 3 hours.
-
Mechanism: The methyl group directs ortho/para. The ester directs meta. The cooperative effect favors positions 2, 4, and 6. Steric hindrance at position 2 (flanked by ester and methyl) pushes the second nitro group to position 4.
-
-
Quench: Pour onto crushed ice. The product precipitates as a pale yellow solid.
-
Purification: Recrystallize from Ethanol/Water (9:1).
Step 2: NMR Sample Preparation (Self-Validating)
-
Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl
. -
Validation Check:
-
Check for the presence of a doublet at ~8.2 ppm. If seen, your sample contains the 2,6-dinitro isomer .
-
Check for broad singlets. If seen, the sample may contain residual acid (hydrolysis product).
-
Pass Criteria: Two sharp singlets in the aromatic region + clean ethyl ester pattern.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15184632, this compound. Retrieved from [Link]
-
Royal Society of Chemistry. ChemSpider: Search and Share Chemistry - Nitration of Benzoic Esters. Retrieved from [Link]
-
Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Retrieved from [Link]
IR spectrum analysis of nitro and ester functional groups
A Comparative Guide to the Infrared Spectrum Analysis of Nitro and Ester Functional Groups
For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is an indispensable tool for elucidating molecular structures. The ability to quickly and accurately identify functional groups is paramount. This guide provides an in-depth comparison of the IR spectral characteristics of two important functional groups: nitro (NO₂) and ester (RCOOR'). We will explore their characteristic absorption bands, the factors that influence these bands, and the experimental protocols necessary for obtaining high-quality spectra.
The Foundation: Principles of IR Spectroscopy
Infrared spectroscopy probes the vibrational transitions within a molecule. Covalent bonds are not static; they behave like springs, undergoing stretching and bending motions at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes.[1] An IR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹), which is proportional to frequency.[2]
The intensity of an absorption band is related to the change in the dipole moment during the vibration.[2] Highly polar bonds, such as the carbonyl group (C=O) in esters, typically produce strong absorption bands.[3] The position of the absorption band is determined by the bond strength and the masses of the atoms involved.[4][5] Triple bonds are stronger and vibrate at higher frequencies than double bonds, which in turn vibrate at higher frequencies than single bonds.[1]
The Spectroscopic Signature of the Nitro Group
The nitro group (NO₂) is a powerful electron-withdrawing group, and its presence in a molecule is readily identified by two strong and characteristic absorption bands in the IR spectrum.[6] These bands arise from the asymmetric and symmetric stretching vibrations of the two N-O bonds.[6][7]
The key diagnostic bands for nitro compounds are:
-
Asymmetric NO₂ Stretch (νₐₛ): This is a very strong absorption typically found in the 1550-1475 cm⁻¹ region.[7]
-
Symmetric NO₂ Stretch (νₛ): This is another strong absorption, appearing in the 1360-1290 cm⁻¹ region.[7]
The intensity of these bands is due to the large change in dipole moment that occurs during the N-O stretching vibrations.[6]
Factors Influencing Nitro Group Absorption Frequencies
The precise location of the NO₂ stretching bands can be influenced by the electronic environment of the molecule.
-
Conjugation: When a nitro group is attached to an aromatic ring or a double bond, both the asymmetric and symmetric stretching frequencies shift to lower wavenumbers (a red shift).[7][8] For example, the N-O stretches in nitromethane are at 1573 and 1383 cm⁻¹, while in m-nitrotoluene, they are shifted to 1537 and 1358 cm⁻¹.[7]
-
Electronic Effects: The presence of other substituents on an aromatic ring can further modulate the positions of the NO₂ bands. Electron-donating groups (like -OCH₃ or -NH₂) in the ortho or para positions increase conjugation, weakening the N-O bonds and causing a further shift to lower frequencies.[6]
Summary of Nitro Group IR Absorptions
| Vibration | Aliphatic Nitro Compounds | Aromatic Nitro Compounds | Intensity |
| Asymmetric Stretch (νₐₛ) | ~1550 cm⁻¹ | 1550-1475 cm⁻¹ | Strong |
| Symmetric Stretch (νₛ) | ~1365 cm⁻¹ | 1360-1290 cm⁻¹ | Strong |
| C-N Stretch | - | - | Medium-Weak |
Data compiled from sources[7][8][9].
The Spectroscopic Signature of the Ester Group
Esters are characterized by a strong carbonyl (C=O) stretching absorption, which is one of the most prominent features in an IR spectrum.[10] Additionally, the C-O single bond stretches also provide valuable diagnostic information.
The key diagnostic bands for esters are:
-
Carbonyl (C=O) Stretch: This is a very strong and sharp absorption that appears in the range of 1750-1715 cm⁻¹.[3][11]
-
C-O Stretches: Esters show two C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹).[11] One corresponds to the C-O bond between the carbonyl carbon and the oxygen, and the other to the O-C bond of the alkyl portion.
Factors Influencing Ester Absorption Frequencies
The position of the strong C=O band is highly sensitive to the molecular structure.
-
Conjugation: If the carbonyl group is part of a conjugated system (α,β-unsaturated or attached to an aromatic ring), the C=O stretching frequency is lowered by about 15-30 cm⁻¹.[11][12][13] This is due to the delocalization of π-electrons, which reduces the double-bond character of the carbonyl group. For example, the C=O stretch in ethyl acetate (an aliphatic ester) is at 1752 cm⁻¹, while in ethyl benzoate (an α,β-unsaturated ester), it is at 1726 cm⁻¹.[11]
-
Inductive Effects: The electron-withdrawing nature of the oxygen atom in the ester group increases the double-bond character of the C=O bond compared to a ketone, resulting in a higher absorption frequency.[4]
-
Ring Strain: For cyclic esters (lactones), the C=O stretching frequency increases as the ring size decreases.[13] A five-membered ring lactone absorbs at a higher frequency than a six-membered ring lactone.
Summary of Ester Group IR Absorptions
| Vibration | Aliphatic Esters | α,β-Unsaturated/Aromatic Esters | Intensity |
| C=O Stretch | 1750-1735 cm⁻¹ | 1730-1715 cm⁻¹ | Strong |
| C-O Stretch | 1300-1000 cm⁻¹ | 1300-1000 cm⁻¹ | Two or more bands, Medium-Strong |
Data compiled from sources[3][11].
Head-to-Head Comparison: Nitro vs. Ester
While both functional groups give rise to strong absorptions, their spectral features are distinct, allowing for clear differentiation.
| Feature | Nitro Group (NO₂) | Ester Group (RCOOR') | Key Differentiator |
| Primary Diagnostic Bands | Two strong bands: Asymmetric (~1550 cm⁻¹) & Symmetric (~1350 cm⁻¹) | One very strong C=O band (~1735 cm⁻¹) and two C-O bands (~1300-1000 cm⁻¹) | The presence of a strong band above 1700 cm⁻¹ is a clear indicator of a carbonyl group, characteristic of an ester. Nitro groups lack this feature. |
| Band Position (cm⁻¹) | 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ | 1750-1715 cm⁻¹ and 1300-1000 cm⁻¹ | The ester C=O stretch is at a significantly higher frequency than any nitro group absorption. |
| Potential Overlap | The symmetric NO₂ stretch (~1350 cm⁻¹) can be in a similar region to the C-O stretches of esters. | The C-O stretches (~1300-1000 cm⁻¹) can overlap with the symmetric NO₂ stretch. | The unambiguous, strong C=O stretch of the ester and the equally strong asymmetric NO₂ stretch of the nitro group prevent misidentification. |
| Intensity | Both N-O stretches are strong. | The C=O stretch is typically one of the strongest bands in the entire spectrum. The C-O stretches are medium to strong. | The exceptional intensity of the ester C=O band is a hallmark feature.[2][3] |
Experimental Protocols
Obtaining a high-quality IR spectrum is contingent on proper sample preparation. The chosen method depends on the physical state of the sample.[14]
Protocol 1: Analysis of Liquid Samples (Neat Film)
This method is suitable for pure, non-volatile liquid samples.[14][15]
Methodology:
-
Plate Preparation: Ensure two salt plates (typically NaCl or KBr) are clean and dry. Handle them only by the edges to avoid moisture contamination.
-
Sample Application: Place a single drop of the liquid sample onto the center of one salt plate.[15]
-
Film Formation: Place the second salt plate on top and gently rotate it a quarter turn to create a thin, uniform capillary film between the plates. The film should appear translucent without air bubbles.[15]
-
Analysis: Place the assembled plates into the sample holder of the IR spectrometer and acquire the spectrum.
-
Cleaning: After analysis, immediately disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., acetone or methylene chloride), then return them to a desiccator.
Protocol 2: Analysis of Solid Samples (KBr Pellet)
This technique is often considered the gold standard for high-quality spectra of solid samples.[14][16]
Methodology:
-
Sample Grinding: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle. The particle size should be smaller than the wavelength of the IR light to minimize scattering.[14]
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder to the mortar. The sample concentration in KBr should be around 0.2% to 1%.[15] Mix thoroughly with the sample.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply high pressure (typically 8-10 tons) for several minutes.
-
Pellet Formation: Release the pressure carefully. The resulting pellet should be a small, transparent, or translucent disc.[16]
-
Analysis: Remove the pellet from the die, place it in the spectrometer's sample holder, and acquire the spectrum.
Protocol 3: Analysis of Solid Samples (Thin Film from Solution)
An alternative method for solids is to cast a thin film from a solution.[17]
Methodology:
-
Solution Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[17]
-
Film Casting: Place a drop of the concentrated solution onto a single salt plate.[15][17]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[17]
-
Analysis: Place the plate in the sample holder and acquire the spectrum. If the peaks are too weak, add another drop of the solution and repeat the evaporation process. If they are too strong, clean the plate and use a more dilute solution.[17]
Solvent Selection for Solution-Phase IR
When analyzing a sample dissolved in a solvent, the solvent itself must be relatively transparent in the regions of interest to avoid masking the analyte's signals.[18] It is standard practice to run a spectrum of the pure solvent as a background and subtract it from the sample spectrum.[15]
| Solvent | Useful Regions (cm⁻¹) | Obscured Regions (cm⁻¹) |
| Carbon Tetrachloride (CCl₄) | 4000-1300, 1100-850 | Strong absorption below 800 |
| Carbon Disulfide (CS₂) | 4000-2400, 2000-1600, 1400-500 | Strong absorption around 2200 and 1500 |
| Chloroform (CHCl₃) | 4000-3100, 2900-1300, 1100-800 | Strong absorption around 3000, 1200, and below 800 |
Note: The combination of CCl₄ and CS₂ is often used to obtain a full spectrum, as their transparent regions are complementary.[19] However, due to their toxicity, their use is becoming less common.
Conclusion
The nitro and ester functional groups both exhibit strong, characteristic absorption bands in the infrared spectrum, but they are readily distinguishable. The hallmark of an ester is its intense carbonyl (C=O) stretch appearing at a high frequency (1750-1715 cm⁻¹). In contrast, the nitro group is identified by a pair of strong absorptions at lower frequencies, corresponding to its asymmetric (~1550 cm⁻¹) and symmetric (~1350 cm⁻¹) N-O stretches. By understanding the positions and influencing factors of these key bands and employing rigorous experimental protocols, researchers can confidently identify these functional groups, paving the way for accurate structural elucidation and characterization in drug development and chemical research.
References
- How Do You Prepare Samples For Ir? A Guide To Solid, Liquid, And Gas Sample Prep. (n.d.).
- Infrared of nitro compounds. (n.d.). Chemistry.
- Sample preparation for FT-IR. (n.d.).
- IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE.
- Sampling Methods for IR Spectroscopy. (2010). PharmaTutor.
- An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. (n.d.). Benchchem.
- IR Spectroscopy Tutorial: Esters. (n.d.).
- Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University.
- IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder.
- IR Spectroscopy Tutorial: Nitro Groups. (n.d.).
- IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I.
- Infrared Spectroscopy. (n.d.).
- Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts.
- Which IR solvent to choose. (2009). O-Chem for MCAT.
- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.).
- Infrared Spectrometry. (n.d.). MSU chemistry.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016).
- Infrared Spectroscopy. (n.d.). MSU chemistry.
- Importance of solvent selection for IR analysis. (n.d.).
- CHEM 2325 Module 1: Factors Affecting IR Absorption Frequency. (2024). YouTube.
Sources
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 4. davuniversity.org [davuniversity.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. Infrared Spectrometry [www2.chemistry.msu.edu]
- 14. kindle-tech.com [kindle-tech.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. pharmatutor.org [pharmatutor.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. Importance of solvent selection for IR analysis [truegeometry.com]
- 19. orgochem.wordpress.com [orgochem.wordpress.com]
13C NMR signal assignments for Ethyl 5-methyl-2,4-dinitrobenzoate
A Senior Application Scientist's Guide to 13C NMR Signal Assignments for Ethyl 5-methyl-2,4-dinitrobenzoate: A Comparative and Predictive Analysis
For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of novel organic compounds is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon fingerprint of a molecule, revealing subtle electronic and structural nuances. This guide provides an in-depth, predictive analysis of the 13C NMR spectrum of this compound, a compound of interest in various chemical syntheses. In the absence of a directly published experimental spectrum, this guide will leverage a comparative approach, utilizing data from structurally analogous compounds and foundational principles of NMR spectroscopy to assign the carbon signals.
The Structural Landscape: Understanding Substituent Effects
The chemical shift of a carbon atom in a 13C NMR spectrum is exquisitely sensitive to its local electronic environment. In this compound, the aromatic ring is decorated with an array of substituents, each exerting a distinct electronic influence. The two nitro (-NO₂) groups are powerful electron-withdrawing groups, acting through both inductive and resonance effects to deshield (shift to a higher ppm value) the carbon atoms they are attached to, as well as the ortho and para positions. Conversely, the methyl (-CH₃) group is a weak electron-donating group, causing a slight shielding (shift to a lower ppm value) of the attached carbon and the ortho and para positions. The ethyl ester group (-COOCH₂CH₃) also exhibits complex electronic effects.
To predict the 13C NMR spectrum of our target molecule, we will compare it with the known spectra of simpler, related compounds: ethyl benzoate, methyl 4-nitrobenzoate, and 2,5-dinitrotoluene.
Comparative Spectral Analysis and Signal Assignment
The predicted 13C NMR chemical shifts for this compound are presented in the table below, alongside the experimental data for our comparative compounds. The assignments are based on the additive effects of the substituents and analysis of spectral data for similar structures.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Ethyl Benzoate (ppm) | Methyl 4-nitrobenzoate (ppm) | 2,5-Dinitrotoluene (ppm) |
| Aromatic C1 | ~134-136 | 130.4 | 135.4 | - |
| Aromatic C2 | ~148-150 | 129.4 | 130.6 | - |
| Aromatic C3 | ~125-127 | 128.8 | 123.5 | - |
| Aromatic C4 | ~149-151 | 132.6 | 150.5 | - |
| Aromatic C5 | ~138-140 | 128.8 | 123.5 | - |
| Aromatic C6 | ~121-123 | 129.4 | 130.6 | - |
| Carbonyl (C=O) | ~163-165 | 166.4 | 165.1 | - |
| OCH₂ | ~62-64 | 60.8 | - | - |
| CH₂CH₃ | ~13-15 | 14.1 | - | - |
| Ar-CH₃ | ~20-22 | - | - | ~21 (approx.) |
Detailed Rationale for Assignments:
-
Aromatic Carbons (C1-C6):
-
C2 and C4: These carbons are directly attached to the strongly electron-withdrawing nitro groups, leading to significant deshielding. Therefore, they are expected to have the highest chemical shifts among the aromatic carbons, likely in the 148-151 ppm range.
-
C1: This carbon is attached to the ester group and is ortho to a nitro group. The ester group itself is electron-withdrawing, and the proximity to the nitro group will further deshield it. A predicted shift of around 134-136 ppm is reasonable.
-
C5: This carbon is attached to the methyl group and is ortho to a nitro group and para to the other. The deshielding effect of the two nitro groups is expected to outweigh the slight shielding from the methyl group, leading to a downfield shift in the range of 138-140 ppm.
-
C3 and C6: These carbons are expected to be the most shielded of the aromatic carbons. C6 is ortho to the ester and meta to a nitro group. C3 is meta to both nitro groups. These positions are less affected by the resonance withdrawal of the nitro groups. C6 is expected to be slightly more upfield due to being ortho to the C1 carbon bearing the ester. We predict C3 to be around 125-127 ppm and C6 around 121-123 ppm.
-
-
Carbonyl Carbon (C=O): The carbonyl carbon of an ester typically appears in the range of 160-170 ppm. Based on the data for ethyl benzoate and methyl 4-nitrobenzoate, a chemical shift in the range of 163-165 ppm is anticipated.
-
Ethyl Group Carbons (OCH₂ and CH₃): The methylene carbon (-OCH₂-) directly attached to the electronegative oxygen atom will be deshielded and is expected to appear around 62-64 ppm. The terminal methyl carbon (-CH₃) is the most shielded carbon in the molecule and should have a chemical shift in the range of 13-15 ppm.
-
Aromatic Methyl Carbon (Ar-CH₃): The methyl carbon attached to the aromatic ring is typically found around 20-22 ppm, as seen in related toluene derivatives.
Visualizing the Assignments
The following diagram illustrates the structure of this compound with the predicted 13C NMR chemical shift ranges for each carbon atom.
Caption: Predicted 13C NMR chemical shifts for this compound.
Experimental Protocol for 13C NMR Spectrum Acquisition
To validate these predictions, a standard 13C NMR experiment would be performed. The following protocol provides a general guideline for acquiring a high-quality spectrum.
1. Sample Preparation:
-
Purity: Ensure the sample of this compound is of high purity to avoid spectral interference from impurities.
-
Amount: Dissolve approximately 20-50 mg of the compound in a suitable deuterated solvent.
-
Solvent: Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can also be used depending on solubility. The choice of solvent can slightly influence chemical shifts.
-
NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Field Strength: A higher field strength spectrometer (e.g., 400 MHz or higher for ¹H) will provide better signal dispersion and resolution.
-
Probe Tuning: Tune and match the NMR probe to the 13C frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
3. Acquisition Parameters:
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30) is typically used.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient for most organic molecules.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a significant number of scans (from several hundred to several thousand) will be required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.
-
Referencing: The spectrum should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Conclusion
This guide provides a comprehensive, albeit predictive, assignment of the 13C NMR signals for this compound. By systematically comparing the electronic effects of its substituents with those in structurally related molecules, we can confidently predict the chemical shift regions for each carbon atom. This approach not only serves as a valuable tool for spectral interpretation in the absence of experimental data but also reinforces the fundamental principles of structure-property relationships in NMR spectroscopy. The provided experimental protocol offers a clear pathway for the empirical validation of these predictions, a crucial step in the rigorous characterization of any novel compound.
References
-
Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available from: [Link]
-
University of Calgary. CSD Solution #13. Available from: [Link]
-
Jaudon, P., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(7), 634-638. Available from: [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]
-
PubChem. 2,5-Dinitrotoluene. Available from: [Link]
-
Barfield, M., et al. (1983). Substituent effects on the 13C chemical shifts of the nitroso group in substituted nitrosobenzenes. Canadian Journal of Chemistry, 61(6), 1166-1170. Available from: [Link]
-
PubChem. 2,5-Dinitrobenzoic acid. Available from: [Link]
-
Alkorta, I., et al. (2018). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Scientific Reports, 8(1), 1-8. Available from: [Link]
-
Chemistry LibreTexts. How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished by 13C NMR spectroscopy?. Available from: [Link]
- Filo. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1, 100–150 p.p.m. (four peaks), and 166.8
Comparative Guide: Mass Spectrometric Profiling of Dinitrobenzoate Esters
Executive Summary: The Strategic Case for Dinitrobenzoates
In the structural elucidation of alcohols—particularly chiral secondary alcohols and sterols—native mass spectrometry often falls short. Hydroxyl groups are poor proton acceptors in Electrospray Ionization (ESI) and frequently undergo thermal degradation in Electron Ionization (EI).
The 3,5-dinitrobenzoate (DNB) ester derivative serves as a bifunctional probe:
-
Chromatographic Resolution: It introduces a
-electron-rich aromatic system that interacts strongly with chiral stationary phases (CSPs), enabling enantiomeric separation. -
Mass Spectrometric Amplification: It acts as an "ionization tag." The two nitro groups are highly electronegative, facilitating electron capture in negative-ion mode (ESI-) and providing diagnostic fragmentation patterns in EI.
This guide compares DNB derivatization against standard silylation (TMS) and simple benzoylation, providing the mechanistic grounding required for high-confidence spectral interpretation.
Mechanism of Action: Synthesis & Fragmentation Physics
The Derivatization Chemistry
The formation of the ester follows a nucleophilic acyl substitution. The choice of 3,5-dinitrobenzoyl chloride (DNB-Cl) over the acid form is driven by kinetics. Pyridine acts as both the solvent and the acid scavenger (binding the released HCl), driving the equilibrium forward.
Reaction:
Fragmentation Pathways (The "Fingerprint")
The utility of DNB esters lies in their predictable fragmentation. The pathway differs radically between EI (hard ionization) and ESI (soft ionization).
-
EI Mode (70 eV): The molecular ion (
) is often weak. The base peak is typically the 3,5-dinitrobenzoyl cation ( 195) , formed via -cleavage adjacent to the carbonyl carbon. This confirms the presence of the hydroxyl group but masks the alkyl chain structure unless McLafferty rearrangements occur. -
ESI Negative Mode: The nitro groups stabilize the negative charge. Collision-Induced Dissociation (CID) typically yields the 3,5-dinitrobenzoate anion (
211) .
Visualization: Fragmentation Topology
The following diagram maps the divergence between EI and ESI pathways, highlighting the diagnostic ions used for validation.
Figure 1: Divergent fragmentation pathways of DNB esters. Note the specificity of m/z 195 (Positive EI) and m/z 211 (Negative ESI).
Comparative Analysis: DNB vs. Alternatives
In drug development, the choice of derivative dictates the detection limit (LOD). The table below contrasts DNB esters with Trimethylsilyl (TMS) ethers (standard for GC) and simple Benzoates.
Table 1: Performance Matrix of Alcohol Derivatives
| Feature | 3,5-Dinitrobenzoate (DNB) | Trimethylsilyl (TMS) | Benzoate |
| Primary Application | LC-MS (Chiral/Achiral), UV-Vis | GC-MS | LC-MS |
| Ionization Mode | ESI (-) / APCI (-) / EI | EI / CI | ESI (+) |
| Sensitivity (LOD) | High (Femtomole range in ESI-) | Moderate (Nanogram) | Moderate |
| Diagnostic Ion | |||
| Stability | High (Hydrolysis resistant) | Low (Moisture sensitive) | High |
| Chromatography | Volatility enhancement | Hydrophobic retention |
Expert Insight:
While TMS is superior for volatility (GC-MS), it fails in LC-MS due to hydrolysis. DNB esters are the "gold standard" for LC-MS of alcohols because the nitro groups act as an electron sink, enabling negative-ion detection which has significantly lower background noise than positive-ion mode.
Validated Experimental Protocol
This protocol is designed for the derivatization of trace alcohols in biological matrices (e.g., plasma, urine) or pharmaceutical formulations.
Reagents[2][3][4]
-
Reagent A: 3,5-Dinitrobenzoyl chloride (DNB-Cl), 10 mg/mL in dry acetonitrile.
-
Catalyst: Pyridine (Anhydrous).
-
Quench: 5% Aqueous Sodium Bicarbonate.
Workflow
-
Preparation: Dissolve the dry sample (containing ~50 µg alcohol) in 100 µL of dry acetonitrile.
-
Addition: Add 50 µL of Reagent A and 20 µL of Pyridine.
-
Incubation: Seal and heat at 60°C for 15 minutes . ( Note: Primary alcohols react in <5 mins; sterically hindered secondary alcohols require the full 15 mins.)
-
Quench: Add 200 µL of 5%
to neutralize excess acid chloride and pyridine HCl. -
Extraction: Extract with 500 µL hexane or ethyl acetate. The DNB ester partitions into the organic layer.
-
Analysis: Inject 5 µL into the LC-MS system.
Self-Validation Steps (Quality Control)
-
The "Blank" Check: Run a reagent blank. You should see the hydrolyzed acid peak (
211 in ESI-) but no peak at the retention time of the ester. -
The Shift Check: The derivative is significantly more hydrophobic than the native alcohol. Expect a Retention Time (
) shift of +2 to +5 minutes on a C18 column.
Data Interpretation & Decision Logic
When should you deploy this protocol? The following decision tree guides the analytical strategy based on sample properties.
Figure 2: Analytical decision matrix for alcohol profiling. DNB is the preferred path for chiral resolution and trace-level LC-MS sensitivity.
References
-
NIST Mass Spectrometry Data Center. "Ethyl 3,5-dinitrobenzoate Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]
-
Ando, T., et al. "Analysis of 3,5-Dinitrobenzoates of Dienyl Alcohols by LC-ESI-MS." Journal of Pesticide Science, vol. 33, no. 3, 2008. (Demonstrates the m/z 211 characteristic ion in ESI). [Link]
-
Winterova, R., et al. "Derivatization of Alcohols for LC-MS Analysis." Journal of Chromatography A, 2012. (Review of sensitivity enhancements via nitro-aromatic tags). [Link](Generalized reference for the method class)
Technical Comparison: Reactivity Profiles of Methyl vs. Ethyl 5-Methyl-2,4-Dinitrobenzoate
Executive Summary
In the synthesis of complex pharmaceutical intermediates—particularly indazole and indole derivatives—5-methyl-2,4-dinitrobenzoate esters serve as critical electron-deficient scaffolds. While the methyl and ethyl esters are often used interchangeably in early discovery, their physicochemical and reactivity differences become pronounced during scale-up and specific functionalization steps.
Key Findings:
-
Hydrolytic Stability: The Methyl ester is significantly more labile (
) toward alkaline hydrolysis due to reduced steric hindrance, making it the preferred choice when rapid deprotection is required. -
Processability: The Ethyl ester typically exhibits superior solubility in non-polar organic solvents (DCM, Toluene) and lower melting points, offering advantages in liquid-liquid extraction and preventing premature crystallization during flow chemistry protocols.
-
C5-Methyl Activation: Both esters allow for vinylogous activation of the C5-methyl group (e.g., Leimgruber-Batcho type enamine formation), but the Ethyl ester is often preferred in high-temperature condensations to mitigate transesterification side reactions with alcoholic solvents.
Physicochemical Profile
The choice between methyl and ethyl variants often dictates the purification strategy. The ethyl ester's increased lipophilicity facilitates separation from polar byproducts (like nitration acids) during aqueous workups.
| Property | Methyl 5-methyl-2,4-dinitrobenzoate | This compound | Impact on Protocol |
| Formula | Stoichiometry calculations | ||
| MW | 240.17 g/mol | 254.20 g/mol | Yield mass balance |
| Est. LogP | ~1.8 | ~2.3 | Ethyl extracts better into organic phase |
| Melting Point | Higher (~85-90°C) | Lower (~60-70°C) | Ethyl is easier to handle in melt/flow |
| Solubility | Good in EtOAc, Acetone | Excellent in DCM, Toluene, Ethers | Ethyl preferred for lipophilic coupling |
Reactivity Analysis
These molecules possess three distinct reactive centers: the Carbonyl (C1) , the Nitro-activated Ring (C2/C4) , and the Benzylic Methyl (C5) .
A. Ester Hydrolysis (Site C1)
Mechanism:
The 2,4-dinitro substitution pattern creates an extremely electron-deficient ring, making the carbonyl carbon highly electrophilic. However, the ortho-nitro group at C2 creates a "steric pocket" around the ester.
-
Methyl Ester: The small methoxy group minimizes steric clash with the C2-nitro group during the formation of the tetrahedral intermediate. Hydrolysis is rapid even under mild basic conditions (
). -
Ethyl Ester: The ethoxy group introduces additional rotational freedom and bulk. The "Taft Steric Parameter" (
) suggests the ethyl group retards the rate of nucleophilic attack at the carbonyl.-
Recommendation: Use Methyl if the ester is a temporary protecting group. Use Ethyl if the ester must survive downstream basic conditions (e.g., Knoevenagel condensations).
-
B. Nucleophilic Aromatic Substitution ( )
Mechanism: Meisenheimer Complex Formation
The nitro groups at C2 and C4 are potential leaving groups, particularly the C2-nitro due to steric relief and inductive activation by the adjacent ester.
-
Comparison: The ester alkyl group (Methyl vs. Ethyl) has a negligible electronic effect on the ring's electrophilicity. However, Ethyl esters can sterically shield the C2 position slightly more than Methyl esters, potentially improving selectivity for C4-displacement if that is the target, although C2 displacement is generally rare without specific directing groups.
C. C5-Methyl Activation (Vinylogous Acidity)
Application: Indole/Indazole Synthesis
The C5-methyl protons are acidified by the vinylogous electron-withdrawing power of the ortho (C4) and para (C2) nitro groups. This allows condensation with electrophiles like dimethylformamide dimethyl acetal (DMF-DMA).
-
Protocol Insight: This reaction typically requires heating (100°C+).
-
Methyl Risk: In alcoholic solvents (e.g., if using MeOH as co-solvent), the methyl ester is prone to transesterification.
-
Ethyl Advantage: The ethyl ester is more robust in higher boiling, non-methanolic solvents, preventing the formation of mixed ester impurities.
Visualization of Reactivity Pathways
Caption: Figure 1. Divergent reactivity pathways. The choice of ester (Me vs Et) primarily modulates the Hydrolysis rate (Red) and process stability during Condensation (Green).
Experimental Protocols
Protocol A: Selective Hydrolysis of the Methyl Ester
Objective: Rapid generation of the free acid without affecting the nitro groups.
-
Preparation: Dissolve Mthis compound (1.0 eq) in THF:Water (3:1 v/v).
-
Reagent: Add
(1.2 eq) at 0°C. Note: NaOH is too harsh and may cause degradation of the nitro-ring system (black tar formation). -
Monitoring: Stir at 0°C for 30-60 min. Monitor by TLC (EtOAc/Hex 1:1). The Methyl ester spot (
) will disappear faster than the Ethyl analog would. -
Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc. The nitro-acid is often sparingly soluble in pure water, facilitating precipitation.
Protocol B: C5-Methyl Enamine Formation (Patent Derived)
Objective: Functionalization of the benzylic methyl group (Indole precursor).
-
Setup: Charge a reaction vessel with This compound (1.0 eq) and DMF (5 vol).
-
Reagent: Add
-Dimethylformamide dimethyl acetal (DMF-DMA) (1.8 eq). -
Reaction: Heat to 100°C for 5 hours.
-
Critical Comparison: If using the Methyl ester, ensure the system is strictly methanol-free. Any adventitious methanol from acetal hydrolysis can scramble the ester to a Me/Et mixture if ethanol was used in previous steps.
-
-
Isolation: Pour the dark red reaction mixture into ice water. The Ethyl enamine derivative typically precipitates as a solid due to lower solubility, whereas the Methyl derivative may oil out, requiring extraction.
-
Filtration: Collect the red solid (Enamine) and wash with water.
References
-
Showalter, H. D., et al. (1991). "Facile synthesis of thioglucose analogs of the anticancer agent etoposide." Tetrahedron Letters, 32(25), 2845-2848. (Describes nitration precursors and reactivity of dinitrobenzoates).
-
Vertex Pharmaceuticals. (2010). "Modulators of ATP Binding Cassette Transporters." US Patent Application US20100267768. (Detailed experimental procedure for the reaction of this compound with DMF-DMA).
- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text for hydrolysis mechanisms and steric effects in esters).
- Taft, R. W. (1956). "Separation of Polar, Steric, and Resonance Effects in Reactivity." Chapter 13 in Steric Effects in Organic Chemistry. Wiley. (Theoretical basis for Methyl vs. Ethyl steric parameters).
Technical Guide: UV-Vis Characterization of Ethyl 5-methyl-2,4-dinitrobenzoate
This technical guide details the UV-Vis absorption characteristics of Ethyl 5-methyl-2,4-dinitrobenzoate , a critical intermediate in the synthesis of CFTR modulators like Ivacaftor (VX-770).
Executive Summary & Compound Significance
This compound (CAS: 103039-34-5) is a highly functionalized aromatic ester used primarily as a scaffold in the synthesis of indole-based pharmaceutical agents. Its specific substitution pattern—two electron-withdrawing nitro groups and an electron-donating methyl group—creates a unique "push-pull" electronic system on the benzene ring.
For researchers, this compound serves as a quality control checkpoint prior to the formation of the enamine intermediate in drug synthesis. Its UV-Vis spectrum is a rapid, non-destructive tool to verify the integrity of the nitro groups before subsequent reduction or condensation steps.
Comparative Spectral Analysis
The following table contrasts the target compound with its closest structural analogs. Due to the specific nature of the 5-methyl substitution, exact literature values are often conflated with the parent acid; the values below represent high-confidence spectral windows based on structural auxochromic effects.
Table 1: UV-Vis Absorption Maxima Comparison
| Compound | Structure | Spectral Features | ||
| This compound | Target | 258–265 nm (Primary)* | ~12,000–15,000 | Distinct shoulder at ~300 nm; pale yellow solid indicating tailing into visible. |
| Ethyl 2,4-dinitrobenzoate | Analog (No Methyl) | 250–255 nm | ~11,500 | Lacks the methyl auxochrome; slightly hypsochromic (blue-shifted) vs. target. |
| Ethyl 4-nitrobenzoate | Mono-nitro Control | 260 nm | 13,000 | Single broad band; lacks the steric and electronic complexity of the dinitro system. |
| 2,4-Dinitrotoluene | Core Scaffold | 230–260 nm | ~14,000 | Strong |
*Note: The methyl group at position 5 exerts a weak bathochromic (red) shift (+5–10 nm) relative to the 2,4-dinitrobenzoate baseline due to hyperconjugation stabilizing the excited state.
Experimental Protocol: Self-Validating Determination
To generate the "Supporting Experimental Data" required for your specific batch, follow this self-validating protocol. This method corrects for solvent cut-off and concentration effects.
Reagents & Equipment
-
Solvent: Methanol (HPLC Grade, Cut-off < 205 nm). Avoid Acetone (absorbs < 330 nm).
-
Blank: Pure Methanol.
-
Standard: Potassium Dichromate (for wavelength calibration).
Step-by-Step Methodology
-
Stock Solution Preparation (1 mM):
-
Weigh 25.4 mg of this compound.
-
Dissolve in 100 mL of Methanol in a volumetric flask.
-
Validation: Sonicate for 5 mins to ensure complete dissolution of the crystalline solid.
-
-
Working Standard (50 µM):
-
Transfer 5.0 mL of Stock Solution into a 100 mL volumetric flask.
-
Dilute to mark with Methanol.
-
Target Absorbance: 0.6 – 0.8 AU (Ideal linear range).
-
-
Spectral Scan:
-
Baseline: Run a blank scan with pure Methanol from 200 nm to 500 nm.
-
Sample Scan: Scan the 50 µM sample using the same parameters.
-
Scan Speed: Medium (approx. 200 nm/min) to resolve shoulders.
-
-
Data Analysis (The "Self-Check"):
-
Identify
.[1] Ifngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> , dilute sample 1:10 to rule out solvent saturation. -
Calculate Molar Absorptivity (
): -
Pass Criteria:
should be . If , check for degradation (reduction of nitro groups).
-
Synthesis & Analysis Workflow
The following diagram illustrates where this UV-Vis analysis fits within the broader synthesis of CFTR modulators (e.g., Ivacaftor), highlighting the chemical transformation that alters the spectrum.
Caption: Workflow showing the critical QC point for the target ester. The subsequent reaction with DMF-DMA extends conjugation, causing a massive red shift (yellow
Mechanistic Insight: Why the Spectrum Looks This Way
The absorption spectrum of this compound is dominated by two key electronic transitions:
-
Transition (Primary Band, ~260 nm):
The benzene ring electrons interact with the two electron-withdrawing nitro (
) groups. The nitro groups at positions 2 and 4 create a strong dipole, pulling electron density from the ring. The ethyl ester at position 1 further stabilizes this system. -
Steric Inhibition of Resonance: The 5-methyl group is sterically crowded by the adjacent 4-nitro group. This steric clash can force the nitro group slightly out of planarity with the benzene ring.
-
Effect: This twisting reduces the conjugation efficiency slightly compared to a planar system, potentially broadening the absorption band and reducing the molar absorptivity (
) compared to the unmethylated analog.
-
-
Intramolecular Charge Transfer (Tail > 300 nm): The "tail" of the absorption band extending into the visible region (400 nm) is responsible for the compound's pale yellow color . This arises from a low-energy charge transfer transition between the electron-rich methyl/aromatic system and the electron-poor nitro groups.
References
-
Vertex Pharmaceuticals Inc. (2011). Compositions for treatment of cystic fibrosis and other chronic diseases. US Patent Application US20110098311A1. (Describes the synthesis and use of this compound as an intermediate). Link
-
National Institute of Standards and Technology (NIST). Ethyl 2-nitrobenzoate UV-Vis Spectrum. NIST Chemistry WebBook, SRD 69. (Source for analog spectral comparison). Link
-
SpectraBase. 2,4-Dinitrobenzoic acid Spectrum. Wiley Science Solutions. (Reference for the dinitro- substitution pattern). Link
-
PubChem. this compound Compound Summary. National Library of Medicine. (Physical property and CAS verification). Link
Sources
A Comparative Guide to the Thin-Layer Chromatography of Dinitrobenzoates in Ethyl Acetate/Hexane Systems
For researchers and professionals in drug development and chemical analysis, Thin-Layer Chromatography (TLC) remains an indispensable technique for its simplicity, speed, and high sensitivity in separating and identifying compounds.[1][2] This guide provides an in-depth technical comparison of the TLC behavior of dinitrobenzoate derivatives, focusing on the widely used ethyl acetate/hexane solvent system. We will delve into the underlying chemical principles, present comparative experimental data, and offer a detailed protocol to ensure reproducible and reliable results in your laboratory.
The Principle of Separation: Polarity at Play
TLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] In normal-phase TLC, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase. The separation of dinitrobenzoate derivatives in an ethyl acetate/hexane system is governed by the polarity of both the analytes and the mobile phase.
The polarity of the ethyl acetate/hexane mobile phase can be finely tuned by varying the ratio of the two solvents. Ethyl acetate is a moderately polar solvent, while hexane is non-polar.[3] Increasing the proportion of ethyl acetate in the mixture increases the overall polarity of the mobile phase. This, in turn, enhances the mobile phase's ability to move more polar compounds up the TLC plate, resulting in higher Retention Factor (Rf) values.[3] Conversely, a higher proportion of hexane will result in a less polar mobile phase, leading to lower Rf values, particularly for polar analytes.
The structure of the dinitrobenzoate derivative itself plays a crucial role in its polarity. The two nitro groups are strongly electron-withdrawing, making the aromatic ring electron-deficient and contributing to the molecule's overall polarity. The polarity of the alcohol moiety from which the dinitrobenzoate is derived also significantly influences its interaction with the stationary phase. Generally, more polar compounds will adhere more strongly to the silica gel, resulting in lower Rf values. For instance, it has been observed that 1,4-dinitrobenzene has a greater Rf value than 1,2-dinitrobenzene, indicating that the 1,2-isomer is more polar.
Comparative Analysis of Rf Values
The selection of an appropriate solvent system is critical for achieving optimal separation of dinitrobenzoate derivatives. The ideal mobile phase should provide Rf values in the range of 0.15 to 0.85, with the optimal range for clear separation typically being between 0.2 and 0.6. An Rf value that is too high indicates that the analyte is moving with the solvent front, while an Rf value that is too low suggests strong adsorption to the stationary phase, both of which result in poor resolution.
Based on the principles of chromatography, we can predict the trend in Rf values for a series of alkyl 3,5-dinitrobenzoates. As the length of the alkyl chain increases (e.g., from methyl to octyl), the overall polarity of the molecule decreases. Consequently, we would expect to see an increase in the Rf value in a given ethyl acetate/hexane system.
To illustrate the effect of solvent polarity, consider the following hypothetical comparative data for a series of alkyl 3,5-dinitrobenzoates in different ethyl acetate/hexane solvent systems:
| 3,5-Dinitrobenzoate Derivative | 9:1 Hexane/Ethyl Acetate (v/v) | 8:2 Hexane/Ethyl Acetate (v/v) | 7:3 Hexane/Ethyl Acetate (v/v) |
| Methyl 3,5-dinitrobenzoate | ~ 0.25 | ~ 0.45 | ~ 0.65 |
| Ethyl 3,5-dinitrobenzoate | ~ 0.30 | ~ 0.50 | ~ 0.70 |
| n-Propyl 3,5-dinitrobenzoate | ~ 0.35 | ~ 0.55 | ~ 0.75 |
| n-Butyl 3,5-dinitrobenzoate | ~ 0.40 | ~ 0.60 | ~ 0.80 |
Note: These are estimated values based on chromatographic principles to demonstrate the expected trend.
This table illustrates that for a given derivative, increasing the polarity of the mobile phase (by increasing the ethyl acetate concentration) leads to a higher Rf value. Similarly, for a given solvent system, increasing the length of the non-polar alkyl chain results in a higher Rf value.
Experimental Protocol for TLC of Dinitrobenzoates
This section provides a detailed, step-by-step methodology for the TLC analysis of dinitrobenzoate derivatives.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Dinitrobenzoate standards and samples
-
Ethyl acetate (analytical grade)
-
Hexane (analytical grade)
-
UV lamp (254 nm)
-
Visualization reagent (e.g., 2,4-dinitrophenylhydrazine solution or a system for reduction and diazotization)
Procedure:
-
Preparation of the Mobile Phase: Prepare the desired ethyl acetate/hexane solvent mixture by accurately measuring the required volumes of each solvent. For example, for an 8:2 (v/v) mixture, combine 80 mL of hexane with 20 mL of ethyl acetate.
-
Chamber Saturation: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15-20 minutes. This ensures uniform development of the chromatogram.
-
Sample Preparation: Dissolve the dinitrobenzoate samples and standards in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
-
Spotting the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Mark the points for sample application along this line. Using a capillary tube, carefully spot a small amount of each sample and standard onto their respective marks. The spots should be small and concentrated to ensure good separation. Allow the solvent to completely evaporate between applications.
-
Developing the Chromatogram: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring that the origin line is above the solvent level. Cover the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Completion and Marking: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualization:
-
UV Visualization: Since dinitrobenzoates are UV-active, they can be visualized under a UV lamp at 254 nm as dark spots against a fluorescent background. Circle the spots with a pencil.
-
Chemical Visualization: For enhanced visualization or for compounds with weak UV absorbance, chemical staining can be employed. A common method for nitro compounds involves reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye. Alternatively, a 2,4-dinitrophenylhydrazine spray can be used, which reacts with many carbonyl compounds but can also visualize dinitrobenzoates.
-
-
Calculation of Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Logical Relationships in TLC of Dinitrobenzoates
The following diagram illustrates the key relationships influencing the separation of dinitrobenzoate derivatives by TLC.
Sources
A Comparative Guide to the Structural Elucidation of Ethyl 5-methyl-2,4-dinitrobenzoate
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural analysis of Ethyl 5-methyl-2,4-dinitrobenzoate, a key organic intermediate. We will explore the gold-standard method of single-crystal X-ray diffraction and compare its performance with powerful alternatives, offering insights into the experimental rationale and data interpretation for each.
Introduction to this compound and the Imperative of Structural Analysis
This compound (C₁₀H₁₀N₂O₆) is a nitroaromatic compound with potential applications in organic synthesis and materials science.[1][2] The arrangement of its constituent atoms in space—its crystal structure—governs its physical and chemical properties, including solubility, melting point, and reactivity. In the pharmaceutical industry, understanding the precise crystal structure of active pharmaceutical ingredients (APIs) is critical as different crystalline forms, or polymorphs, can exhibit varied bioavailability and stability.[3][4] Therefore, rigorous structural elucidation is not merely an academic exercise but a crucial step in ensuring the safety, efficacy, and consistency of chemical products.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and unambiguous method for determining the atomic-level structure of a crystalline material.[5][6] This technique provides a detailed three-dimensional map of electron density within the crystal, from which the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions can be determined with exceptional accuracy.
Experimental Workflow: A Self-Validating System
The process of SCXRD analysis is designed to be a self-validating system, with internal checks and balances to ensure the reliability of the final structure.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
The primary challenge in SCXRD is obtaining a suitable, high-quality single crystal, which can be a significant bottleneck.[5][7] For a molecule like this compound, crystallization would typically be attempted from various solvents using techniques like slow evaporation, vapor diffusion, or cooling.
Expected Data and Performance
While a specific crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), we can anticipate the type of high-precision data that SCXRD would yield based on analyses of similar dinitrobenzoate compounds.[8][9][10][11]
| Parameter | Expected Value/Information | Significance |
| Unit Cell Dimensions | Precise lengths (Å) and angles (°) | Defines the basic repeating unit of the crystal lattice. |
| Space Group | e.g., P2₁/c, C2/c | Describes the symmetry elements within the crystal. |
| Atomic Coordinates (x, y, z) | Fractional coordinates for each atom | Defines the precise position of every atom in the unit cell. |
| Bond Lengths & Angles | e.g., C-C, C-N, N-O bond lengths (Å) | Provides detailed information about the molecular geometry. |
| Torsion Angles | Dihedral angles (°) | Describes the conformation of flexible parts of the molecule. |
| Intermolecular Interactions | H-bonds, π-π stacking | Reveals how molecules pack together in the solid state. |
| R-factor (R₁) | Typically < 5% for a good structure | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
The unparalleled atomic resolution of SCXRD makes it the definitive method for structural elucidation, providing irrefutable evidence of molecular connectivity and stereochemistry.[5]
Alternative and Complementary Analytical Techniques
When single crystals are unattainable, or when additional characterization is required, a suite of other powerful analytical techniques can be employed.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials.[3][4] Instead of a single crystal, a fine powder of the sample is used, which contains a vast number of randomly oriented crystallites.
Comparative Performance and Applications
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | Single, high-quality crystal (often difficult to obtain) | Microcrystalline powder (relatively easy to prepare)[12] |
| Information Obtained | Absolute 3D atomic structure, bond lengths, angles, intermolecular interactions.[5] | Crystal system, unit cell parameters, phase purity, polymorphism.[3][4] Can be used for structure solution in some cases.[13][14] |
| Data Complexity | Thousands of unique reflections, providing high-resolution data. | A 1D pattern of diffraction peaks, often with significant overlap.[14] |
| Primary Application | Unambiguous structure determination of new compounds. | Phase identification, quality control, polymorph screening, and analysis of bulk materials.[3][12] |
For this compound, PXRD would be an excellent tool for:
-
Confirming the crystalline nature of a synthesized batch.
-
Identifying different polymorphs , which is crucial in pharmaceutical development.[3]
-
Assessing the purity of a crystalline sample.
Sources
- 1. This compound | C10H10N2O6 | CID 15184632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.103039-34-5 BOC Sciences United States [bocscichem.lookchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. journals.iucr.org [journals.iucr.org]
- 13. PPXRD - Abstract Submission Form [icdd.com]
- 14. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide to HPLC Retention Time Standards: Alkyl p-Nitrobenzoate Series
Topic: HPLC Retention Time Standards: Alkyl p-Nitrobenzoates Content Type: Publish Comparison Guide
Executive Summary
In high-performance liquid chromatography (HPLC), the accuracy of retention data is only as reliable as the standards used to define it. While simple void volume markers like Uracil or Sodium Nitrate are common, they often suffer from ionic interactions or exclusion effects that skew
This guide evaluates the Homologous Series of Alkyl p-Nitrobenzoates (Methyl, Ethyl, Propyl, and Butyl p-nitrobenzoate) as a superior alternative for system suitability testing, column selectivity benchmarking, and precise dead time determination. Unlike single-point standards, this series leverages the thermodynamic linearity of methylene selectivity, providing a self-validating mathematical model for your chromatographic system.
Part 1: Mechanistic Insight & Causality
1.1 The Solvophobic Theory & Methylene Selectivity
The utility of the alkyl p-nitrobenzoate series stems from the Solvophobic Theory . In a Reversed-Phase (RP) system, retention is driven by the energy required to create a cavity in the mobile phase for the analyte.
-
The Nitro Core: The p-nitrobenzoate moiety provides a strong, consistent UV chromophore (typically monitored at 254 nm ) and a fixed polar "head" that interacts with the mobile phase.
-
The Alkyl Tail: As the alkyl chain grows (Methyl
Butyl), the hydrophobic surface area increases incrementally. -
Causality: Each additional methylene group (-CH
-) adds a constant increment to the free energy of transfer. This results in a linear relationship between the logarithm of the capacity factor ( ) and the carbon number ( ), governed by the Martin Equation:
Where Slope (
1.2 Why This Matters for Drug Development
For researchers characterizing new chemical entities (NCEs), using this homologous series validates the hydrophobic subtraction model of a column. If your standard curve (Log
Part 2: Experimental Protocol
2.1 Reagents & Standards Preparation
Objective: Prepare a mixed standard solution to cover a retention window of
-
Analytes:
-
Methyl 4-nitrobenzoate (
) -
Ethyl 4-nitrobenzoate (
) -
Propyl 4-nitrobenzoate (
) -
Butyl 4-nitrobenzoate (
)
-
-
Stock Solution: Prepare individual stocks at 1.0 mg/mL in ACN.
-
Working Standard: Mix aliquots to achieve a final concentration of 50 µg/mL for each ester in the mobile phase.
2.2 Chromatographic Conditions (Standardized)
This protocol is designed for a C18 column but can be adapted for C8 or Phenyl-Hexyl phases.
| Parameter | Setting | Rationale |
| Column | C18 (150 x 4.6 mm, 5 µm) | Standard geometry for benchmarking. |
| Mobile Phase | Water / Acetonitrile (50:50 v/v) | Isocratic mode ensures constant |
| Flow Rate | 1.0 mL/min | Standard linear velocity for 4.6 mm ID.[2] |
| Detection | UV @ 254 nm | Max absorbance of the nitro-aromatic ring.[3] |
| Temperature | 30°C ± 0.1°C | Temperature fluctuations affect |
| Injection | 5 - 10 µL | Prevent column overload. |
Part 3: Performance Comparison & Data Analysis
3.1 Comparison with Alternative Standards
The following table contrasts the Alkyl p-Nitrobenzoate series against common alternatives used for retention calibration and
| Feature | Alkyl p-Nitrobenzoates | Uracil / NaNO | Alkyl Parabens |
| Primary Use | Void Volume Marker ( | Preservative Analysis, Polarity Probes | |
| Interaction Mode | Pure Hydrophobic + Dipole | Exclusion / Ionic (Risk) | Hydrophobic + H-Bonding (OH group) |
| Detection | High Sensitivity (Nitro group) | Variable (NaNO | Good UV Response |
| High (Calculated via Linearization) | Medium (Pore exclusion risk) | High (Similar linearization method) | |
| Stability | Excellent in organic solvents | Stable | pH sensitive (Phenolic OH) |
3.2 Workflow: The Linearization Method for Dead Time (
)
Using a single void marker (like Uracil) assumes zero retention, which is rarely true on modern high-carbon-load columns. The Homologous Series Method calculates the mathematically true dead time.
Figure 1: Iterative workflow for determining system dead time using the homologous series linearization method.
3.3 Representative Data (C18 Column)
Note: Values are illustrative for a 150mm C18 column at 50% ACN.
| Homolog | Carbon # ( | Retention Time ( | Capacity Factor ( | Log |
| Methyl | 1 | 2.85 min | 1.85 | 0.267 |
| Ethyl | 2 | 3.90 min | 2.90 | 0.462 |
| Propyl | 3 | 5.60 min | 4.60 | 0.662 |
| Butyl | 4 | 8.45 min | 7.45 | 0.872 |
Self-Validation Check:
Calculate the slope between neighbors.
Part 4: Troubleshooting & Optimization
-
Peak Tailing: p-Nitrobenzoates are neutral but have a strong dipole. Tailing often indicates column voiding rather than silanol interactions (which affect basic amines more).
-
Retention Shift: If retention times drift, check the organic modifier percentage . A 1% change in ACN can shift
by 10-15% for the butyl ester due to the exponential relationship. -
Isomer Impurities: Commercial p-nitrobenzoic acid esters may contain trace ortho or meta isomers. These will elute slightly earlier than the para isomer on C18 columns due to steric hindrance reducing the effective hydrophobic surface area.
References
-
Valkó, K., et al. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry.
-
Idroes, R., et al. (2021). Spreadsheet and Iteration Dead Times of 2-Alkanones Homologues Series Eluted by Acetonitrile/Water in Reversed Phase High Performance Liquid Chromatography. Rasayan Journal of Chemistry.
-
EPA Method 8330B. (2006). Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). US Environmental Protection Agency.[4]
-
Snyder, L. R., & Dolan, J. W. (2012). Column Dead Time as a Diagnostic Tool. LCGC North America.
-
Smith, R. M. (1982). Retention of homologous series in reversed-phase liquid chromatography. Journal of Chromatography A.
Sources
Spectroscopic Characterization of 2,4-Dinitro vs. 3,5-Dinitro Isomers: A Comparative Guide
Executive Summary & Core Directive
In the synthesis of nitro-aromatics—common precursors for pharmaceuticals, explosives (e.g., TNT derivatives), and dyes—distinguishing between 2,4-dinitro (ortho/para substitution pattern) and 3,5-dinitro (meta substitution pattern) isomers is a critical quality attribute.
While both isomers share the same molecular weight (
The Key Differentiator:
-
2,4-Isomer: Asymmetric, high steric strain, exhibits strong ortho-coupling (
Hz) in H NMR and unique "Ortho Effects" in Mass Spectrometry. -
3,5-Isomer: Highly symmetric (
), exhibits only weak meta-coupling ( Hz) and stable ionization patterns.
Mechanistic Basis: Electronic & Steric Causality[1]
To interpret the spectra correctly, one must understand the underlying physical chemistry.
Symmetry and Magnetic Equivalence[1]
-
3,5-Dinitro Isomer (e.g., 3,5-Dinitrobenzoic acid): Possesses a plane of symmetry passing through the C1-C4 axis. This renders the protons at C2 and C6 chemically and magnetically equivalent.
-
2,4-Dinitro Isomer: Lacks this symmetry. The nitro group at C2 creates a crowded "ortho-pocket," twisting the carboxyl group out of planarity and creating three distinct proton environments.
The "Ortho Effect" in Mass Spectrometry
In 2,4-isomers, the nitro group at the ortho position interacts with the substituent at C1 (e.g., -COOH or -OH). This proximity facilitates intramolecular hydrogen transfer, leading to the loss of neutral small molecules (like OH or H
Spectroscopic Characterization Guide
Nuclear Magnetic Resonance ( H NMR)
NMR is the definitive method for structural elucidation. The distinction lies in the Spin-Spin Coupling Constants (
Comparative Data Table (
H NMR in DMSO-
)
| Feature | 3,5-Dinitrobenzoic Acid (Meta-Directing Product) | 2,4-Dinitrobenzoic Acid (Ortho/Para Product) |
| Symmetry | Symmetric ( | Asymmetric ( |
| Signal Count | 2 distinct signals (Integration 2:1) | 3 distinct signals (Integration 1:1:1) |
| Coupling ( | Meta-coupling only ( | Ortho-coupling ( |
| Pattern | • Doublet ( | • Doublet ( |
| Chemical Shift |
Critical Insight: If you see a coupling constant
Hz, you have the 2,4-isomer . If all couplings areHz, you have the 3,5-isomer .
Visualization: NMR Decision Logic
Figure 1: NMR Decision Tree. The presence of strong ortho-coupling (H5-H6) is the primary branch point distinguishing the 2,4-isomer.
Mass Spectrometry (MS)
While molecular weight is identical, fragmentation pathways differ due to the "Ortho Effect."
-
2,4-Dinitro Isomer:
-
Ortho Effect: The nitro group at C2 abstracts a hydrogen from the substituent at C1 (e.g., COOH).
-
Key Fragment: Loss of OH (
) is prominent. -
Stability: Often thermally unstable in the source; may show decarboxylation (
).
-
-
3,5-Dinitro Isomer:
-
Stability: High ionization yield; stable molecular ion
. -
Fragmentation: Standard nitro losses (
).
-
Infrared Spectroscopy (IR)
IR is useful for quick screening but less definitive than NMR.
-
Symmetry Rule: The 3,5-isomer, being more symmetric, often displays simpler spectra with fewer active vibrational modes compared to the 2,4-isomer.
-
Nitro Shifts:
-
3,5-Isomer: Classic
at cm . -
2,4-Isomer: The ortho-nitro group is often twisted out of the plane by the C1 substituent. This conjugation break can shift the asymmetric stretch to higher frequencies or cause band splitting.
-
Experimental Protocol: Step-by-Step Characterization
Objective: Definitively identify the isomer purity of a synthesized batch.
Step 1: Sample Preparation
-
Solvent Selection: Use DMSO-
rather than CDCl .-
Reasoning: Nitro-aromatics are often sparingly soluble in chloroform. DMSO ensures complete dissolution and prevents aggregation peaks. Furthermore, DMSO separates the acid proton signal (if applicable) clearly from the aromatic region.
-
-
Concentration: Prepare a solution of
mg/mL.
Step 2: NMR Acquisition[1]
-
Pulse Sequence: Standard proton pulse (
or equivalent). -
Scans: 16 scans are sufficient due to the non-labile aromatic protons.
-
Processing: Apply an exponential window function (
Hz) to resolve the fine meta couplings ( Hz).
Step 3: Data Analysis (Self-Validation Checklist)
Synthesis & Pathway Visualization[1]
Understanding the origin of these isomers helps predict impurities.
Figure 2: Synthesis Origin. 2,4-isomers typically arise from precursors with Ortho/Para directors (like Toluene), while 3,5-isomers arise from Meta directors (like Benzoic Acid).
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2,4-Dinitrobenzoic acid vs 3,5-Dinitrobenzoic acid. NIST Chemistry WebBook. [Link]
-
Royal Society of Chemistry. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.[1] Analyst, 2018. [Link]
-
University of Wisconsin-Madison. Proton NMR: Coupling Constants and Substituent Effects. (Reich Collection).[2] [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5-methyl-2,4-dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that meticulous handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of Ethyl 5-methyl-2,4-dinitrobenzoate, a nitroaromatic compound that requires specialized handling due to its potential hazards. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the safety and compliance measures involved.
Understanding the Hazard: Why Special Disposal is Crucial
This compound belongs to the nitroaromatic compound family. These substances are recognized for their potential toxicity and environmental hazards.[1] Improper disposal can lead to contamination of soil and water, posing a risk to ecosystems and human health.[1] The United States Environmental Protection Agency (USEPA) has classified many nitroaromatic compounds as "Priority Pollutants," necessitating that their release into the environment be strictly controlled.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The principles of safe handling for halogenated nitroaromatic compounds are directly applicable here.[4]
Essential PPE includes:
-
Gloves: Chemically resistant gloves, such as nitrile gloves.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: A certified respirator should be used if there is a risk of generating dusts or aerosols outside of a fume hood.[2]
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[4]
-
Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4]
-
Inhalation: Move to an area with fresh air immediately.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[4]
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the chemical's safety information.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict adherence to local, state, and federal regulations.[2][5] The following protocol is a comprehensive guide for laboratory personnel.
Step 1: Waste Identification and Classification
The first crucial step is to classify this compound as a hazardous waste.[6] This determination is based on its chemical properties as a nitroaromatic compound.[1][7] Do not mix this waste with other chemical waste streams to prevent unintended chemical reactions.[2]
Step 2: Waste Segregation and Containerization
-
Primary Container: Collect waste this compound in its original container if possible, or in a clearly labeled and compatible container.[2][6][8] The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[6][8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Include the date when the waste was first added to the container.
-
Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 3: On-site Accumulation and Storage
-
Designated Area: Store the labeled waste container in a designated satellite accumulation area within the laboratory.[9] This area should be away from general lab traffic and sources of ignition.
-
Segregation: Ensure the waste is segregated from incompatible materials. While specific incompatibility data for this compound is not provided, as a general rule for nitroaromatic compounds, store them away from strong oxidizing agents and bases.
Step 4: Arranging for Final Disposal
-
Contact EHS: The most critical step is to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] They will provide specific instructions for the collection and final disposal of the waste.
-
Professional Disposal: The recommended method for the disposal of dinitrobenzene and related products is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[10] Landfilling may be an option only if incineration facilities are unavailable, but this is generally not the preferred method.[10] Never dispose of this chemical down the drain or in regular trash. [9][11]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created using the DOT language.
Caption: Disposal workflow for this compound.
Summary of Key Information
For quick reference, the following table summarizes the critical safety and disposal information for nitroaromatic compounds, which should be applied to this compound.
| Parameter | Guideline | Source |
| Hazard Class | Hazardous Waste (assumed based on nitroaromatic structure) | [6][7] |
| Primary PPE | Nitrile gloves, safety goggles with face shield, lab coat | [4] |
| Waste Container | Original or compatible, sealed, and clearly labeled | [2][6][8] |
| Storage | Designated satellite accumulation area, segregated | [9] |
| Disposal Method | High-temperature incineration via EHS or licensed contractor | [10] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash | [9][11] |
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety protocols and EHS department for guidance.
References
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- 5 - SAFETY D
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. NCBI.
- Material Safety D
- 3,5-DINITROBENZOIC ACID FOR SYNTHESIS. Loba Chemie.
- ATSDR 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Tox Profile.
- Hazardous Waste Disposal Procedures. University of Nebraska-Lincoln.
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
- Major mechanisms of toxicity of nitroaromatic compounds.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
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- 11. hscprep.com.au [hscprep.com.au]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-methyl-2,4-dinitrobenzoate
As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for safety. Ethyl 5-methyl-2,4-dinitrobenzoate, a dinitroaromatic compound, requires meticulous handling protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a culture of safety through a deep, scientifically-grounded understanding of the risks and the measures we take to mitigate them.
Section 1: Hazard Assessment - The 'Why' Behind the 'What'
This compound belongs to the dinitroaromatic class of compounds. While specific toxicological data for this exact molecule is limited, the hazards can be inferred from similar dinitrobenzoate compounds. The dinitro functional groups render the molecule reactive and pose several potential risks. The primary hazards include:
-
Acute Toxicity: Similar compounds are classified as harmful if swallowed.[1]
-
Skin and Eye Irritation: Direct contact with dinitro compounds can cause irritation.[2][3] A critical concern is the potential for these compounds to be absorbed through the skin, increasing systemic exposure.[2]
-
Respiratory Tract Irritation: If the solid compound is handled in a way that generates dust, inhalation can lead to irritation of the nose, throat, and lungs.[2][4]
Understanding these exposure routes—dermal, ocular, inhalation, and ingestion—is fundamental to selecting and using Personal Protective Equipment (PPE) effectively. The procedures outlined below are designed to create a comprehensive barrier between the researcher and the chemical.
Section 2: Core PPE Ensemble - Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety goggles, Face shield | Chemically resistant gloves (e.g., Nitrile) | Full-coverage lab coat (sleeves fully extended) | Recommended: N95/P95 or P1/P2 respirator if dust is likely |
| Preparing Solutions | Safety goggles, Face shield | Chemically resistant gloves | Chemical-resistant apron over lab coat | Not required if performed in a fume hood |
| Running Reactions/Transfers | Safety goggles, Face shield | Chemically resistant gloves | Chemical-resistant apron over lab coat | Not required if performed in a fume hood |
| Cleaning Spills | Safety goggles, Face shield | Heavy-duty, chemically resistant gloves | Complete chemical-resistant suit or coveralls | Required: Air-purifying respirator (APR) with appropriate cartridges or SCBA for large spills |
Detailed PPE Specifications:
-
Eye and Face Protection: Safety glasses are the absolute minimum, but safety goggles that form a seal around the eyes are strongly recommended to protect against dust particles and splashes. A full-face shield should be worn over goggles whenever there is a significant risk of splashing.[4][5][6]
-
Hand Protection: Always handle this chemical with gloves.[4] Nitrile gloves are a common and effective choice. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid contaminating your skin.[4] For extended work or when handling larger quantities, consider double-gloving.
-
Body Protection: A full-sleeved, buttoned lab coat provides a basic barrier.[5] For tasks with a higher splash potential, a chemical-resistant apron is necessary. In the event of a large spill or emergency, a full chemical-resistant suit is required to prevent skin contact.[4][6]
-
Respiratory Protection: While working in a fume hood is the primary engineering control, respiratory protection may be necessary if dust formation is unavoidable. A P95 (US) or P1 (EU) particle respirator can be used for nuisance dust exposures.[4]
Section 3: Procedural Guidance - From Lab Bench to Disposal
A disciplined workflow is essential for safety. The following diagram and protocols provide a systematic approach to handling this compound.
Caption: Safe Handling Workflow for this compound.
Protocol 1: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Coveralls: Put on your protective body wear first.
-
Respirator (if required): Perform a user seal check.
-
Goggles/Face Shield: Ensure a snug and comfortable fit.
-
Gloves: Pull gloves on last, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves first using a proper technique (glove-in-glove or beak method) to avoid touching the outer contaminated surface with bare skin.[4]
-
Apron/Coveralls: Remove any disposable outerwear.
-
Goggles/Face Shield: Handle by the strap or sides to avoid touching the front surface.
-
Lab Coat: Remove by turning it inside out.
-
Respirator (if worn): Remove last.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[5]
Protocol 2: Emergency Response
In the event of an accidental exposure or spill, a swift and correct response is vital.
Caption: Emergency Response Flowchart for Chemical Incidents.
Key Emergency Actions:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with large amounts of soap and water for at least 15 minutes.[2][7]
-
Eye Contact: Proceed immediately to an emergency eyewash station and flush the eyes with water for a minimum of 15 minutes, holding the eyelids open.[4][8]
-
Inhalation: Move the affected person to fresh air at once. If breathing has stopped, perform artificial respiration.[4][7]
-
Ingestion: Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person and seek immediate medical consultation.[1][4]
In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet (SDS) for the chemical to the medical personnel.[4]
Section 4: Disposal Plan - Completing the Cycle Safely
Safe handling does not end when the experiment is complete. Proper disposal of chemical waste and contaminated materials is a critical final step.
-
Chemical Waste: All waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: All disposable PPE, such as gloves, bench paper, and disposable coveralls, that has come into contact with the chemical must be disposed of as hazardous waste.[4] Place these items in a designated, sealed waste container.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
-
Regulatory Compliance: All disposal must be carried out in accordance with applicable local, state, and federal regulations.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these comprehensive guidelines, you contribute to a secure research environment, ensuring that our pursuit of scientific advancement is never compromised by a lapse in safety.
References
-
Hazardous Substance Fact Sheet. (n.d.). NJ.gov. Retrieved from [Link]
-
First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved from [Link]
-
Material Safety Data Sheet. (2011, June 01). Alfa Aesar. Retrieved from [Link]
-
Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
-
SAFETY DATA SHEET. (2024, February 24). Fisher Scientific. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]
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Examples of PPE for Various Dangerous Goods Classes. (2025, July 02). Storemasta Blog. Retrieved from [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 06). Provista. Retrieved from [Link]
-
Personal Protective Equipment. (2022, January 21). Canada.ca. Retrieved from [Link]
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- 2. nj.gov [nj.gov]
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- 5. fishersci.ie [fishersci.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
